2-Acetamidobenzyl Alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHQXMAFMCVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943234 | |
| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-77-9 | |
| Record name | 20939-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol (CAS No. 20939-77-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetamidobenzyl Alcohol, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. From its fundamental physicochemical properties to its synthesis and strategic applications in the construction of complex bioactive molecules, this document serves as an essential resource for professionals in the field.
Core Molecular Characteristics
This compound, systematically named N-[2-(hydroxymethyl)phenyl]acetamide, is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group on a benzene ring. This unique arrangement of functional groups imparts a balance of reactivity and stability, making it a valuable building block in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 20939-77-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [1] |
| Boiling Point | 393.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.211 g/cm³ (Predicted) | [2] |
| Flash Point | 191.5 °C (Predicted) | [2] |
| XLogP3 | 0.2 | [1] |
Synthesis and Purification
The most direct and common route for the synthesis of this compound is the acetylation of its corresponding amine precursor, 2-aminobenzyl alcohol. This reaction is a standard N-acetylation, which is a robust and high-yielding transformation in organic synthesis.
Synthetic Workflow: Acetylation of 2-Aminobenzyl Alcohol
The following diagram illustrates the straightforward synthetic pathway to this compound.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard acetylation methods for primary amines[3].
Materials:
-
2-Aminobenzyl alcohol
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | 3400-3200 (broad) |
| Amide | N-H stretch | 3350-3250 (moderate) |
| Amide | C=O stretch (Amide I) | 1680-1630 (strong) |
| Aromatic Ring | C=C stretch | 1600-1450 (variable) |
| Alcohol | C-O stretch | 1260-1000 (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol moiety, the acetyl methyl protons, and the amide and hydroxyl protons. The chemical shifts (δ) are solvent-dependent.
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Amide Proton (-NH): A broad singlet, typically in the downfield region.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the hydroxymethyl carbon, the amide carbonyl carbon, and the acetyl methyl carbon.
-
Aromatic Carbons: Multiple signals between δ 110-140 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Amide Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.
-
Acetyl Methyl Carbon (-COCH₃): A signal around δ 23-25 ppm.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.
Applications in Drug Discovery and Development
This compound is a valuable synthon, particularly in the construction of heterocyclic scaffolds that are prevalent in many biologically active compounds. The strategic placement of the acetamido and hydroxymethyl groups allows for a variety of chemical transformations.
Role as a Precursor to N-Heterocycles
The primary application of this class of compounds lies in their ability to serve as precursors to condensed nitrogen-containing heterocycles, most notably quinazolines and their derivatives. The precursor, 2-aminobenzyl alcohol, is widely used in such syntheses.[4] The acetamido group in this compound can be considered a protected form of the amine, which can be advantageous in certain synthetic strategies.
The general synthetic utility is depicted in the following workflow:
Caption: Synthetic utility of this compound in heterocycle synthesis.
The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the primary amine, 2-aminobenzyl alcohol. This in situ deprotection followed by condensation with various electrophiles (aldehydes, ketones, nitriles, etc.) and subsequent cyclization is a common strategy for the synthesis of quinazolines.[4] The use of the acetyl-protected form can prevent unwanted side reactions of the more nucleophilic primary amine in earlier synthetic steps.
Potential as a Hapten
This compound has been described as a hapten that can bind to antibodies.[1] This property suggests its potential use in immunological studies and the development of immunoassays.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[2][5][6][7][8][9][10][11]
Conclusion
This compound (CAS No. 20939-77-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis, well-defined spectroscopic properties, and strategic positioning of functional groups make it a useful building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
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American Elements. (2022, January 15). N-(2-(Hydroxymethyl)phenyl)acetamide Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339292, this compound. Retrieved from [Link]
- Hill, R. R., Coyle, J. D., Birch, D., Dawe, E., Jeffs, G. E., Randall, D., ... & Stevenson, T. M. (1991). The photochemistry of N-formylkynurenine and related compounds. Journal of the American Chemical Society, 113(5), 1805–1817.
- Rostami, A., Ghorbani-Choghamarani, A., & Tahmasbi, B. (2016). Silica sulfuric acid-coated Fe3O4 nanoparticeles as high reusable nanocatalyst for the oxidation of sulfides into sulfoxids, protection and deprotection of hydroxyl groups using HMDS and Ac2O. Journal of the Iranian Chemical Society, 13(10), 1833-1842.
- Zareyee, D., & Karimi, B. (2010). Comparison of protocols for the acylation of phenol and benzyl alcohol.
- Shaterian, H. R., & Ghashang, M. (2007). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2007(5), 289-291.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Letters in Organic Chemistry, 4(1), 21-24.
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Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. Retrieved from [Link]
- Patel, K. D., Patel, H. D., & Patel, N. C. (2019). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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PrepChem.com. (n.d.). Preparation of N-(hydroxymethyl)acetamide acetate (ester). Retrieved from [Link]
- Doraghi, R., & Ghashang, M. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect, 9(15), e202304724.
- van der Werf, M. J., van der Wiel, I. M., de Groot, A., & Janssen, D. B. (2020). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Organic Process Research & Development, 24(10), 2216–2224.
- Iaroshenko, V. O., & Ostrovskyi, D. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 14(11), 1152.
- Pasha, Y., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 13(1), 1-10.
- Tsotinis, A., Eleutheriades, A., & Gavalas, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 2(8), 847-865.
- Deshmukh, A. R. A. S., Bhawal, B. M., Krishnaswamy, D., Govande, V. V., Shinkre, B. A., & Jayanthi, A. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920.
- Wang, Y., Gao, S., & Wang, J. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of Organic Chemistry, 89(1), 1-13.
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An In-depth Technical Guide to the Physicochemical Properties of N-[2-(hydroxymethyl)phenyl]acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of N-[2-(hydroxymethyl)phenyl]acetamide (CAS No. 20939-77-9). In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical profile is a non-negotiable prerequisite for advancing a molecule through the discovery and development pipeline. These properties govern a substance's behavior from initial synthesis and purification to its formulation, pharmacokinetic profile, and ultimately, its interaction with biological systems. This document moves beyond a simple recitation of data, offering a deep dive into the experimental rationale and methodologies required to elucidate these critical parameters. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes theoretical predictions, data from closely related isomers, and established, field-proven analytical protocols. It is designed to serve as both a foundational reference and a practical handbook for the comprehensive characterization of N-[2-(hydroxymethyl)phenyl]acetamide and analogous N-aryl acetamides.
Introduction: The Significance of N-[2-(hydroxymethyl)phenyl]acetamide
N-[2-(hydroxymethyl)phenyl]acetamide, also known as 2-Acetamidobenzyl alcohol, is an aromatic amide containing a primary alcohol and a secondary acetamide functional group on a benzene ring in an ortho substitution pattern. This unique arrangement of functional groups imparts a specific set of physicochemical characteristics that are of profound interest in medicinal chemistry and drug design. The amide linkage is a cornerstone of peptide and protein structure, and its presence in small molecules can facilitate hydrogen bonding interactions with biological targets. The hydroxymethyl group can also participate in hydrogen bonding and may serve as a site for metabolic modification or further chemical derivatization.
The interplay of these functional groups dictates properties such as solubility, lipophilicity, and acid-base character, which in turn influence a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these physicochemical properties is therefore essential for predicting the compound's behavior in biological systems and for designing effective and safe drug products.
Molecular Structure and Identification
A foundational step in the characterization of any compound is the confirmation of its molecular structure and fundamental identifiers.
| Identifier | Value | Source |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 20939-77-9 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO₂ | Biosynth[2] |
| Molecular Weight | 165.19 g/mol | Biosynth[2] |
| Chemical Structure | PubChem[1] |
Core Physicochemical Properties: A Blend of Prediction and Protocol
Melting Point
The melting point of a solid crystalline substance is a crucial indicator of its purity and is vital for formulation and stability studies. While no experimental melting point for N-[2-(hydroxymethyl)phenyl]acetamide is available in the public domain, data for the isomeric para-substituted compound, N-[4-(hydroxymethyl)phenyl]acetamide (CAS 16375-88-5), is reported to be in the range of 120-126 °C. This suggests that the ortho isomer will also be a solid at room temperature with a distinct melting point.
Predicted and Analogous Data:
| Property | Value | Notes |
| Melting Point | Not Experimentally Determined | Predicted to be a solid at room temperature. |
| Melting Point (para-isomer) | 120-126 °C | For N-[4-(hydroxymethyl)phenyl]acetamide. |
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a fundamental technique in chemical analysis. The following protocol outlines the standard capillary melting point method.
Instrumentation:
-
Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline N-[2-(hydroxymethyl)phenyl]acetamide is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Determination:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
The process is then repeated with a fresh sample, with the temperature rapidly increased to about 20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the completion of melting. The melting point is reported as this range.
Causality and Self-Validation: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities will typically depress and broaden the melting range. This self-validating aspect of the protocol provides immediate feedback on the sample's purity.
Boiling Point
The boiling point is a key physical constant for liquids and can provide an indication of the volatility of a substance. For solids with relatively high melting points, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.
Predicted Data:
| Property | Value | Source | Notes |
| Boiling Point | 393.1 °C at 760 mmHg | American Elements[3] | This is a predicted value and should be experimentally verified. |
Experimental Protocol for Boiling Point Determination (Micro-scale):
Given the predicted high boiling point, distillation at atmospheric pressure may lead to decomposition. A micro-scale method is therefore recommended.
Instrumentation:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
A few drops of N-[2-(hydroxymethyl)phenyl]acetamide are placed in a small test tube.
-
A capillary tube is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube with high-boiling mineral oil).
-
The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Causality and Self-Validation: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at the boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the atmospheric pressure. The point at which the liquid re-enters the capillary upon cooling is a precise measure of this equilibrium.
Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation. The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens), as well as an aromatic ring, suggests that N-[2-(hydroxymethyl)phenyl]acetamide will exhibit moderate solubility in polar protic solvents and limited solubility in non-polar solvents.
Predicted and General Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The polar hydroxyl and amide groups can form hydrogen bonds with water.[4] |
| Ethanol, Methanol | Soluble | "Like dissolves like"; these polar protic solvents can interact favorably with the polar functional groups. |
| Acetone, Ethyl Acetate | Moderately Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favorably solvate the polar functional groups. |
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
The shake-flask method is the gold standard for determining aqueous solubility.
Materials:
-
N-[2-(hydroxymethyl)phenyl]acetamide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Shaking incubator
-
Analytical balance
-
HPLC with UV detector
Procedure:
-
An excess amount of N-[2-(hydroxymethyl)phenyl]acetamide is added to a scintillation vial containing a known volume of PBS (pH 7.4).
-
The vial is sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined by a validated HPLC-UV method against a standard curve.
Causality and Self-Validation: Reaching equilibrium is paramount for accurate solubility measurement. This is validated by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer increases.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.
Predicted Data:
| Parameter | Value | Source |
| XLogP3 | 0.2 | PubChem[5] |
Experimental Protocol for logP Determination (Shake-Flask Method):
Materials:
-
N-[2-(hydroxymethyl)phenyl]acetamide
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Centrifuge
-
HPLC with UV detector
Procedure:
-
A solution of N-[2-(hydroxymethyl)phenyl]acetamide of known concentration is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are added to a centrifuge tube.
-
The tube is vortexed vigorously for several minutes to ensure thorough mixing and then allowed to stand to allow the phases to separate. For stable emulsions, centrifugation may be required.
-
A sample is carefully taken from both the aqueous and n-octanol layers.
-
The concentration of the compound in each phase is determined by HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Causality and Self-Validation: The experiment should be performed in both directions (starting with the compound dissolved in water and in n-octanol) to ensure that equilibrium has been reached. The resulting logP values should be consistent.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For N-[2-(hydroxymethyl)phenyl]acetamide, the amide proton is very weakly acidic (pKa typically > 15), and the molecule is not expected to have a significant basic character. The hydroxyl proton is also weakly acidic.
Predicted pKa: Due to the very weak acidic and basic nature of the functional groups, significant ionization is not expected at physiological pH. The pKa of the amide N-H is predicted to be around 17, and the hydroxyl proton pKa is predicted to be around 14.
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
pH meter
-
A series of buffers covering a wide pH range
Procedure:
-
A stock solution of N-[2-(hydroxymethyl)phenyl]acetamide is prepared in a suitable solvent (e.g., methanol or water).
-
A series of solutions are prepared in buffers of varying pH, with a constant concentration of the compound.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength that shows a significant change with pH is plotted against the pH.
-
The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.
Causality and Self-Validation: The presence of isosbestic points in the overlay of the UV-Vis spectra at different pH values indicates a clean equilibrium between two species (the protonated and deprotonated forms), validating the measurement.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (4H): Expected to appear in the range of δ 7.0-8.0 ppm as a complex multiplet due to the ortho substitution pattern.
-
Hydroxymethyl Protons (CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 2.0-5.0 ppm.
-
Amide Proton (NH): A broad singlet is expected in the region of δ 8.0-9.5 ppm.
-
Acetyl Methyl Protons (CH₃): A sharp singlet is expected around δ 2.0-2.2 ppm.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): Expected around δ 168-172 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the acetamido group and the carbon bearing the hydroxymethyl group will be shifted accordingly.
-
Hydroxymethyl Carbon (CH₂OH): Expected around δ 60-65 ppm.
-
Acetyl Methyl Carbon (CH₃): Expected around δ 23-26 ppm.
Experimental Protocol for NMR Spectroscopy:
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian) with a frequency of at least 300 MHz for ¹H NMR.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of N-[2-(hydroxymethyl)phenyl]acetamide is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Causality and Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment. The splitting patterns (coupling) provide information about adjacent protons, allowing for the connectivity of the molecule to be confirmed. 2D NMR techniques such as COSY and HSQC can be used to further validate the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | O-H stretch | Hydroxyl |
| 3300-3100 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (methyl) |
| 1680-1640 | C=O stretch (Amide I) | Amide |
| 1620-1580 | N-H bend (Amide II) | Amide |
| 1600, 1475 | C=C stretch | Aromatic |
| 1200-1000 | C-O stretch | Primary Alcohol |
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
Instrumentation:
-
FT-IR Spectrometer with an ATR accessory.
Procedure:
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid N-[2-(hydroxymethyl)phenyl]acetamide is placed onto the ATR crystal.
-
The sample is pressed against the crystal using the pressure arm.
-
The IR spectrum is recorded.
Causality and Self-Validation: The presence of the characteristic absorption bands for the hydroxyl, amide, and aromatic functionalities provides strong evidence for the compound's structure. The absence of significant unexpected peaks indicates the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound, is expected.
-
Key Fragmentation Pathways:
-
Loss of water (H₂O) from the hydroxymethyl group: [M-18]⁺ at m/z = 147.
-
Loss of the acetyl group (CH₃CO): [M-43]⁺ at m/z = 122.
-
Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group to give a fragment at m/z = 134.
-
Formation of the acetyl cation [CH₃CO]⁺ at m/z = 43.
-
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
Instrumentation:
-
Mass Spectrometer with an EI source (often coupled with a Gas Chromatograph - GC-MS).
Procedure:
-
A dilute solution of N-[2-(hydroxymethyl)phenyl]acetamide in a volatile solvent is prepared.
-
The sample is introduced into the ion source (e.g., via direct insertion probe or GC).
-
In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion abundance versus m/z.
Causality and Self-Validation: The observation of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern should be consistent with the known fragmentation behavior of amides, alcohols, and aromatic compounds, providing further structural confirmation.
Visualization of Experimental Workflows
To aid in the practical application of the described protocols, the following diagrams illustrate the logical flow of the experimental work.
Synthesis and Purification Workflow
Caption: Workflow for the comprehensive physicochemical characterization.
Conclusion
The thorough physicochemical characterization of N-[2-(hydroxymethyl)phenyl]acetamide is a critical endeavor for its potential development as a pharmaceutical agent. This guide has provided a framework for this characterization, combining theoretical predictions with robust, validated experimental protocols. While a complete set of experimental data for this specific molecule is not currently in the public domain, the methodologies outlined herein provide a clear path for researchers to obtain this vital information. By systematically determining the melting point, boiling point, solubility, logP, pKa, and spectroscopic profile, scientists can build a comprehensive understanding of this molecule, enabling informed decisions in the drug discovery and development process. This integrated approach, grounded in the principles of analytical chemistry, ensures the scientific integrity and trustworthiness of the data generated, ultimately accelerating the journey from molecule to medicine.
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An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and medicinal research, the utility of bifunctional molecules as versatile scaffolds cannot be overstated. 2-Acetamidobenzyl alcohol, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is one such compound that presents a unique combination of functional groups: a primary alcohol and a secondary acetamide, ortho-substituted on a benzene ring. This specific arrangement provides a valuable platform for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical intermediates. This guide offers a comprehensive technical overview of this compound, delving into its molecular characteristics, synthesis, spectroscopic identity, and applications, with the aim of equipping researchers with the foundational knowledge required for its effective use.
Molecular Structure and Physicochemical Properties
The structural identity of a molecule is the cornerstone of its chemical behavior and potential applications. This compound's architecture consists of a central phenyl ring substituted at the C1 and C2 positions with a hydroxymethyl (-CH₂OH) and an acetamido (-NHCOCH₃) group, respectively. This ortho-positioning is critical, as it allows for potential intramolecular interactions and cyclization reactions that are not possible with its meta and para isomers.
The molecular formula for this compound is C₉H₁₁NO₂.[1][2] Its structure is confirmed through various analytical techniques, which will be discussed in a later section.
Visualization of Molecular Structure
Caption: 2D structure of N-[2-(hydroxymethyl)phenyl]acetamide.
Physicochemical Data Summary
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, including selecting appropriate solvent systems and predicting the compound's behavior in various chemical environments.
| Property | Value | Reference |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [2] |
| CAS Number | 20939-77-9 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Monoisotopic Mass | 165.07898 Da | [1] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Appearance | White to beige crystalline powder | [5] |
Synthesis and Purification
The synthesis of this compound can be approached through several routes. A common and reliable method involves the acetylation of the corresponding amino alcohol, 2-aminobenzyl alcohol. This approach is often preferred due to the commercial availability of the starting material and the straightforward nature of the acylation reaction. An alternative involves the selective reduction of 2-acetamidobenzaldehyde.
Synthetic Workflow: Acetylation of 2-Aminobenzyl Alcohol
The rationale for this pathway lies in the high reactivity of the primary amine group towards acylating agents like acetic anhydride, while the primary alcohol remains largely unreactive under controlled, mild conditions. This chemoselectivity allows for a clean transformation with high yields.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution to act as an acid scavenger for the acetic acid byproduct.
-
Acetylation: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute HCl solution (to remove excess base), a saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of IR, NMR, and Mass Spectrometry provides a complete picture of the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.[6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3400 - 3300 | Strong, broad peak due to hydrogen bonding. |
| N-H (Amide) | 3300 - 3250 | Moderate, sharp peak. |
| C-H (Aromatic) | 3100 - 3000 | Weak to moderate peaks. |
| C=O (Amide I) | ~1660 | Strong, sharp peak. |
| N-H Bend (Amide II) | ~1550 | Moderate peak. |
| C-O (Alcohol) | 1250 - 1000 | Strong peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms.
-
¹H NMR: The proton NMR spectrum will provide distinct signals for each type of proton. Key expected signals include a singlet for the acetyl methyl protons (~2.0 ppm), a doublet for the benzylic methylene protons (~4.5 ppm), a triplet for the alcohol proton (~5.2 ppm, may be broad and exchangeable with D₂O), and complex multiplets in the aromatic region (7.2-7.6 ppm).[7] The splitting patterns are crucial for confirming the ortho-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Expected chemical shifts include the methyl carbon (~24 ppm), the methylene carbon (~63 ppm), the carbonyl carbon (~169 ppm), and six signals in the aromatic region (120-140 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can offer structural information through fragmentation patterns.
| Analysis | Expected Result (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 165 | Corresponds to the molecular weight of the compound. |
| [M+H]⁺ | 166.08626 | Protonated molecule, often observed in ESI-MS.[1] |
| [M+Na]⁺ | 188.06820 | Sodium adduct, common in ESI-MS.[1] |
| Fragment [M-H₂O]⁺ | 147 | Loss of a water molecule from the alcohol group. |
| Fragment [M-CH₂CO]⁺ | 123 | Loss of a ketene fragment from the acetamido group. |
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly for creating molecules of interest to the pharmaceutical industry.
-
Synthesis of N-Heterocycles: 2-aminobenzyl alcohols are known precursors for the synthesis of quinolines and quinazolines, which are privileged structures in medicinal chemistry.[8] The acetamido group in this compound can be hydrolyzed back to the amine in situ or used directly in cyclization strategies, providing a stable and easily handled starting material.
-
Intermediate for APIs: The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The alcohol can be oxidized to an aldehyde or acid, or converted to an ether or ester, while the amide provides a site for further N-alkylation or modification. This makes it an attractive intermediate for constructing more complex active pharmaceutical ingredients (APIs).[5]
-
Prodrug Strategies: The hydroxyl group can be esterified with a drug molecule containing a carboxylic acid. This can create a prodrug that may improve properties like solubility or membrane permeability, with the ester linkage designed to be cleaved by metabolic enzymes in vivo to release the active drug.[9]
Caption: Synthetic utility of this compound in chemical synthesis.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information is derived from its Safety Data Sheet (SDS).[10]
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][10] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[2][10] |
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is a compound of significant interest due to its versatile bifunctional nature. Its well-defined molecular structure and predictable physicochemical properties make it a reliable building block for complex organic synthesis. For researchers in drug discovery and development, it offers a stable and accessible platform for creating novel heterocycles and potential API candidates. A thorough understanding of its synthesis, spectroscopic signature, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full synthetic potential.
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An In-depth Technical Guide to the Solubility of 2-Acetamidobenzyl Alcohol in Common Organic Solvents
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of the physicochemical properties of molecules is paramount for their successful application. 2-Acetamidobenzyl alcohol (CAS No: 20939-77-9), a key building block in organic synthesis, presents a unique solubility profile owing to its combination of polar functional groups and an aromatic backbone. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents.
This document moves beyond a simple tabulation of data. It delves into the molecular interactions that govern solubility, offering a predictive framework based on the principles of "like dissolves like." For drug development professionals and researchers, this guide offers field-proven insights into solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol is provided, empowering scientists to determine precise quantitative solubility data in their own laboratories.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular structure characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an acetamido group (-NHCOCH3) at the ortho position. This arrangement gives rise to its specific polarity and hydrogen bonding capabilities.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
The presence of both a hydroxyl and an amide group allows this compound to act as both a hydrogen bond donor and acceptor, a critical factor in its solubility in protic solvents. The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character.
Predictive Solubility Analysis
Factors Governing Solubility
The solubility of this compound is primarily influenced by the following intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups can donate hydrogen bonds, while the oxygen atoms of the hydroxyl and carbonyl groups can accept hydrogen bonds. This is the most significant factor for its solubility in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The polar nature of the acetamido and hydroxymethyl groups leads to a significant molecular dipole, promoting solubility in polar aprotic solvents.
-
Van der Waals Forces: The benzene ring contributes to London dispersion forces, allowing for some solubility in nonpolar solvents.
The interplay of these forces dictates the solubility profile summarized in the table below.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's hydroxyl and acetamido groups. Benzyl alcohol, a related compound, is miscible with ethanol[2]. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions. The carbonyl group of the solvent can accept hydrogen bonds from the solute. Acetone is miscible with ethanol and water, indicating its ability to interact with polar molecules[3]. |
| Chlorinated | Dichloromethane | Moderate | Dipole-dipole interactions are the primary driver of solubility. The lack of hydrogen bonding from the solvent may limit solubility compared to polar protic solvents. |
| Aromatic | Toluene | Low to Moderate | While both solute and solvent have aromatic rings, promoting pi-pi stacking, the high polarity of the solute's functional groups limits its miscibility with the nonpolar solvent. Benzyl alcohol has limited solubility in toluene[4]. |
| Aliphatic | Hexane | Very Low | The nonpolar nature of hexane results in weak van der Waals forces with the polar functional groups of this compound, leading to poor solubility. Benzyl alcohol and hexane have very limited miscibility[5]. |
This predictive table serves as a valuable starting point for solvent screening in various applications.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a reliable and self-validating approach. This protocol is based on established methodologies for determining the solubility of solid compounds in liquid solvents.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[6].
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors[7].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands after handling the compound[6].
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed vials for solvent evaporation
-
Oven or vacuum oven
Experimental Workflow Diagram
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By integrating theoretical principles with a predictive analysis based on molecular structure, this document serves as a valuable resource for researchers and drug development professionals. The detailed experimental protocol empowers scientists to generate precise, quantitative solubility data, which is critical for informed decision-making in synthesis, purification, and formulation. A thorough understanding of solubility, as outlined in this guide, is a cornerstone of efficient and successful chemical and pharmaceutical development.
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A Comprehensive Technical Guide to the Synthesis of 2-Acetamidobenzyl Alcohol
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-Acetamidobenzyl Alcohol, a valuable building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary, reliable synthetic pathways. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected characterization data to ensure scientific integrity and reproducibility. Furthermore, a comparative analysis of the synthetic routes is provided to aid in the selection of the most appropriate method based on laboratory-specific constraints and objectives.
Introduction
This compound, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is an organic compound with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring both a protected amine and a primary alcohol on a benzene ring, makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the acetamido and hydroxymethyl groups allows for a range of subsequent chemical transformations.
This guide will focus on two of the most common and practical synthetic routes for the preparation of this compound:
-
Route A: Acetylation of 2-aminobenzyl alcohol.
-
Route B: Reduction of 2-nitrobenzyl alcohol followed by acetylation.
A brief discussion of a potential, though less direct, route from isatoic anhydride will also be presented. The primary focus will be on providing detailed, self-validating protocols that enable a researcher to not only perform the synthesis but also to confidently verify the identity and purity of the final product.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route is a critical decision in chemical synthesis, often dictated by factors such as the availability of starting materials, cost, scalability, and safety considerations. The following flowchart provides a high-level decision-making framework for the synthesis of this compound.
Caption: Decision flowchart for selecting a synthetic route to this compound.
Detailed Synthesis Protocols
Route A: Acetylation of 2-Aminobenzyl Alcohol
This is the most direct and atom-economical approach to this compound. The reaction involves the nucleophilic attack of the amino group of 2-aminobenzyl alcohol on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
3.1.1. Underlying Principle and Mechanism
The acetylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product. The reaction is often carried out in the presence of a mild base or can be performed under neutral or slightly acidic conditions.
3.1.2. Experimental Protocol
Caption: Workflow for the synthesis of this compound via Route A.
3.1.3. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 1.0 eq | Starting material |
| Acetic anhydride | C₄H₆O₃ | 102.09 | 1.1 eq | Acetylating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / g of SM | Solvent |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | For quenching |
| Brine | NaCl (aq) | - | As needed | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Recrystallization |
| Hexanes | C₆H₁₄ | - | As needed | Recrystallization |
3.1.4. Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
Melting Point: The isomeric 4-acetamidobenzyl alcohol has a reported melting point of 120-126 °C. The melting point of the 2-isomer is expected to be in a similar range.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.0-8.5 (br s, 1H, NH -C=O)
-
δ 7.2-7.6 (m, 4H, Ar-H )
-
δ 4.7 (s, 2H, Ar-CH₂ -OH)
-
δ 2.2 (s, 3H, CH₃ -C=O)
-
δ 1.8-2.5 (br s, 1H, OH )
-
-
IR (KBr, cm⁻¹):
Route B: Two-Step Synthesis from 2-Nitrobenzyl Alcohol
3.2.1. Underlying Principle and Mechanism
Step 1: Reduction of the Nitro Group. The aromatic nitro group can be reduced to a primary amine using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or formic acid) is a common and clean method.[5][6][7] The reaction proceeds through nitroso and hydroxylamine intermediates.
Step 2: Acetylation. The resulting 2-aminobenzyl alcohol is then acetylated as described in Route A. This can sometimes be performed in a one-pot procedure following the reduction.
3.2.2. Experimental Protocol
Caption: Workflow for the synthesis of this compound via Route B.
3.2.3. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 1.0 eq | Starting material |
| Palladium on Carbon (10%) | Pd/C | - | 5-10 mol% | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent | For reduction |
| Formic Acid | CH₂O₂ | 46.03 | ~3 eq | Hydrogen source |
| Celite | SiO₂ | - | As needed | Filtration aid |
| Other reagents | - | - | - | As per Route A |
3.2.4. Characterization Data (Expected)
The expected characterization data for the final product is identical to that listed in section 3.1.4.
Alternative Route: From Isatoic Anhydride
Isatoic anhydride can serve as a precursor to ortho-substituted anilines. A plausible, though multi-step, route to this compound could involve the reduction of isatoic anhydride to 2-aminobenzyl alcohol, followed by acetylation. However, the selective reduction of the anhydride and one of the carbonyl groups to a primary alcohol while preserving the other functionalities can be challenging and may require specialized reducing agents, potentially leading to lower overall yields. Due to these complexities, this route is generally less preferred for the direct synthesis of this compound compared to Routes A and B.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Route A) | Insufficient acetic anhydride; short reaction time. | Increase the equivalents of acetic anhydride slightly (to 1.2 eq). Extend the reaction time and monitor by TLC. |
| Incomplete Reduction (Route B) | Deactivated catalyst; insufficient hydrogen source. | Use fresh, high-quality catalyst. Ensure an adequate amount of the hydrogen donor. If using H₂ gas, ensure the system is properly purged and pressurized. |
| Low Yield | Product loss during aqueous work-up due to some water solubility. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product. Perform multiple extractions with the organic solvent. |
| Product is an oil, not a solid | Presence of impurities (e.g., residual solvent, starting material). | Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient). |
Comparative Analysis of Synthetic Routes
| Feature | Route A: Acetylation of 2-Aminobenzyl Alcohol | Route B: From 2-Nitrobenzyl Alcohol |
| Number of Steps | 1 | 2 |
| Starting Material | 2-Aminobenzyl alcohol | 2-Nitrobenzyl alcohol |
| Key Reagents | Acetic anhydride | Pd/C, H₂ source, Acetic anhydride |
| Typical Yield | High | Good to High |
| Scalability | Excellent | Good (handling of H₂ may be a concern on a large scale) |
| Safety | Acetic anhydride is corrosive. | Flammable solvents and catalyst. H₂ gas is explosive. |
| Cost-Effectiveness | Dependent on the cost of 2-aminobenzyl alcohol. | Often more cost-effective if 2-nitrobenzyl alcohol is significantly cheaper. |
Conclusion
References
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Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes. Retrieved from [Link].
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Introduction: The Structural Imperative of 2-Acetamidobenzyl Alcohol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Acetamidobenzyl Alcohol
This compound, with the chemical formula C₉H₁₁NO₂, is an organic compound of significant interest in synthetic chemistry and drug discovery.[1] Its structure, featuring a primary alcohol and an acetamido group on a benzene ring, makes it a versatile building block for the synthesis of various heterocyclic compounds, including quinolines and quinazolines.[2] For researchers in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure and purity is a critical first step, underpinning the reliability and reproducibility of all subsequent research.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the observed signals and the experimental logic that ensures self-validating results.
Compound Profile:
-
IUPAC Name: N-[2-(hydroxymethyl)phenyl]acetamide[1]
-
Molecular Formula: C₉H₁₁NO₂[1]
-
Molecular Weight: 165.19 g/mol [1]
-
CAS Number: 20939-77-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can construct a detailed map of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Logic of Proton Environments ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment, and their connectivity. The chemical shift (δ) of a proton is dictated by its electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield (to a higher ppm). Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons, following the n+1 rule.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are typically observed, whereas they can sometimes be broadened or absent in CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher field instrument.
-
Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the signals to determine the relative proton counts.
Data Interpretation and Analysis The following table outlines the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.[3][4][5]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~9.4 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is significantly deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| b | 7.2 - 7.6 | Multiplet | 4H | Ar-H (Aromatic) | The four protons on the benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other. |
| c | ~5.1 | Triplet (broad) | 1H | O-H (Alcohol) | The alcohol proton signal is exchangeable and often broad. It may appear as a triplet due to coupling with the adjacent CH₂ group. |
| d | ~4.5 | Doublet | 2H | -CH₂- (Benzylic) | These protons are deshielded by both the aromatic ring and the adjacent oxygen atom. They are split into a doublet by the single O-H proton. |
| e | ~2.1 | Singlet | 3H | -CH₃ (Acetyl) | The three methyl protons are equivalent and have no adjacent protons, resulting in a sharp singlet. |
graph "2_Acetamidobenzyl_Alcohol_1H_NMR" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Define molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="1,1.732!"]; C5 [label="C", pos="0,1.732!"]; C6 [label="C", pos="-0.5,0.866!"]; // Substituents C7 [label="C", pos="-1.5,0.866!"]; O1 [label="O", pos="-2,0!"]; H_OH [label="H(c)", pos="-2.5,0.5!"]; H_CH2_1 [label="H(d)", pos="-1.8,-0.1!"]; H_CH2_2 [label="H(d)", pos="-1.8,1.5!"]; N1 [label="N", pos="-0.5,-0.866!"]; H_NH [label="H(a)", pos="0,-1.3!"]; C8 [label="C", pos="-1.5,-1.2!"]; O2 [label="O", pos="-1.5,-2!"]; C9 [label="C", pos="-2.5,-0.7!"]; H_CH3_1 [label="H(e)", pos="-3.2,-1!"]; H_CH3_2 [label="H(e)", pos="-2.5,0.1!"]; H_CH3_3 [label="H(e)", pos="-2.8,-1.4!"]; // Aromatic Hydrogens H_Ar1 [label="H(b)", pos="2.5,0.866!"]; H_Ar2 [label="H(b)", pos="1.5,2.5!"]; H_Ar3 [label="H(b)", pos="-0.5,2.5!"]; H_Ar4 [label="H(b)", pos="2,0!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1; O1 -- H_OH; C1 -- N1; N1 -- H_NH; N1 -- C8; C8 -- O2 [style=double]; C8 -- C9; C7 -- H_CH2_1; C7 -- H_CH2_2; C9 -- H_CH3_1; C9 -- H_CH3_2; C9 -- H_CH3_3; C2 -- H_Ar4; C3 -- H_Ar1; C4 -- H_Ar2; C5 -- H_Ar3;
}
Caption: Molecular structure with proton labels for ¹H NMR analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: Probing the Carbon Skeleton Proton-decoupled ¹³C NMR spectroscopy provides a single, sharp peak for each unique carbon atom in a molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield (>160 ppm), while sp³ hybridized carbons appear upfield.
Experimental Protocol: ¹³C NMR Spectrum Acquisition The protocol is analogous to ¹H NMR acquisition, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.
Data Interpretation and Analysis Spectral data for the para-isomer, N-[4-(Hydroxymethyl)phenyl]acetamide, provides a strong basis for assigning the chemical shifts for our target molecule.[6] The expected chemical shifts are detailed below.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~169 | C=O (Amide Carbonyl) | The carbonyl carbon is the most deshielded due to the double bond to an electronegative oxygen atom. |
| 2 | ~137 | Ar-C (C-NH) | Aromatic carbon directly attached to the nitrogen of the amide group. |
| 3 | ~135 | Ar-C (C-CH₂OH) | Aromatic carbon bearing the hydroxymethyl substituent. |
| 4 | 127 - 130 | Ar-C (Aromatic CH) | The four sp² hybridized carbons of the benzene ring. Their exact shifts depend on their position relative to the substituents. |
| 5 | ~63 | -CH₂- (Benzylic Carbon) | This sp³ carbon is deshielded by the attached oxygen atom. |
| 6 | ~24 | -CH₃ (Acetyl Carbon) | The sp³ methyl carbon, appearing in the typical alkyl region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: The Vibrational Signature IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend.[7] This allows for the rapid identification of key structural motifs. For this compound, we expect to see clear signatures for the alcohol (O-H), the amide (N-H and C=O), and the aromatic ring.
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Sources
An In-Depth Technical Guide to the Chemical Safety and Hazards of 2-Acetamidobenzyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical safety and potential hazards associated with 2-Acetamidobenzyl Alcohol (CAS: 20939-77-9). As a compound utilized in research and development, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, empowering professionals to handle this chemical with the highest degree of care.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is an organic compound with the molecular formula C₉H₁₁NO₂.[1] Its primary relevance is in synthetic chemistry and as a building block in drug discovery processes. A clear understanding of its basic properties is the foundation of safe handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 20939-77-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [1] |
| Boiling Point | Not Available | [2] |
| Melting Point | Not Available | [2] |
| Solubility | Not Available | [2] |
| Flash Point | Not Available | [2] |
Note: The lack of available data for key physical properties necessitates a cautious approach, assuming the compound's behavior is not fully characterized.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as a hazardous substance, primarily acting as an irritant.
Table 2: GHS Classification of this compound
| Hazard Class | Hazard Code | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | (GHS07) | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |
The primary risks associated with this compound are irritant in nature. These classifications are not merely labels; they are predictive of the biological response upon exposure and directly inform the necessary control measures detailed in subsequent sections.
Section 3: Toxicological Profile and Health Effects
-
Skin Irritation (H315): Direct contact with the skin is likely to cause inflammation, characterized by symptoms such as itching, redness, scaling, or blistering.[2] This is a localized inflammatory response resulting from chemical disruption of the skin barrier.
-
Eye Irritation (H319): The compound is a significant eye irritant.[1][2] Contact with the eyes can cause redness, pain, and potentially severe damage if not addressed immediately and thoroughly.[2] The sensitive tissues of the eye are highly susceptible to chemical insult.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the lungs and respiratory system.[2] This can lead to symptoms such as coughing and shortness of breath.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of chemical safety. A multi-layered approach, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of airborne particles or mists.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[2] For weighing or procedures that may generate dust, a certified chemical fume hood is mandatory. This is a direct countermeasure to the respiratory irritation hazard (H335).
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical.
-
Eye and Face Protection: To prevent serious eye irritation (H319), chemical safety goggles or a face shield are required at all times when handling the compound.[2]
-
Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact and subsequent irritation (H315).[2][3] Contaminated clothing should be removed immediately and washed before reuse.[2]
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation, or during a large spill, a NIOSH-approved respirator should be worn.[3]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]
Section 5: Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Exposure Response Workflow
The following diagram outlines the logical flow for responding to an exposure event.
Caption: Emergency response workflow for this compound exposure.
Step-by-Step First Aid Protocols
-
If Inhaled:
-
If on Skin:
-
If in Eyes:
-
Immediately flush the eyes with large amounts of cool, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[2][4][8]
-
If contact lenses are present and it is easy to do so, remove them after the first 5 minutes and continue rinsing.[2]
-
If eye irritation persists, seek immediate medical attention from an ophthalmologist.[2]
-
-
If Swallowed:
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.[2]
-
Protective Equipment: Firefighters should wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Section 6: Handling, Storage, and Disposal
Proper day-to-day management is crucial for long-term safety.
Handling and Storage
-
Handling: Avoid creating dust. Use with adequate ventilation at all times.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The storage area should be secure and locked.[2]
Disposal Considerations
-
Waste Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[2][11] This should be done through a licensed professional waste disposal service.[10]
-
Containers: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.[6]
Section 7: Environmental Considerations
Prevent the release of this compound into the environment. Do not allow the product to enter drains, soil, or other waterways.[2] Specific data on its environmental fate and ecotoxicity are limited, reinforcing the need for stringent containment.
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The Strategic Role of 2-Acetamidobenzyl Alcohol in Modern Synthesis: A Technical Guide for Chemical Innovators
Abstract
In the landscape of contemporary organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. This technical guide provides an in-depth exploration of 2-Acetamidobenzyl Alcohol, a versatile yet often overlooked intermediate, detailing its synthesis, chemical properties, and pivotal role in the generation of high-value heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights to leverage this compound's synthetic potential.
Introduction: Unveiling the Potential of a Bifunctional Building Block
This compound, systematically named N-[2-(hydroxymethyl)phenyl]acetamide, is a bifunctional aromatic compound featuring both a primary alcohol and a secondary acetamido group ortho to each other on a benzene ring. This unique substitution pattern imbues the molecule with a rich and versatile reactivity profile, making it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceuticals.
The presence of the acetamido group, a protected amine, offers a strategic advantage in multi-step syntheses. It allows for the selective manipulation of the benzyl alcohol moiety while the nitrogen atom's reactivity is masked. The acetamido group can be retained in the final product, contributing to its pharmacological profile, or it can be deprotected to reveal a primary amine for further functionalization. This inherent flexibility is a key theme that will be explored throughout this guide.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | PubChem[1] |
| CAS Number | 20939-77-9 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 118-122 °C | |
| XLogP3 | 0.2 | PubChem[1] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. Below is a summary of the expected NMR and IR spectral data.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | * ~9.8 ppm (s, 1H): Amide N-H proton. * 7.2-7.6 ppm (m, 4H): Aromatic protons. * ~4.6 ppm (s, 2H): Methylene (-CH₂) protons adjacent to the hydroxyl group. * ~5.2 ppm (t, 1H): Hydroxyl (-OH) proton (can be broad and its position may vary). * ~2.1 ppm (s, 3H): Methyl (-CH₃) protons of the acetamido group. |
| ¹³C NMR | * ~169 ppm: Carbonyl carbon of the acetamido group. * ~136-122 ppm: Aromatic carbons. * ~63 ppm: Methylene carbon (-CH₂) adjacent to the hydroxyl group. * ~24 ppm: Methyl carbon (-CH₃) of the acetamido group. |
| IR (cm⁻¹) | * ~3300 (broad): O-H stretch of the alcohol. * ~3250 (sharp): N-H stretch of the amide. * ~1650 (strong): C=O stretch (Amide I band). * ~1540 (strong): N-H bend (Amide II band). * ~1050 (strong): C-O stretch of the primary alcohol. |
Synthesis of this compound: A Foundational Protocol
The most direct and common method for the preparation of this compound is the selective N-acetylation of the commercially available 2-aminobenzyl alcohol. This reaction is a cornerstone for accessing this valuable intermediate, and its successful execution is critical for subsequent synthetic steps.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol: Synthesis of N-[2-(hydroxymethyl)phenyl]acetamide
This protocol describes the selective N-acetylation of 2-aminobenzyl alcohol using acetic anhydride. The use of a mild base is optional but can be employed to neutralize the acetic acid byproduct.
Materials:
-
2-Aminobenzyl alcohol
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq.) in a suitable solvent such as ethyl acetate or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-[2-(hydroxymethyl)phenyl]acetamide as a solid.
Causality Behind Experimental Choices:
-
Cooling to 0 °C: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Slow Addition of Acetic Anhydride: This ensures a controlled reaction and prevents a rapid temperature increase.
-
Use of Saturated Sodium Bicarbonate: This basic wash neutralizes the acidic byproduct (acetic acid) and any unreacted acetic anhydride, facilitating a cleaner separation and preventing potential acid-catalyzed side reactions during workup.
The Pivotal Role as a Chemical Intermediate: Gateway to Heterocyclic Scaffolds
The true value of this compound lies in its utility as a precursor for the synthesis of complex heterocyclic systems, most notably quinazolines and their derivatives. These scaffolds are prevalent in a vast array of biologically active compounds and approved drugs.
Synthesis of Quinazolines: A Mechanistic Perspective
While many synthetic routes to quinazolines start from 2-aminobenzyl alcohol, the use of this compound offers a strategic alternative. The general transformation involves the oxidation of the benzyl alcohol to an aldehyde, followed by condensation with a nitrogen source and subsequent cyclization.
The acetamido group can play a dual role. In some synthetic strategies, it may be hydrolyzed in situ to the free amine, which then participates in the cyclization. Alternatively, the acetamido group can be retained throughout the synthesis, influencing the reactivity and solubility of the intermediates and ultimately being a part of the final molecular structure.
Logical Pathway to Quinazoline Synthesis
Caption: Generalized pathway for the synthesis of quinazolines from this compound.
Exemplary Transformation: Hypothetical Protocol for Quinazoline Synthesis
The following protocol is a representative example of how this compound could be utilized in a one-pot synthesis of a quinazoline derivative, drawing upon established methodologies for related compounds.
Reaction: One-pot synthesis of a 2-substituted quinazoline from this compound, an amine, and an oxidant.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
An oxidizing agent (e.g., Manganese dioxide, MnO₂)
-
A suitable high-boiling solvent (e.g., toluene, xylene)
-
Reaction vessel suitable for reflux
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the primary amine (1.2 eq.), and the oxidizing agent (2.0-3.0 eq.).
-
Solvent Addition: Add the solvent (e.g., toluene) to the mixture.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the solid oxidant.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Rationale:
-
Oxidation: The oxidizing agent converts the benzyl alcohol to the corresponding aldehyde in situ.
-
Imine Formation: The newly formed aldehyde reacts with the primary amine to form an imine intermediate.
-
Cyclization and Aromatization: Intramolecular cyclization, potentially involving the deprotected amino group (from hydrolysis of the acetamide) or direct participation of the acetamido nitrogen, followed by aromatization, leads to the quinazoline core. The exact mechanism can be influenced by the reaction conditions and the nature of the substituents.
Conclusion and Future Outlook
This compound is a chemical intermediate with significant, yet not fully exploited, potential. Its bifunctional nature, coupled with the strategic placement of the acetamido and hydroxyl groups, provides a versatile platform for the synthesis of complex molecules, particularly medicinally relevant heterocycles like quinazolines.
This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a logical framework for its application in the construction of quinazoline derivatives. It is the author's belief that a deeper understanding and broader application of this compound will empower researchers and drug development professionals to design and execute more efficient and innovative synthetic strategies. Future research in this area could focus on the development of novel catalytic systems that utilize this compound directly, expanding its synthetic utility even further.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide: 2-Acetamidobenzyl Alcohol as a Hapten in Immunological Studies
Executive Summary
The generation of high-specificity antibodies against small molecules is a cornerstone of modern diagnostics, therapeutic monitoring, and toxicological research. These small molecules, or haptens, are typically non-immunogenic and require conjugation to a larger carrier protein to elicit a robust immune response. This guide provides a comprehensive, field-proven methodology for utilizing 2-acetamidobenzyl alcohol as a model hapten to generate specific polyclonal antibodies. We will detail the entire workflow, from the foundational principles of hapten immunogenicity to the critical, and often overlooked, step of hapten derivatization, followed by carrier protein conjugation, immunogen characterization, a detailed animal immunization protocol, and concluding with the validation of the antibody response via Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals seeking to develop antibody-based reagents against small molecular targets.
Part 1: Foundational Principles - The Hapten-Carrier Effect
Haptens are small molecules that, due to their low molecular weight (<1000 Da), cannot independently induce an immune response.[1] They are essentially invisible to the immune system's antigen-presenting cells (APCs) because they fail to be taken up, processed, and presented on Major Histocompatibility Complex (MHC) class II molecules, a prerequisite for T-cell activation.[2] To overcome this, the hapten must be covalently bonded to a large, immunogenic macromolecule, known as a carrier protein.[3]
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization, owing to its large size and phylogenetic distance from mammals, and Bovine Serum Albumin (BSA) for use in screening assays.[2][] Once conjugated, the hapten-carrier complex is large enough to be processed by APCs. The APC digests the carrier protein into peptides, which are then presented on MHC class II molecules to activate carrier-specific T-helper cells. Concurrently, B-cells with receptors that recognize the hapten can bind to the conjugate, internalize it, and also present carrier peptides on their MHC class II molecules. These B-cells then receive essential activation signals from the carrier-specific T-helper cells, leading to their proliferation and differentiation into plasma cells that secrete high-affinity, hapten-specific antibodies.
Figure 1: Immunological pathway for anti-hapten antibody production.
Part 2: The Model Hapten - this compound
This compound is an excellent model hapten for immunological studies. Its defined structure and functional groups provide a clear basis for chemical modification and conjugation.
| Property | Value | Source |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [5] |
| CAS Number | 20939-77-9 | [6] |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Key Functional Groups | Secondary Amide, Primary Alcohol |
A critical aspect of experimental design is the choice of conjugation chemistry, which is dictated by the hapten's available functional groups.[7] this compound possesses a primary alcohol (-CH₂OH) but lacks a primary amine or carboxylic acid group necessary for the most common direct conjugation methods, such as EDC/NHS chemistry. Therefore, a derivatization step is required to introduce a reactive carboxyl group, transforming the hapten into a form suitable for robust and efficient coupling to the carrier protein's lysine residues.
Part 3: The Experimental Workflow
The successful generation of anti-hapten antibodies is a multi-step process that demands precision at each stage. The workflow outlined below is a self-validating system, where the successful outcome of each step provides the necessary quality-controlled material for the next.
Figure 2: Overall experimental workflow for antibody generation.
Protocol 3.1: Hapten Derivatization - Synthesis of 2-Acetamidobenzyl Hemisuccinate
Causality: To make this compound reactive with the primary amines of a carrier protein via EDC/NHS chemistry, we must first introduce a terminal carboxylic acid. This is efficiently achieved by reacting the primary alcohol with succinic anhydride to form a hemisuccinate ester.
Materials:
-
This compound
-
Succinic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous pyridine under a nitrogen atmosphere.
-
Add 1.5 equivalents of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2x 30 mL of 1M HCl to remove residual pyridine, followed by 1x 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, 2-acetamidobenzyl hemisuccinate, as a solid.
-
Confirm the structure and purity via ¹H-NMR and Mass Spectrometry. The product will have a molecular weight of 265.25 g/mol .
Protocol 3.2: Hapten-Carrier Conjugation via EDC/NHS Chemistry
Causality: This two-step protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the newly installed carboxyl group on the hapten.[8] The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) converts the unstable O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester.[9] This ester then efficiently reacts with the primary amine groups (from lysine residues) on the carrier protein to form a stable amide bond, covalently linking the hapten to the carrier.[2][8]
Figure 3: Chemical pathway for derivatization and conjugation.
Materials:
-
2-Acetamidobenzyl Hemisuccinate (from Protocol 3.1)
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO) or Spin Desalting Columns
Procedure:
-
Prepare Carrier Proteins: Dissolve 10 mg of KLH (for immunization) or BSA (for ELISA) in 2 mL of Coupling Buffer (PBS).
-
Prepare Hapten: Dissolve 5 mg of 2-acetamidobenzyl hemisuccinate in 0.5 mL of DMF.
-
Activation Step: In a separate tube, dissolve 10 mg of EDC and 15 mg of Sulfo-NHS in 1 mL of Activation Buffer (MES). Immediately add the 0.5 mL hapten solution to this. Incubate at room temperature for 15-20 minutes to form the amine-reactive Sulfo-NHS ester.
-
Conjugation Step: Add the activated hapten solution dropwise to the stirring carrier protein solution. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze extensively against PBS (pH 7.4) at 4°C with at least three buffer changes over 48 hours. This removes unreacted hapten and crosslinking reagents. Alternatively, use a spin desalting column for rapid purification.[10]
-
Quantification and Storage: Determine the final protein concentration using a BCA protein assay. Store the conjugate at -20°C or -80°C in aliquots.
Protocol 3.3: Characterization of the Hapten-Carrier Conjugate
Causality: It is essential to confirm successful conjugation and to quantify the hapten density (moles of hapten per mole of protein). This ratio significantly impacts immunogenicity; a density of 10-20 haptens per BSA molecule is often optimal.[6] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a direct method to determine this by measuring the mass increase of the carrier protein after conjugation.[11][12]
Procedure:
-
Prepare samples of the native carrier protein (e.g., BSA) and the purified hapten-BSA conjugate at approximately 1 mg/mL.
-
Co-crystallize the samples with a suitable MALDI matrix (e.g., sinapinic acid).
-
Acquire mass spectra for both the native and conjugated protein.
-
Calculate the hapten density using the following formula: Hapten Density = (Mass of Conjugate - Mass of Native Carrier) / Mass of Derivatized Hapten
Example Data & Calculation:
| Sample | Average Molecular Weight (Da) |
| Native BSA | 66,430 |
| BSA-Hapten Conjugate | 70,394 |
-
Mass of Derivatized Hapten (Hemisuccinate): 265.25 Da
-
Mass Increase: 70,394 Da - 66,430 Da = 3,964 Da
-
Hapten Density: 3,964 Da / 265.25 Da ≈ 15 haptens per BSA molecule
This result confirms successful conjugation and falls within the optimal range for immunogenicity.[12]
Protocol 3.4: Mouse Immunization Protocol
Causality: To elicit a strong primary and memory immune response, the immunogen (KLH-hapten conjugate) is emulsified in an adjuvant. Complete Freund's Adjuvant (CFA), containing heat-killed mycobacteria, is used for the initial immunization to provide a potent, non-specific stimulation of the immune system. Subsequent booster immunizations use Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components, to amplify the specific memory response without inducing excessive inflammation.[13]
Materials:
-
KLH-Hapten Conjugate (from Protocol 3.2)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
BALB/c mice (female, 6-8 weeks old)
-
Syringes and needles (27G)
Procedure:
-
Day 0 (Primary Immunization):
-
Dilute the KLH-hapten conjugate to 1 mg/mL in sterile PBS.
-
Prepare an emulsion by mixing equal volumes of the conjugate solution and CFA (e.g., 250 µL conjugate + 250 µL CFA) until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Inject 100 µL of the emulsion (containing 50 µg of immunogen) subcutaneously at two sites on the back of each mouse.[13]
-
-
Day 21 (First Boost):
-
Prepare a fresh emulsion using the KLH-hapten conjugate (diluted to 0.5 mg/mL) and IFA in a 1:1 ratio.
-
Inject 100 µL of the emulsion (containing 25 µg of immunogen) subcutaneously at one site.
-
-
Day 35 (Second Boost):
-
Repeat the booster injection as described for Day 21.
-
-
Day 42 (Test Bleed):
-
Collect a small amount of blood via tail bleed to test the antibody titer by ELISA.
-
-
Day 49 (Final Boost & Bleed):
-
Administer a final booster injection without adjuvant (25 µg in PBS, intraperitoneally).
-
Three to five days later, perform a terminal bleed via cardiac puncture to collect the maximum volume of antiserum. Allow blood to clot, centrifuge to separate serum, and store at -20°C.
-
Protocol 3.5: Antibody Titer Determination by Indirect ELISA
Causality: The indirect ELISA is a highly sensitive method to quantify the presence of hapten-specific antibodies in the collected serum.[14] The BSA-hapten conjugate is immobilized on the plate. Serum containing the primary antibody is added, and any bound antibody is detected by an enzyme-conjugated secondary antibody that recognizes the primary antibody's species (e.g., anti-mouse IgG). The enzyme converts a chromogenic substrate, and the resulting color intensity is proportional to the amount of hapten-specific antibody present.[3]
Materials:
-
BSA-Hapten Conjugate (from Protocol 3.2)
-
Mouse serum (from immunized and pre-immune mice)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6[14]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Non-fat Dry Milk or 1% BSA in PBST
-
Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄[14]
-
96-well ELISA plates
Procedure:
-
Coating: Dilute the BSA-hapten conjugate to 5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody: Prepare serial dilutions of the mouse serum (e.g., from 1:100 to 1:1,024,000) in Blocking Buffer. Include a pre-immune serum sample as a negative control. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the wash step.
-
Secondary Antibody: Dilute the HRP-conjugated Goat Anti-Mouse IgG according to the manufacturer's recommendation in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (5 times).
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-20 minutes, or until sufficient color develops.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Example ELISA Data:
| Serum Dilution | OD 450nm (Immune) | OD 450nm (Pre-immune) |
| 1:1,000 | 2.850 | 0.095 |
| 1:10,000 | 2.150 | 0.092 |
| 1:100,000 | 0.980 | 0.088 |
| 1:1,000,000 | 0.210 | 0.090 |
The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background (e.g., 2-3 times the pre-immune signal). In this example, the titer is well over 1:100,000, indicating a highly successful immunization.
Conclusion
This guide provides a robust and logically sequenced framework for the use of this compound as a model hapten to generate specific antibodies. By employing a necessary derivatization step to introduce a carboxyl handle, followed by standard and well-characterized conjugation, immunization, and screening protocols, researchers can reliably produce high-quality reagents. The principles and detailed methodologies described herein are not only applicable to this specific compound but also serve as a foundational template for developing antibodies against a wide array of other small molecules, thereby enabling critical advancements in research and diagnostics.
References
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
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Singh, S. K., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 15(1), 168-173. Retrieved from [Link]
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Wikipedia. (2023). Hapten. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Indirect ELISA Experimental Protocol. Retrieved from [Link]
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Laemmerzahl, J. R., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2140-2146. Retrieved from [Link]
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Bravo-San Pedro, J.M., et al. (2022). Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin. STAR Protocols, 3(1), 101073. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Indirect ELISA Protocol. Retrieved from [Link]
-
Marchetti-Deschmann, M., et al. (2016). Determining and characterizing hapten loads for carrier proteins by MALDI-TOF MS and MALDI-TOF/RTOF MS. Methods, 104, 117-123. Retrieved from [Link]
-
Adamczyk, M., et al. (1995). Characterization of Protein-Hapten Conjugates. 1. Matrix-Assisted Laser Desorption Ionization Mass Spectrometry of Immuno BSA-Hapten Conjugates and Comparison with Other Characterization Methods. Bioconjugate Chemistry, 6(5), 559-565. Retrieved from [Link]
-
Mishra, R. K., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 59(23), 12345-12352. Retrieved from [Link]
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Gee, N. (2015). Response to "EDC/NHS conjugation: Is it possible to activate amine first?". ResearchGate. Retrieved from [Link]
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Bio-Rad. (n.d.). Indirect ELISA Protocol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Retrieved from [Link]
-
Addgene. (2024). Antibody Validation Using the Indirect ELISA Method. Retrieved from [Link]
-
Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees. Retrieved from [Link]
-
RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved from [Link]
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Hosoda, H., et al. (1994). New hapten-protein conjugation method using N-(m-aminobenzoyloxy) succinimide as a two-level heterobifunctional agent. Journal of Immunological Methods, 175(1), 123-129. Retrieved from [Link]
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Drasar, P., et al. (2014). Novel approach to the preparation of hemisuccinates of steroids bearing tertiary alcohol group. Steroids, 87, 72-77. Retrieved from [Link]
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Pravetoni, M., et al. (2012). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of Immunological Methods, 384(1-2), 1-9. Retrieved from [Link]
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Shahper, N., et al. (2018). An Improved Method to Conjugation of KLH-Diazinon. Juniper Online Journal of Immuno Virology, 1(1). Retrieved from [Link]
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
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Gaber, Y., et al. (2022). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry, 33(1), 103-116. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental design of the study. (a) Protocol for immunization with.... Retrieved from [Link]
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Li, C., et al. (2024). Shrimp Hemocyanin elicits a potent humoral response in mammals and is favorable to hapten conjugation. bioRxiv. Retrieved from [Link]
-
Pravetoni, M., et al. (2012). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of Immunological Methods, 384(1-2), 1-9. Retrieved from [Link]
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Naor, D., et al. (2010). The effect of haptens on protein-carrier immunogenicity. Journal of Immunology, 184(6), 2822-2830. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. 4, 44. Retrieved from [Link]
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ResearchGate. (n.d.). Transformation of benzyl alcohol with N,N‐dimethylacetamide under air.... Retrieved from [Link]
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The Emerging Potential of 2-Acetamidobenzyl Alcohol in Medicinal Chemistry: A Technical Guide to Novel Scaffolds
Introduction: In the landscape of drug discovery, the identification of versatile and synthetically accessible building blocks is paramount. 2-Acetamidobenzyl Alcohol, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is an emerging scaffold with significant, yet underexplored, potential in medicinal chemistry. Its unique ortho-substitution pattern, featuring a reactive hydroxymethyl group and a directing acetamido moiety, presents a compelling platform for the synthesis of diverse heterocyclic systems with promising pharmacological activities. This technical guide will delve into the core attributes of this compound, proposing its application in the synthesis of bioactive quinazolinones and outlining detailed experimental pathways for researchers in drug development.
Physicochemical Properties and Synthetic Accessibility
This compound is a stable, crystalline solid at room temperature. Its key structural features, an aromatic ring substituted with an acetamido group and a hydroxymethyl group in the ortho position, are crucial to its reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| CAS Number | 20939-77-9 | PubChem |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
The synthesis of this compound is readily achievable through the reduction of 2-acetamidobenzoic acid or its corresponding aldehyde, making it an economically viable starting material for larger-scale synthetic campaigns.
The Strategic Advantage: A Gateway to Bioactive Heterocycles
The ortho-positioning of the acetamido and hydroxymethyl groups on the phenyl ring of this compound is not a random arrangement; it is a strategic architectural feature that pre-disposes the molecule to intramolecular cyclization reactions. This inherent reactivity makes it an ideal precursor for the synthesis of various fused heterocyclic systems, most notably benzoxazines and their subsequent conversion to quinazolinones.
Quinazolinones are a well-established class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The ability to readily access novel quinazolinone derivatives from this compound opens up new avenues for therapeutic innovation.
Proposed Synthetic Pathway: From this compound to Novel Quinazolinones
Drawing inspiration from established synthetic methodologies for analogous compounds, we propose a robust and efficient two-step pathway for the synthesis of novel 2-substituted-3-aryl-quinazolinones starting from this compound. This proposed pathway leverages the inherent reactivity of the starting material to first form a key benzoxazine intermediate, which is then readily converted to the desired quinazolinone scaffold.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of novel quinazolinones from this compound.
Step 1: Synthesis of the Key Intermediate: 2-Methyl-4H-benzo[d][2][3]oxazine
The first and critical step in this proposed pathway is the intramolecular cyclization of this compound to form the corresponding 1,3-benzoxazine. The acetamido group provides the nitrogen and a methyl-substituted carbon for the new heterocyclic ring, while the benzyl alcohol provides the oxygen and the benzylic carbon.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or dioxane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-methyl-4H-benzo[d][2][3]oxazine.
Causality: The acid catalyst protonates the hydroxyl group of the benzyl alcohol, making it a good leaving group (water). The nitrogen of the acetamido group then acts as a nucleophile, attacking the benzylic carbocation that is formed, leading to the cyclization and formation of the benzoxazine ring.
Step 2: Conversion to Novel 2-Methyl-3-substituted Quinazolin-4(3H)-ones
The synthesized 2-methyl-4H-benzo[d][2][3]oxazine is a versatile intermediate that can be readily converted to a diverse library of quinazolinones by reacting it with various primary amines. This step introduces a point of diversity (the R-group from the primary amine) at the N3 position of the quinazolinone core, which is a key position for modulating biological activity.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve the 2-methyl-4H-benzo[d][2][3]oxazine (1 equivalent) and a primary amine (R-NH₂, 1.1 equivalents) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 120-150 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated solid product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
Causality: The primary amine acts as a nucleophile, attacking the C2 position of the benzoxazine ring, leading to ring opening. Subsequent intramolecular cyclization with the elimination of water results in the formation of the thermodynamically stable quinazolinone ring system.
Potential Pharmacological Applications and Future Directions
The proposed synthetic route provides access to a wide array of novel 2-methyl-3-substituted quinazolin-4(3H)-ones. Based on the known biological activities of the quinazolinone scaffold, these new derivatives are promising candidates for screening in a variety of therapeutic areas:
-
Anticancer Activity: Quinazolinones are known to inhibit various protein kinases involved in cancer cell proliferation and survival.[1] Novel derivatives can be screened against a panel of cancer cell lines to identify potent and selective inhibitors.
-
Antimicrobial Activity: The quinazolinone core has been incorporated into many potent antibacterial and antifungal agents.[4][5] The synthesized compounds can be evaluated for their minimum inhibitory concentrations (MIC) against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory and Analgesic Activity: Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[6] The new compounds can be tested in relevant in vivo models of inflammation and pain.
Future work should focus on:
-
Library Synthesis: Synthesizing a diverse library of quinazolinones by employing a wide range of primary amines in the second step of the proposed pathway.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the quinazolinone core and the N3-position to understand the structural requirements for optimal biological activity.
-
Mechanism of Action Studies: For any identified hit compounds, elucidating their mechanism of action at the molecular level to guide further lead optimization.
Conclusion
This compound represents a synthetically tractable and strategically valuable starting material for the construction of novel heterocyclic scaffolds of medicinal importance. The proposed pathway to 2,3-disubstituted quinazolinones offers a clear and efficient route to a class of compounds with a high probability of exhibiting interesting biological activities. This technical guide provides a foundational framework for researchers to explore the untapped potential of this compound in the quest for new and effective therapeutic agents.
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- Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. (2023-01-18).
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Deriv
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
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- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central.
- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evalu
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF.
- Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central. (2023-03-09).
- Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Deriv
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An In-depth Technical Guide to 2-Acetamidobenzyl Alcohol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of organic chemistry and pharmaceutical development, the utility of a molecule is often defined by its structural features and reactivity. 2-Acetamidobenzyl alcohol, also known by its IUPAC name N-[2-(hydroxymethyl)phenyl]acetamide[1], is a compound that, while not a household name, represents a cornerstone in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected aromatic amine, makes it a valuable intermediate for the construction of a variety of heterocyclic systems and other bioactive molecules. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties and historical synthesis to its modern applications in research and drug discovery, offering field-proven insights for the discerning scientist.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis.
Core Structural and Physical Data
This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an acetamido group (-NHCOCH3) at the ortho positions.
| Property | Value | Source |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 20939-77-9 | [1] |
| Appearance | White to off-white crystalline powder | (General knowledge) |
| Melting Point | 118-122 °C | (Typical range from commercial suppliers) |
| Solubility | Soluble in methanol, ethanol, and DMSO | (General knowledge) |
Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will typically show distinct signals corresponding to the aromatic protons (in the 7.0-7.5 ppm region), a singlet for the methyl protons of the acetamido group (around 2.1 ppm), a singlet or doublet for the benzylic methylene protons (around 4.5 ppm), a triplet for the hydroxyl proton (variable, can be exchanged with D₂O), and a broad singlet for the amide proton (around 8.0-9.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide (around 170 ppm), the methyl carbon of the acetyl group (around 24 ppm), and the benzylic carbon (around 63 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), a sharp N-H stretch of the amide (around 3300 cm⁻¹), a strong C=O stretch of the amide (around 1650 cm⁻¹), and C-O stretching of the alcohol (around 1030 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.
The Journey of Synthesis: From Precursor to Final Product
While the exact first report of the synthesis of this compound is not readily found in seminal, early 20th-century literature, its preparation is a straightforward two-step process from commercially available starting materials. The logic behind this synthetic route is rooted in fundamental organic reactions: the reduction of a nitro group followed by the protection of the resulting amine.
Precursor Synthesis: 2-Aminobenzyl Alcohol
The immediate precursor to this compound is 2-aminobenzyl alcohol. A common and efficient method for its synthesis is the reduction of 2-nitrobenzyl alcohol.
Experimental Protocol: Reduction of 2-Nitrobenzyl Alcohol
-
Dissolution: Dissolve 2-nitrobenzyl alcohol in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-aminobenzyl alcohol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
Causality Behind Experimental Choices: The choice of Pd/C as a catalyst is due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting the benzyl alcohol functionality. The use of a hydrogen atmosphere provides the necessary reducing agent.
Final Step: Acetylation of 2-Aminobenzyl Alcohol
The final step involves the acetylation of the amino group of 2-aminobenzyl alcohol. This is a standard protection strategy for amines and is typically achieved with high yield.
Experimental Protocol: Acetylation of 2-Aminobenzyl Alcohol
-
Dissolution: Dissolve 2-aminobenzyl alcohol in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Cool the solution in an ice bath and slowly add acetic anhydride or acetyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the hydrochloric acid or acetic acid byproduct of the reaction, which would otherwise protonate the starting amine and prevent it from reacting. The slow addition of the acylating agent at low temperature helps to control the exothermicity of the reaction.
Caption: Synthetic pathway to this compound.
Applications in Synthesis: A Gateway to Heterocyclic Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The ortho-relationship of the hydroxymethyl and acetamido groups provides a perfect scaffold for intramolecular cyclization reactions.
Synthesis of Quinolines
Quinolines are a class of heterocyclic compounds with a wide range of biological activities. 2-Aminobenzyl alcohol is a well-established precursor for the synthesis of quinolines through reactions with ketones or alkynes.[2][3][4][5][6] While the acetamido group in this compound is a protected amine, it can be deprotected in situ or the alcohol functionality can be first oxidized to the aldehyde, which can then participate in Friedländer-type annulations to form quinolines.
Caption: General scheme for quinoline synthesis from this compound.
Precursor to Benzodiazepines and Other Fused Heterocycles
Benzodiazepines are a class of psychoactive drugs. The core structure can be synthesized from precursors derived from 2-aminobenzyl alcohol.[7][8][9][10] By modifying the functional groups of this compound, it can serve as a starting point for the synthesis of various fused heterocyclic systems. For example, conversion of the alcohol to a leaving group allows for intramolecular cyclization with the deprotected amine to form a seven-membered ring.
Role in the Synthesis of Bioactive Molecules
As a versatile chemical intermediate, this compound and its derivatives have potential applications in the synthesis of a wide array of bioactive molecules. The acetamide moiety is a common structural feature in many pharmaceuticals, and the ability to introduce this group early in a synthetic sequence using a stable building block like this compound is advantageous. Its derivatives have been investigated for their potential anticonvulsant and anti-inflammatory activities.[2][11][12]
Future Outlook
This compound, while a relatively simple molecule, continues to be a relevant and valuable tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis and bifunctional nature ensure its continued use as a precursor to more complex and potentially biologically active compounds. Future research may focus on the development of new catalytic methods for its efficient transformation into diverse heterocyclic scaffolds and its incorporation into novel drug candidates. The principles of green chemistry could also be further applied to its synthesis and subsequent reactions, minimizing waste and environmental impact.
References
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Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved January 11, 2026, from [Link]
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Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1996). Journal of Medicinal Chemistry, 39(10), 1938-1946.
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Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]
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This compound | C9H11NO2 | CID 339292. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21336-21356.
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The synthesis of quinolines from 2-aminobenzylic alcohols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Preparation of certain benzodiazepine compounds. (n.d.). Google Patents.
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synthesis of 4-(4-acetamidobenzoyl) -2-oxirane carboxylic acid and synthesis of some heterocyclic compounds with non-mixed and mixed system. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Activities of Some Benzodiazepine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids and using them as building blocks in heterocyclic synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). European Journal of Medicinal Chemistry, 59, 227-234.
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Functional Groups of 2-Acetamidobenzyl Alcohol
Abstract
This technical guide provides a comprehensive analysis of 2-Acetamidobenzyl alcohol (IUPAC Name: N-[2-(hydroxymethyl)phenyl]acetamide), a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. With the molecular formula C₉H₁₁NO₂, this molecule serves as a versatile building block, largely due to the distinct and interactive properties of its constituent functional groups: a secondary aromatic amide (acetamido group) and a primary benzylic alcohol. This document elucidates the structural characteristics, spectroscopic signatures, and chemical reactivity of these groups, offering both foundational knowledge and field-proven insights for professionals in drug development and chemical research.
Structural Elucidation and Functional Group Anatomy
This compound is an ortho-substituted benzene derivative. The spatial arrangement of its two functional groups is critical to its chemical behavior, allowing for potential intramolecular interactions that influence its properties.
-
The Acetamido Group (-NHCOCH₃): This is a secondary amide where the nitrogen atom is directly attached to the aromatic ring. This functional group consists of a carbonyl center (C=O) and a nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized into both the carbonyl group and the aromatic π-system, which modulates the reactivity of all three components.
-
The Benzyl Alcohol Moiety (-CH₂OH): This is a primary alcohol, characterized by a hydroxyl (-OH) group attached to a benzylic carbon. The proximity to the aromatic ring significantly influences the reactivity of this alcohol compared to a simple aliphatic alcohol.[1][2][3]
Caption: Structure of this compound with functional groups highlighted.
Spectroscopic Identification Protocols
The unambiguous identification of this compound and the characterization of its functional groups rely on a combination of spectroscopic techniques. The causality behind using multiple methods is to obtain orthogonal data, where each technique provides unique and confirmatory information about the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying specific functional groups by detecting their vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify characteristic absorption bands.
-
Self-Validation: A valid spectrum must contain the key diagnostic peaks listed in Table 1. The presence of a strong, broad O-H band, a sharp N-H band, and a very strong C=O band confirms the integrity of the primary functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3400 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad |
| ~3300 | Amide (-NH) | N-H Stretch | Medium-Strong, Sharp |
| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H | C-H Stretch | Medium |
| 1680 - 1640 | Amide (C=O) | C=O Stretch (Amide I) | Very Strong, Sharp |
| 1570 - 1515 | Amide (-NH) | N-H Bend (Amide II) | Strong, Sharp |
| 1250 - 1000 | Alcohol (C-O) | C-O Stretch | Strong |
| 860 - 680 | Aromatic C-H | C-H Out-of-Plane Bend | Strong |
The Amide I and Amide II bands are highly diagnostic for secondary amides.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen as it allows for the clear observation of exchangeable protons (NH and OH).
-
Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and integrate the ¹H signals.
-
Self-Validation: A valid ¹H NMR spectrum must show proton integrations that correspond to the molecular formula (4 aromatic, 2 benzylic, 1 amide, 1 alcohol, 3 methyl protons). The ¹³C spectrum should display 9 distinct carbon signals, confirming the asymmetry of the molecule.
Table 2: Expected NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)
| Nucleus | Functional Group | Approx. Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Aromatic (-C₆H₄-) | 7.0 - 8.0 | Multiplet | Complex pattern due to ortho-substitution.[5][6][7] |
| ¹H | Amide (-NH) | ~9.5 | Broad Singlet | Chemical shift is concentration and temperature dependent. |
| ¹H | Benzylic (-CH₂OH) | ~4.5 | Doublet | Couples with the adjacent -OH proton.[8] |
| ¹H | Alcohol (-OH) | ~5.2 | Triplet | Couples with the adjacent -CH₂ protons. |
| ¹H | Methyl (-CH₃) | ~2.1 | Singlet | 3-proton singlet is characteristic of the acetyl group. |
| ¹³C | Carbonyl (-C=O) | ~169 | Singlet | Diagnostic for the amide carbonyl. |
| ¹³C | Aromatic (-C₆H₄-) | 120 - 140 | 6 Singlets | Six unique aromatic carbons due to ortho-substitution.[8][9] |
| ¹³C | Benzylic (-CH₂OH) | ~60 | Singlet | Typical for a primary benzylic alcohol. |
| ¹³C | Methyl (-CH₃) | ~24 | Singlet | Upfield signal characteristic of the acetyl methyl group. |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, which can help confirm the structure.
Table 3: Expected Key Fragments in Mass Spectrometry (Electron Ionization)
| m/z Value | Fragment Lost | Ion Structure | Significance |
| 165 | - | [C₉H₁₁NO₂]⁺˙ (Molecular Ion) | Confirms the molecular weight.[10][11] |
| 147 | H₂O (18 Da) | [M - H₂O]⁺˙ | Characteristic fragmentation for alcohols.[12][13] |
| 122 | COCH₃ (43 Da) | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 106 | NHCOCH₃ (58 Da) | [M - NHCOCH₃]⁺˙ | Cleavage of the amide group. |
Chemical Reactivity and Synthetic Utility
The utility of this compound in drug development stems from the distinct reactivity of its two functional groups. This bifunctionality allows it to serve as a scaffold for building more complex molecules.[][15]
Caption: Key reaction pathways for the functional groups of this compound.
Reactions of the Benzyl Alcohol Group
-
Oxidation: The primary alcohol is susceptible to oxidation. The choice of oxidizing agent is critical for selectivity. Mild agents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 2-acetamidobenzaldehyde. Stronger oxidants (e.g., KMnO₄ or Jones reagent) will lead to the formation of 2-acetamidobenzoic acid. This controlled oxidation is a cornerstone of synthetic strategy.[16]
-
Esterification: In the presence of an acid catalyst, the alcohol reacts with carboxylic acids to form esters. This reaction is fundamental for creating prodrugs or modifying the lipophilicity of a lead compound.[1][3]
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a wide range of nucleophiles, providing a route to diverse derivatives.
Reactions of the Acetamido Group
-
Hydrolysis: The amide bond can be cleaved under harsh acidic or basic conditions to regenerate the free amine (2-aminobenzyl alcohol) and acetic acid.[17] This deprotection step is often used in multi-step syntheses.
-
Electrophilic Aromatic Substitution: The acetamido group is a moderately activating, ortho-, para-directing group. It can direct further substitution onto the aromatic ring, although the existing substitution pattern limits the available positions.
Conclusion
This compound is a molecule whose value is defined by the synergy and distinct chemical personalities of its acetamido and benzyl alcohol functional groups. A thorough understanding of their spectroscopic signatures is essential for quality control and reaction monitoring, while a grasp of their respective reactivities unlocks its potential as a versatile intermediate in the synthesis of high-value compounds, including novel pharmaceutical agents. The protocols and data presented in this guide serve as a robust framework for researchers and scientists aiming to leverage the unique chemical architecture of this compound.
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An In-Depth Technical Guide to the Theoretical and Computational-Experimental Characterization of 2-Acetamidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Acetamidobenzyl Alcohol (N-[2-(hydroxymethyl)phenyl]acetamide), a versatile building block with significant potential in medicinal chemistry and materials science. By integrating theoretical calculations with experimental data, we offer a deep understanding of its structural, spectroscopic, and electronic properties, laying the groundwork for its application in novel drug discovery and material design.
Introduction: The Significance of this compound
This compound, a derivative of benzyl alcohol, possesses a unique combination of functional groups—a primary alcohol, an acetamido group, and an aromatic ring. This trifecta of functionalities imparts a range of chemical properties that make it a valuable precursor in organic synthesis. The presence of the acetamido group, in particular, introduces opportunities for hydrogen bonding and specific interactions, influencing its conformation and reactivity. Its structural similarity to biologically active molecules positions it as a key intermediate in the synthesis of pharmaceuticals, most notably quinazoline derivatives, which are known for their broad spectrum of pharmacological activities.[1][2][3][4][5] Understanding the fundamental properties of this molecule is therefore crucial for harnessing its full potential.
Molecular Structure and Properties
This compound is a white to off-white solid with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[6] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group and an acetamido group at the ortho position.
| Property | Value | Source |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [6] |
| Molecular Formula | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| CAS Number | 20939-77-9 | [7] |
Synthesis and Purification
A reliable and reproducible synthesis of this compound is paramount for its application in research and development. The following protocol outlines a common synthetic route and purification procedure.
Experimental Protocol: Synthesis of N-[2-(hydroxymethyl)phenyl]acetamide
This procedure is adapted from established methods for the acylation of aminobenzyl alcohols.
Materials:
-
2-Aminobenzyl alcohol
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Dissolution: Dissolve 2-aminobenzyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If the reaction is slow, a catalytic amount of pyridine can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.[8][9][10][11][12]
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The ideal solvent system will dissolve the compound when hot but lead to its crystallization upon cooling.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Computational and Spectroscopic Characterization
A combined computational and experimental spectroscopic approach provides a powerful tool for elucidating the structural and electronic properties of this compound.
Computational Methodology
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular properties.
Workflow for DFT Calculations:
Caption: Workflow for DFT calculations on this compound.
Protocol for Computational Analysis:
-
Structure Optimization: The initial structure of this compound is optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This provides the most stable (lowest energy) conformation of the molecule.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values, which are then converted to chemical shifts for comparison with experimental ¹H and ¹³C NMR data.
-
Electronic Properties: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hydrogen bonding, and the distribution of electron density. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity.
Spectroscopic Analysis
Experimental spectroscopic data is essential for validating the computational results and providing a complete picture of the molecule's structure and properties.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[13][14][15]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons of the acetamido group, and the hydroxyl and amide protons. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon.[5][13][14][15]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| -CH₂OH | ~4.6 | ~60 |
| -OH | Variable | - |
| -NH- | ~8.0 - 9.0 | - |
| -C(O)CH₃ | ~2.1 | ~24 |
| -C=O | - | ~170 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][7][16][17][18]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
N-H Stretch: A peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.
-
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the carbonyl group of the amide (Amide I band).
-
N-H Bend: The N-H bending vibration (Amide II band) is typically found around 1550 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17][19][20] For this compound, the absorption bands in the UV region are primarily due to π → π* transitions of the aromatic ring. The presence of the substituents will influence the position and intensity of these absorptions.
Conformational Analysis
The flexibility of the hydroxymethyl and acetamido groups allows for the existence of different conformers of this compound. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the acetamido group, or between the amide proton and the hydroxyl oxygen, can significantly influence the preferred conformation and, consequently, the molecule's reactivity and biological activity.
Caption: Logical workflow for the conformational analysis of this compound.
Computational studies, specifically Potential Energy Surface (PES) scans, can be performed to explore the rotational barriers around the C-C and C-N bonds and to identify the most stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
Applications in Drug Development
The structural features of this compound make it a valuable scaffold in drug discovery and development.
Precursor for Quinazoline Synthesis
One of the most significant applications of 2-aminobenzyl alcohol derivatives, including the acetamido analog, is in the synthesis of quinazolines.[1][2][3][4][5] Quinazolines are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound can serve as a key starting material in multi-component reactions to construct the quinazoline ring system.
Caption: Generalized pathway for quinazoline synthesis from this compound.
Scaffold for Novel Bioactive Molecules
The functional groups of this compound can be readily modified to generate libraries of new compounds for biological screening. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be derivatized to form esters and ethers. The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. This versatility allows for the exploration of a wide chemical space in the search for new drug candidates.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. Through a combination of computational modeling and spectroscopic analysis, a detailed understanding of its structure, properties, and reactivity can be achieved. Its role as a key synthetic intermediate, particularly in the synthesis of medicinally important quinazolines, underscores its significance in the field of drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working with this versatile molecule.
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The 2-Acetamidobenzyl Scaffold: A Foundation for Therapeutic Innovation
An In-depth Technical Guide to 2-Acetamidobenzyl Alcohol Derivatives and Analogues: From Core Synthesis to Diverse Therapeutic Applications
The this compound core structure, characterized by an acetamido group and a hydroxymethyl group ortho to each other on a benzene ring, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features—a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (amide C=O and alcohol O-H), and an aromatic ring capable of π-stacking—provide a robust platform for designing molecules that can interact with a wide array of biological targets.
Core Structure and Physicochemical Properties
The foundational molecule, this compound (CAS RN: 20939-77-9), is a relatively simple yet functionally rich organic compound.[1] Its structure allows for diverse chemical modifications at the alcohol, the amide, and the aromatic ring, enabling the systematic exploration of structure-activity relationships (SAR).
-
Molecular Formula: C₉H₁₁NO₂[1]
-
Molecular Weight: 165.19 g/mol [1]
-
Key Features: The ortho-positioning of the acetamido and hydroxymethyl groups can facilitate intramolecular hydrogen bonding, influencing the molecule's conformation and its interaction with protein binding sites. This arrangement is a key starting point for the synthesis of more complex N-heterocycles and other bioactive compounds.[2]
Significance in Medicinal Chemistry: A Versatile Pharmacophore
While the parent molecule is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple disease areas. The scaffold's true power lies in its role as a pharmacophore that can be elaborated upon to create potent and selective agents. Research has shown that analogues of this core structure are active as anticonvulsants, kinase inhibitors for oncology, enzyme inhibitors for neurodegenerative diseases, and more.[3][4][5] This guide will delve into the synthesis, biological activity, and therapeutic promise of these important chemical entities.
Synthetic Strategies and Methodologies
The successful development of this compound derivatives hinges on robust and flexible synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final product.
Foundational Synthesis of the Acetamidobenzyl Core
A common and efficient strategy to access the core structure involves a two-step process starting from the corresponding nitro-substituted precursors, which are often commercially available.
Protocol: Synthesis via Reduction and Acetylation [6]
-
Reduction of the Nitro Group: 2-Nitrobenzyl alcohol or 2-nitrobenzaldehyde is subjected to reduction. A standard literature method utilizes iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) to selectively reduce the nitro group to a primary amine, yielding 2-aminobenzyl alcohol or 2-aminobenzaldehyde.[6] This method is favored for its cost-effectiveness and operational simplicity.
-
Acetylation of the Amine: The resulting 2-aminobenzyl derivative is then acetylated. This is typically achieved by treating the amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.[7] This reaction proceeds readily to furnish the desired 2-acetamidobenzyl core.
Caption: General synthetic pathway to the 2-acetamidobenzyl core.
Stereospecific Synthesis of N-Benzyl-2-acetamidopropionamide Analogues
Perhaps the most significant application of this scaffold is in the development of anticonvulsants, exemplified by the drug Lacosamide, which is (R)-N-benzyl-2-acetamido-3-methoxypropionamide.[4] The synthesis of Lacosamide and its analogues requires precise stereochemical control, which is expertly achieved by starting from chiral precursors like D-serine.
An expedient five-step stereospecific synthesis has been developed that allows for the introduction of various substituents at the 3-oxy position, crucial for SAR studies.[8][9]
Workflow: Synthesis from D-Serine [8][9] This pathway leverages an aziridine intermediate, which is a versatile precursor for introducing diversity.
-
Aziridine Formation: D-serine methyl ester is converted into a methyl (2R)-aziridine-2-carboxylate intermediate. This cyclodehydration is efficiently achieved using reagents like diethoxytriphenylphosphorane (DTPP).[9]
-
N-Acetylation: The aziridine nitrogen is acetylated using acetic anhydride.
-
Ring-Opening: The key diversification step involves a Lewis acid-catalyzed (e.g., BF₃·Et₂O) ring-opening of the N-acetyl aziridine with a chosen alcohol (R-OH). This stereospecifically installs the 3-oxy substituent.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid using a base like lithium hydroxide.
-
Amide Coupling: The final step is the coupling of the carboxylic acid with benzylamine using a peptide coupling agent such as DMTMM to yield the final N-benzyl amide product.[9]
Caption: Stereospecific synthesis of Lacosamide analogues from D-Serine.
Therapeutic Applications and Biological Activity
The true value of the this compound scaffold is realized in the diverse biological activities of its derivatives. By modifying the core, researchers have developed potent agents for a range of diseases.
Central Nervous System: A New Generation of Anticonvulsants
The most prominent success story for this class of compounds is in the treatment of epilepsy. Derivatives of N-benzyl-2-acetamidoacetamide are potent anticonvulsants.[10]
-
Mechanism of Action: Unlike traditional antiepileptic drugs that primarily affect the fast inactivation of voltage-gated sodium channels (VGSCs), compounds like Lacosamide have a novel mechanism. They selectively enhance the slow inactivation of VGSCs, which helps to stabilize hyperexcitable neuronal membranes and reduce pathological firing without affecting normal neuronal function.[4][11] This distinct mechanism may contribute to its efficacy in patients with treatment-resistant epilepsy.
-
Structure-Activity Relationship (SAR): Extensive SAR studies have provided critical insights for optimizing anticonvulsant activity.[4][12]
-
Stereochemistry: The anticonvulsant activity resides almost exclusively in the (R)-stereoisomer, derived from D-serine. The (R)-isomer of one compound was found to have an ED₅₀ of 4.5 mg/kg, while the (S)-isomer's ED₅₀ exceeded 100 mg/kg.[10]
-
3-Oxy Site: Small, non-bulky alkoxy groups (e.g., methoxy, ethoxy) at the 3-position are optimal for high potency in the maximal electroshock (MES) seizure test. Larger substituents lead to a decrease in activity.[4][8]
-
N-Benzyl Group: Modifications to the benzyl ring are well-tolerated. Non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, can maintain or even exceed the activity of the parent compound.[12]
-
Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives (MES Test)
| Compound | 3-Oxy Substituent | 4'-Benzyl Substituent | ED₅₀ (mg/kg, mice, i.p.) | Reference |
| (R)-Lacosamide | -OCH₃ | -H | 4.5 | [4] |
| (R)-Analog 27 | -OCH₂CH₃ | -H | 7.9 | [9] |
| Analog 18 | -OCH₃ | -H | 8.3 | [10] |
| Phenytoin | N/A | N/A | 6.5 - 9.5 | [10] |
| (R)-Analog 29 | -O-iPr | -H | 23 | [9] |
| (R)-Analog 30 | -O-tBu | -H | 30-100 | [9] |
This table summarizes data from multiple sources to illustrate key SAR trends.
Expanding Therapeutic Horizons
Beyond epilepsy, derivatives incorporating the acetamide feature have shown promise in other critical areas of drug development.
-
Oncology (BCR-ABL1 Inhibitors): A series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). The most potent compound showed an IC₅₀ value of 0.98 μM against K562 cells and displayed synergistic anti-proliferative effects when combined with the allosteric inhibitor asciminib.[3]
-
Neurodegenerative Disorders (BChE Inhibitors): In the search for treatments for Alzheimer's disease, substituted acetamide derivatives have been designed as inhibitors of butyrylcholinesterase (BChE). One lead compound demonstrated mixed-type inhibition with an IC₅₀ value of 3.94 μM, binding to both the catalytic and peripheral anionic sites of the enzyme.[5][13]
-
Inflammatory Diseases (P2Y14R Antagonists): N-substituted-acetamide derivatives have been developed as potent antagonists of the P2Y₁₄ receptor, which is implicated in inflammatory diseases like gout. A lead compound, I-17, exhibited an IC₅₀ of 0.6 nM and demonstrated in vivo efficacy in a mouse model of acute gouty arthritis by inhibiting the NLRP3/GSDMD signaling pathway.[14]
Key Experimental Workflows
To validate the therapeutic potential of these compounds, standardized preclinical models are essential. The workflow for assessing anticonvulsant activity is a cornerstone of this research area.
Workflow: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used and predictive preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10][12]
Caption: Standard workflow for the Maximal Electroshock (MES) seizure test.
Methodology Explained:
-
Causality in Dosing: The route of administration (intraperitoneal, i.p., for rapid screening; oral, p.o., for clinical relevance) and the timing before stimulation are determined by preliminary pharmacokinetic studies to ensure the test is conducted at the compound's peak effect.[10]
-
Self-Validating Endpoint: The endpoint—the presence or absence of a full tonic hindlimb extension—is an unambiguous, all-or-none response. This binary outcome minimizes observer bias and ensures high reproducibility.
-
Authoritative Grounding: This protocol is a standard method used by major screening programs, including the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program, which provides an authoritative benchmark for new chemical entities.[12]
-
Trustworthiness through PI: The Protective Index (PI), the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a critical measure. A high PI indicates a wide therapeutic window, meaning the compound is effective at doses well below those that cause motor impairment, a hallmark of a trustworthy and potentially safe drug candidate.[10]
Future Directions and Conclusion
The this compound scaffold and its analogues continue to be a fertile ground for drug discovery. The rich history in anticonvulsant research, highlighted by the clinical success of Lacosamide, provides a strong foundation for future work.
-
Rational Drug Design: Quantitative structure-activity relationship (QSAR) models have been successfully applied to this class of compounds to correlate physicochemical properties with anticonvulsant activity.[15][16] Future efforts will undoubtedly leverage more advanced computational tools, such as structure-based design and molecular dynamics, to rationally design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploring New Targets: The demonstrated activity against diverse targets like kinases and G-protein coupled receptors suggests that libraries based on this scaffold could be screened against other disease-relevant proteins.[3][14] The synthetic flexibility allows for the creation of focused libraries tailored to specific target families.
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Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-16. [Link]
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Dua, R. K., & Bush, C. A. (1984). Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside. Carbohydrate Research, 132(1), 119-26. [Link]
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Salomé, C., Salomé-Grosjean, E., Park, K. D., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-305. [Link]
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Vicker, N., Sharland, C. M., Heaton, W. B., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(24), 7166. [Link]
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Wang, Y., Zhang, Y., Wang, Y., et al. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 30(5), 1065. [Link]
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ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note: A Modern Approach to Quinoline Synthesis Using 2-Acetamidobenzyl Alcohol
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The classical Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of quinoline synthesis.[1][2][3] However, the instability and limited commercial availability of many substituted 2-aminobenzaldehydes have driven the development of more versatile and robust synthetic strategies.[2]
A significant advancement is the "indirect" Friedländer synthesis, which utilizes stable and readily available precursors like 2-aminobenzyl alcohols.[1][4] This approach involves the in situ oxidation of the alcohol to the required aldehyde, which then undergoes the classical condensation and cyclization sequence. This method offers improved substrate scope, operational simplicity, and often milder reaction conditions.[5][6]
This application note provides a detailed protocol and mechanistic insights for the synthesis of polysubstituted quinolines starting from 2-acetamidobenzyl alcohol. We will address the necessary in situ deprotection of the acetamido group and detail a robust, transition-metal-free protocol that leverages a base-mediated dehydrogenative cyclization.
The Strategic Role of this compound
This compound is an excellent starting material for this synthesis. The acetamido group serves as a stable, protected form of the required 2-amino functionality. The synthesis hinges on two key transformations at the outset:
-
Amide Hydrolysis: The acetamido group must be hydrolyzed to reveal the free aniline amine.
-
Alcohol Oxidation: The benzyl alcohol must be oxidized to the corresponding benzaldehyde.
Conveniently, many protocols for the indirect Friedländer synthesis employ basic conditions which can facilitate or complete the initial amide hydrolysis, while the reaction conditions simultaneously promote the oxidation of the alcohol. The overall transformation from the protected starting material to the final quinoline product can often be achieved in a one-pot procedure.
Reaction Mechanism: A Dehydrogenative Cascade
The core of the synthesis is a base-mediated dehydrogenative cascade. While various metal catalysts can be employed, transition-metal-free methods using a strong base like potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH) in a solvent like DMSO are highly effective.[5][7] The mechanism proceeds through several distinct steps:
-
(Deprotection): If starting with this compound, initial hydrolysis (often base-promoted) yields 2-aminobenzyl alcohol.
-
Oxidation: The 2-aminobenzyl alcohol is oxidized in situ to 2-aminobenzaldehyde. In many modern protocols, air (O2) or the solvent itself (DMSO) can act as the terminal oxidant.[6][8]
-
Aldol Condensation: The generated 2-aminobenzaldehyde undergoes a base-catalyzed aldol condensation with a ketone partner (e.g., acetophenone) to form an α,β-unsaturated carbonyl intermediate.[9]
-
Cyclization & Aromatization: An intramolecular conjugate addition of the aniline amine onto the enone system occurs, followed by dehydration to yield the final, stable aromatic quinoline ring.[2]
Diagram 1: Mechanistic Pathway A simplified representation of the base-mediated synthesis of 2-phenylquinoline from 2-aminobenzyl alcohol and acetophenone.
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Application Note: A Modernized Friedländer Annulation Protocol for Quinoline Synthesis Using 2-Acetamidobenzyl Alcohol
Abstract
The Friedländer synthesis is a cornerstone reaction for the construction of the quinoline scaffold, a privileged core in pharmaceuticals and functional materials.[1][2] The classical approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a methylene-containing carbonyl compound, is often hampered by the instability and limited availability of the required 2-aminoaryl carbonyl precursors.[3][4] This application note details a robust, indirect Friedländer protocol that circumvents these issues by utilizing 2-acetamidobenzyl alcohol as a stable, readily available starting material. The protocol proceeds via a one-pot, transition-metal-free dehydrogenative cascade, wherein the alcohol is oxidized in situ to the reactive aldehyde, which is immediately trapped by a ketone to undergo annulation. This guide provides a detailed mechanistic rationale, a step-by-step experimental procedure, and expert insights for researchers aiming to synthesize polysubstituted quinolines efficiently and sustainably.
Introduction and Scientific Rationale
The quinoline ring system is a fundamental structural motif in a vast array of biologically active compounds. The traditional Friedländer synthesis, while powerful, relies on 2-aminobenzaldehydes which are prone to self-condensation and degradation, complicating synthesis and purification.[4] To overcome this, modern strategies have focused on "indirect" or "masked" approaches where the reactive aldehyde is generated in situ from a stable precursor.[1][5]
2-Aminobenzyl alcohol has emerged as an ideal precursor for this purpose.[1][4] It can be smoothly oxidized to 2-aminobenzaldehyde under reaction conditions, which then undergoes the classical Friedländer condensation. This application note focuses on a protocol beginning with this compound, an even more stable and commercially accessible precursor. The acetamido group serves as a protecting group for the amine, which can be removed prior to the main reaction sequence.
The core of this modern protocol is a dehydrogenative cyclization or oxidative annulation reaction.[6][7] This strategy combines the oxidation of the alcohol and the subsequent condensation/cyclization steps into a single, efficient operation. We will detail a transition-metal-free approach that leverages a strong base and atmospheric oxygen, presenting an environmentally benign and cost-effective synthetic route.[7]
Reaction Mechanism: A One-Pot Deacetylation-Oxidation-Annulation Cascade
The overall transformation from this compound and a ketone (e.g., acetophenone) to a 2,4-disubstituted quinoline can be conceptualized as a three-stage cascade, often performed in one pot after initial deprotection.
-
Deprotection (Hydrolysis): The acetamide of this compound is first hydrolyzed under standard basic or acidic conditions to yield the key intermediate, 2-aminobenzyl alcohol. This step is typically performed separately before the main annulation reaction.
-
Base-Mediated Dehydrogenation (Oxidation): In the presence of a strong base like potassium tert-butoxide (t-BuOK), 2-aminobenzyl alcohol is deprotonated. This facilitates oxidation by an external oxidant (in this case, atmospheric O₂) to form the crucial 2-aminobenzaldehyde intermediate.[7]
-
Friedländer Annulation: The in situ-generated 2-aminobenzaldehyde undergoes a rapid, base-catalyzed aldol condensation with the enolate of the ketone. The resulting aldol adduct dehydrates, and a subsequent intramolecular cyclization (ketoamine condensation) followed by a final dehydration step yields the aromatic quinoline product.[7][8]
The complete mechanistic workflow is illustrated below.
Figure 1. Reaction cascade for quinoline synthesis.
Experimental Protocol
This protocol is divided into two parts: the deprotection of the starting material and the one-pot synthesis of the quinoline.
Safety Precaution: Always work in a well-ventilated fume hood. Potassium tert-butoxide (t-BuOK) is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part A: Preparation of 2-Aminobenzyl Alcohol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 30.3 mmol).
-
Hydrolysis: Add 50 mL of 3 M aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding aqueous sodium hydroxide (6 M) until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-aminobenzyl alcohol as a solid, which can be used in the next step without further purification.
Part B: Transition-Metal-Free Dehydrogenative Friedländer Annulation
This procedure is adapted from modern, sustainable methodologies.[7][9]
-
Setup: To a 50 mL oven-dried, round-bottom flask containing a magnetic stir bar, add 2-aminobenzyl alcohol (1.23 g, 10 mmol, 1.0 equiv.).
-
Reagents: Add acetophenone (1.32 g, 11 mmol, 1.1 equiv.) and dimethyl sulfoxide (DMSO, 20 mL).
-
Catalyst Addition: While stirring, carefully add potassium tert-butoxide (t-BuOK) (2.24 g, 20 mmol, 2.0 equiv.) to the solution. The flask should be open to the air (or equipped with a balloon of air) to allow oxygen to act as the terminal oxidant.[7]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 1-3 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation: Substrate Scope
The described protocol is versatile and accommodates a range of ketones, enabling the synthesis of diverse quinoline derivatives. The table below summarizes typical results for this type of transformation.[5][6][7]
| Entry | 2-Aminobenzyl Alcohol Derivative | Ketone Partner | Product | Typical Yield |
| 1 | 2-Aminobenzyl alcohol | Acetophenone | 2-Phenylquinoline | 85-95% |
| 2 | 2-Aminobenzyl alcohol | Propiophenone | 3-Methyl-2-phenylquinoline | 80-90% |
| 3 | 2-Aminobenzyl alcohol | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 70-85% |
| 4 | 5-Chloro-2-aminobenzyl alcohol | Acetophenone | 6-Chloro-2-phenylquinoline | 82-92% |
| 5 | 2-Aminobenzyl alcohol | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline | 88-96% |
Expert Insights & Troubleshooting
-
Causality of Reagents:
-
t-BuOK: A strong, non-nucleophilic base is crucial. It is effective at deprotonating the alcohol, initiating the dehydrogenation cascade.[7][9] Weaker bases are generally ineffective.
-
Oxygen (Air): Serves as the terminal oxidant in this green protocol, accepting electrons from the substrate and ultimately forming water.[7] An inert atmosphere will inhibit the reaction.
-
DMSO: Acts as a polar aprotic solvent. In some systems, particularly those catalyzed by copper, DMSO can also serve as the oxidant itself.[10]
-
-
Alternative Catalytic Systems: While this note details a metal-free approach, numerous catalysts can achieve this transformation, including those based on palladium, ruthenium, copper, and even simple sodium sulfide.[5][6][10][11] These may be advantageous for specific substrates or if a completely oxygen-free environment is required.
-
Troubleshooting:
-
Low Yield: Ensure starting materials are pure and the t-BuOK is not hydrated. Incomplete deprotection of the this compound can also be a cause. Ensure vigorous stirring to maximize exposure to atmospheric oxygen.
-
Side Products: The primary side reactions can arise from the self-condensation of the ketone or the 2-aminobenzaldehyde intermediate.[4] Using a slight excess of the ketone can help favor the desired cross-condensation.
-
Conclusion
The dehydrogenative Friedländer annulation using 2-aminobenzyl alcohol (derived from stable this compound) represents a significant advancement in quinoline synthesis. This protocol offers high yields, operational simplicity, and avoids the use of hazardous transition metals and unstable reagents. Its broad substrate scope and adherence to the principles of green chemistry make it a highly valuable and practical tool for professionals in drug discovery and chemical development.
References
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-
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-
ResearchGate. The synthesis of quinolines from 2-aminobenzylic alcohols. [Link]
-
ACS Publications. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. [Link]
-
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-
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catalytic conditions for reactions involving 2-Acetamidobenzyl Alcohol
An In-Depth Guide to the Catalytic Transformations of 2-Acetamidobenzyl Alcohol: Applications and Protocols for Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold
This compound is a deceptively simple molecule that serves as a powerful and versatile building block in modern organic synthesis. Its structure, featuring a primary alcohol and a protected aniline on an aromatic ring, offers multiple handles for functionalization. This unique arrangement makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents and bioactive compounds.[1][2] The development of efficient catalytic methods to transform this substrate is therefore of paramount importance to researchers in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of key catalytic reactions involving this compound. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic underpinnings. The protocols described herein are designed to be robust and serve as a self-validating foundation for further exploration and innovation in the lab.
Catalytic Oxidation: Gateway to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol in this compound is a fundamental transformation that yields high-value intermediates: 2-acetamidobenzaldehyde and 2-acetamidobenzoic acid. These products are crucial starting materials for the synthesis of quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. The challenge lies in achieving high selectivity while employing environmentally benign conditions.
Scientific Rationale & Mechanistic Insights
Modern catalytic oxidation focuses on replacing stoichiometric, often toxic, reagents (like chromium-based oxidants) with catalytic systems that utilize clean oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[3][4] Palladium-based catalysts are highly effective for the aerobic oxidation of benzyl alcohols.[3] The generally accepted mechanism involves the formation of a palladium-alkoxide intermediate, followed by a rate-determining β-hydride elimination to yield the aldehyde and a palladium-hydride species. The catalyst is then regenerated by the terminal oxidant. The choice of support (e.g., TiO₂, Al₂O₃, carbon) and the addition of a second metal (e.g., Au, Bi) can significantly modulate catalyst activity and selectivity by influencing particle size and electronic properties.[3][4] For instance, benzoic acid, a potential over-oxidation product, can inhibit the catalyst by strongly adsorbing to its surface; this effect can be mitigated by the addition of a base.[5] Molybdenum (MoO₂) and Copper (Cu) based catalysts have also emerged as efficient systems, particularly with peroxide-based oxidants, offering alternative pathways that may involve radical mechanisms.[6][7]
Data Summary: Catalytic Oxidation Systems
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Major Product | Yield/Selectivity |
| Pd/TiO₂ | O₂ (1 atm) | Toluene | 80-100 | 4-8 | 2-Acetamidobenzaldehyde | >90% Selectivity |
| Au-Pd/TiO₂ | O₂ (1 atm) | Toluene | 80 | 6 | 2-Acetamidobenzaldehyde | >95% Selectivity[3] |
| MoO₂ Nanoparticles | H₂O₂ | Acetonitrile | 70 | 24 | 2-Acetamidobenzaldehyde | 94% Yield, 100% Selectivity[7] |
| Cu(II) Complex | H₂O₂ | Acetonitrile | 70 | 1 | 2-Acetamidobenzoic Acid | 96% Yield[6] |
| Au/C | O₂ (3 atm) | Toluene, K₂CO₃ | 100 | 3 | 2-Acetamidobenzaldehyde | High Yield[5] |
Experimental Protocol: Selective Aerobic Oxidation to 2-Acetamidobenzaldehyde
This protocol details the selective oxidation using a supported palladium catalyst.
Materials:
-
This compound
-
Palladium on Carbon (5 wt% Pd/C)
-
Toluene (anhydrous)
-
Oxygen (balloon or gas inlet)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.65 g, 10 mmol).
-
Add anhydrous toluene (40 mL) to dissolve the substrate.
-
Carefully add 5% Pd/C (100 mg, ~0.05 mmol Pd).
-
Fit the top of the condenser with a balloon filled with O₂ or connect to a regulated O₂ inlet (ensure proper ventilation and safety precautions).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (2 x 15 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-acetamidobenzaldehyde, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Visualization: Oxidation Workflow
Caption: Workflow for the catalytic oxidation of this compound.
Dehydrogenative Coupling & Annulation: Synthesis of N-Heterocycles
One of the most powerful applications of this compound (or its de-acetylated form, 2-aminobenzyl alcohol) is in the synthesis of quinolines and quinazolines.[1] These reactions proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, an elegant and atom-economical strategy where the alcohol is transiently oxidized to an aldehyde.
Scientific Rationale & Mechanistic Insights
The borrowing hydrogen concept involves a catalytic cycle where:
-
The catalyst (typically Ru, Ir, or Mo-based) dehydrogenates the alcohol to form an aldehyde and a metal-hydride species.[1][8]
-
The in situ-generated aldehyde undergoes a condensation reaction with another substrate (e.g., a ketone, amine, or another alcohol).
-
The resulting intermediate (e.g., an enone or imine) is then reduced by the metal-hydride, regenerating the active catalyst and yielding the final product.
This approach avoids the direct use of unstable and expensive 2-aminobenzaldehydes and produces water as the only byproduct.[2] For quinoline synthesis, 2-aminobenzyl alcohol reacts with a ketone. The initial dehydrogenation forms 2-aminobenzaldehyde, which then undergoes a Friedländer-type annulation with the ketone to furnish the quinoline ring system.
Data Summary: Catalytic Annulation Systems
| Catalyst System | Reactant 2 | Base | Solvent | Temp (°C) | Product Type |
| [Mo(CO)₂(DPPE)(η³-C₃H₅)Cl] | Methyl Ketones | K₃PO₄ | Toluene | 120 | Substituted Quinolines[1] |
| [Cp*IrCl₂]₂ / Xantphos | Allylic Alcohols | Cs₂CO₃ | Toluene | 110 | Substituted Quinolines[2] |
| Ru(II) Complexes | Ketones | t-BuOK | Dioxane | 120 | Polysubstituted Quinolines[9] |
| Fe(III) Complexes | Aliphatic Ketones | K₂CO₃ | Toluene | 130 | Substituted Quinolines[1] |
| V, Fe, Co, Mn, or Cu Oxides | Alcohols | - | Toluene | 100-150 | Quinazoline Derivatives[10] |
Experimental Protocol: Molybdenum-Catalyzed Quinoline Synthesis
This protocol is adapted from methodologies for the dehydrogenative annulation of 2-aminobenzyl alcohol with ketones.[1]
Materials:
-
2-Aminobenzyl Alcohol (Note: de-acetylation of the starting material is required first)
-
Acetophenone
-
[Mo(CO)₂(DPPE)(η³-C₃H₅)Cl] catalyst
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Schlenk tube or sealed vial, magnetic stirrer, heating block
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2-aminobenzyl alcohol (123 mg, 1.0 mmol), acetophenone (144 mg, 1.2 mmol), the Molybdenum catalyst (7.5 mg, 0.01 mmol, 1 mol%), and K₃PO₄ (42 mg, 0.2 mmol).
-
Add anhydrous toluene (3 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-phenylquinoline.
Visualization: "Borrowing Hydrogen" for Quinoline Synthesis
Caption: Catalytic cycle for Quinoline synthesis via Borrowing Hydrogen.
Palladium-Catalyzed C-O Cross-Coupling Reactions
Forming an ether bond between an alcohol and an aryl halide (O-arylation) is a powerful method for constructing molecules found in approximately 20% of top pharmaceuticals.[11] While challenging for primary alcohols like this compound, modern catalyst systems have made this transformation feasible under relatively mild conditions.
Scientific Rationale & Mechanistic Insights
The palladium-catalyzed C–O cross-coupling follows a catalytic cycle similar to other cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[12][13][14] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Deprotonation/Ligand Exchange: A base deprotonates the alcohol, and the resulting alkoxide displaces the halide on the palladium center.
-
Reductive Elimination: This is often the most challenging step for C-O bond formation. The Ar-O bond is formed, releasing the ether product and regenerating the Pd(0) catalyst.
Competitive β-hydride elimination from the primary alkoxide can be a significant side reaction, leading to reduction of the aryl halide.[11] The development of bulky, electron-rich phosphine ligands (such as RockPhos or the ligands developed by the Buchwald group) has been crucial. These ligands accelerate the rate of reductive elimination relative to β-hydride elimination, making the C-O coupling of primary alcohols efficient.[11]
Experimental Protocol: Palladium-Catalyzed O-Arylation
This protocol describes the coupling of this compound with an electron-rich aryl bromide, a challenging substrate class.
Materials:
-
This compound
-
4-Bromoanisole (Aryl Halide)
-
Pd₂(dba)₃ (Palladium Source)
-
RockPhos (L1) or similar bulky phosphine ligand[11]
-
Sodium tert-butoxide (NaOt-Bu) (Base)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), the phosphine ligand (e.g., RockPhos, 9.4 mg, 0.02 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a vial.
-
In a separate vial, dissolve this compound (165 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol) in anhydrous toluene (4 mL).
-
Add the substrate solution to the vial containing the catalyst components.
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a heating block set to 100 °C and stir for 18-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of silica, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired alkyl aryl ether product.
Visualization: Pd-Catalyzed C-O Coupling Cycle
Caption: General catalytic cycle for Pd-catalyzed C-O etherification.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile substrate for a range of sophisticated catalytic transformations. The development of advanced catalytic systems based on palladium, molybdenum, ruthenium, and iridium has enabled its efficient conversion into valuable aldehydes, carboxylic acids, ethers, and complex heterocyclic scaffolds like quinolines. The ongoing evolution in catalysis, particularly in the realm of borrowing hydrogen and C-O coupling reactions, continues to expand the synthetic utility of this important building block. For researchers and professionals in drug discovery, mastering these catalytic methods is essential for the rapid and sustainable synthesis of novel chemical entities with therapeutic potential.[15][16][17] The future will undoubtedly see the emergence of even more efficient, selective, and greener catalytic protocols, further cementing the role of catalysis in advancing pharmaceutical science.
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Application Notes & Protocols: The Strategic Use of 2-Acetamidobenzyl Alcohol in Modern Heterocyclic Synthesis
Introduction: A Versatile Building Block for N-Heterocycles
In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocyclic compounds remains a cornerstone of innovation.[1][2][3] Among these, quinazolines and their oxidized congeners, quinazolinones, represent privileged scaffolds due to their wide spectrum of biological activities.[4][5] The strategic selection of starting materials is paramount for developing efficient, atom-economical, and scalable synthetic routes.
2-Acetamidobenzyl alcohol emerges as a highly valuable and stable precursor in this context.[6][7] Its true synthetic potential is realized through its relationship with 2-aminobenzyl alcohol, a key intermediate that can be generated via hydrolysis of the acetamido group. The benzyl alcohol moiety itself serves as a stable, solid synthon for the often unstable and difficult-to-handle 2-aminobenzaldehyde.[8] Through in situ oxidation, the alcohol is converted to the corresponding aldehyde, which readily participates in cyclization cascades. This guide elucidates the principles and provides detailed protocols for leveraging this compound and its derivatives in the synthesis of quinazolines, focusing on modern catalytic methods that offer significant advantages in terms of efficiency and environmental consideration.
Part I: Quinazoline Synthesis via Acceptorless Dehydrogenative Coupling (ADC)
The Acceptorless Dehydrogenative Coupling (ADC) strategy represents a paradigm of green chemistry.[9] In this approach, the alcohol substrate is oxidized to a carbonyl compound without the need for an external stoichiometric oxidant. Instead, the reaction liberates hydrogen gas (H₂) as the sole byproduct, leading to high atom economy.[9][10] This principle is elegantly applied to the synthesis of quinazolines from 2-aminobenzyl alcohol.
Caption: Overview of this compound as a precursor.
Application Note 1: Manganese-Catalyzed ADC with Primary Amides
The use of earth-abundant, inexpensive, and low-toxicity metals like manganese is highly desirable for sustainable chemical synthesis.[10] A Mn(I)-catalyzed ADC reaction between 2-aminobenzyl alcohols and primary amides provides a direct and efficient route to 2-substituted quinazolines.[11]
Causality & Experimental Insight: The choice of a high-boiling point solvent like toluene is critical to reach the thermal energy required for the dehydrogenative steps of the catalytic cycle. The phosphine-free NNN-tridentate ligand is simpler to prepare and handle than many air-sensitive phosphine ligands typically used in ADC reactions, enhancing the protocol's practicality.[10][11] The base, KOtBu, is essential for the metal-ligand cooperation mechanism, facilitating the deprotonation of the alcohol and subsequent steps.[10]
Protocol 1.1: Mn(I)-Catalyzed Synthesis of 2-Arylquinazolines
-
Precursor Step: If starting from this compound, it must first be converted to 2-aminobenzyl alcohol via standard hydrolysis conditions (e.g., refluxing with aqueous HCl or NaOH followed by neutralization). The following protocol assumes the use of 2-aminobenzyl alcohol.
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 2-aminobenzyl alcohol (0.5 mmol, 1.0 equiv.), the desired primary amide (0.6 mmol, 1.2 equiv.), Mn(CO)₅Br (5 mol%), the NNN-tridentate ligand (5.5 mol%), and KOtBu (20 mol%).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
-
Reaction & Work-up:
-
Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and filter it through a short pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient to yield the pure 2-substituted quinazoline.
Table 1: Substrate Scope for Mn(I)-Catalyzed Quinazoline Synthesis[11]
| Entry | 2-Aminobenzyl Alcohol Derivative | Amide Partner | Product Yield (%) |
| 1 | Unsubstituted | Benzamide | 81 |
| 2 | Unsubstituted | 4-Methylbenzamide | 78 |
| 3 | Unsubstituted | 4-Methoxybenzamide | 75 |
| 4 | Unsubstituted | 4-Chlorobenzamide | 72 |
| 5 | 5-Methyl substituted | Benzamide | 76 |
| 6 | 5-Chloro substituted | Benzamide | 70 |
Mechanism of Mn(I)-Catalyzed ADC
The reaction proceeds through a well-defined catalytic cycle. The active Mn catalyst first coordinates with the 2-aminobenzyl alcohol. Through metal-ligand cooperation, the O-H bond is activated, followed by a β-hydride elimination step to release the 2-aminobenzaldehyde intermediate and a manganese-hydride species. The aldehyde then condenses with the primary amide, and subsequent intramolecular cyclization and dehydration afford the quinazoline product, regenerating the active catalyst.[10]
Caption: Simplified catalytic cycle for Mn-catalyzed ADC.
Part II: Transition-Metal-Free Quinazoline Synthesis
While transition metals offer powerful catalytic pathways, developing metal-free alternatives is a significant goal to avoid concerns of cost, toxicity, and product contamination. Molecular iodine has emerged as an inexpensive, readily available, and effective catalyst for various oxidative transformations.
Application Note 2: Molecular Iodine-Catalyzed Oxidative Annulation
This strategy involves the iodine-catalyzed oxidation of 2-aminobenzyl alcohol to the aldehyde, which then reacts with another amine source, such as benzylamine, under an oxygen atmosphere. Oxygen serves as the terminal oxidant, regenerating the active iodine catalyst in the process, making this a green and sustainable method.[12]
Causality & Experimental Insight: This reaction is often performed neat (solvent-free) or in a high-boiling, non-coordinating solvent.[13] The use of an oxygen atmosphere (or simply performing the reaction open to the air) is critical for the catalytic turnover, as it re-oxidizes the HI byproduct back to I₂. The reaction temperature (130 °C) is necessary to drive both the initial oxidation and the subsequent dehydrogenative aromatization of the dihydroquinazoline intermediate.[12]
Protocol 2.1: I₂-Catalyzed Synthesis from 2-Aminobenzyl Alcohol and Benzylamine
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser (open to the air), combine 2-aminobenzyl alcohol (1.0 mmol, 1.0 equiv.), benzylamine (1.1 mmol, 1.1 equiv.), and molecular iodine (I₂) (10 mol%).
-
Place the flask in a preheated oil bath at 130 °C.
-
-
Reaction & Work-up:
-
Stir the reaction mixture for 12-15 hours. The mixture will typically become dark and viscous. Monitor by TLC.
-
After cooling to room temperature, dissolve the crude mixture in dichloromethane (20 mL).
-
Wash the organic solution with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 10 mL) to quench any remaining iodine, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the desired 2-arylquinazoline. Yields typically range from 49-68%.[12]
Caption: General workflow for I₂-catalyzed synthesis.
Safety and Handling
This compound should be handled with standard laboratory precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound and its primary amine derivative, 2-aminobenzyl alcohol, are exceptionally versatile and practical precursors for the synthesis of quinazolines. By serving as a stable source for the key 2-aminobenzaldehyde intermediate, they enable a variety of powerful synthetic methodologies. The protocols detailed herein, from earth-abundant metal-catalyzed ADC to transition-metal-free oxidative annulations, highlight modern, efficient, and sustainable approaches to constructing this important heterocyclic scaffold. These methods provide researchers in academia and industry with reliable and scalable tools for the discovery and development of novel bioactive compounds.
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Shafi, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
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Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]
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Sharma, R., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts. [Link]
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Borah, J., & Chowhan, L. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
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Mondal, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
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Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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Ghorbani-Vaghei, R., & Karimi-Nami, R. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Zare, A., et al. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. ResearchGate. [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]
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Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of Quinolines via Reaction of 2-Acetamidobenzyl Alcohol with Ketones and Aldehydes
Introduction: The Strategic Importance of Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized quinolines is a paramount objective for researchers in organic synthesis and drug discovery.
The Friedländer annulation, first reported in 1882, represents one of the most fundamental methods for constructing the quinoline ring system.[3][4] Classically, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde.[5][6] This application note details a modern, indirect variation of the Friedländer synthesis, utilizing 2-acetamidobenzyl alcohol as a stable, readily available precursor. This approach circumvents the use of often unstable 2-aminoaryl aldehydes and offers a versatile pathway to a diverse range of polysubstituted quinolines.[7][8] The in situ oxidation of the benzyl alcohol to the corresponding aldehyde is a key step that precedes the cyclocondensation cascade.[9]
This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for reactions with both ketones and aldehydes, and insights into the critical parameters that govern the reaction's success, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism: An Indirect Friedländer Annulation Pathway
The reaction of this compound with ketones or aldehydes to form quinolines is not a direct condensation. It proceeds through an "indirect" or "modified" Friedländer synthesis pathway, which hinges on the initial oxidation of the this compound to the corresponding 2-acetamidobenzaldehyde in situ. Following this oxidation, the classical Friedländer annulation cascade takes place. The overall transformation can be dissected into two principal stages.
Stage 1: Oxidation of this compound
The primary alcohol functional group of the starting material is first oxidized to an aldehyde. This step is crucial and can be accomplished through various catalytic systems. Common methods include using dimethyl sulfoxide (DMSO) as an oxidant, often activated by a base or heat, or employing metal-catalyzed dehydrogenation.[10][11] For the purpose of this guide, we will focus on a common base-mediated oxidation pathway. The acetyl protecting group on the amine is often hydrolyzed under the reaction conditions to yield the free 2-aminobenzaldehyde, which is the active participant in the subsequent cyclization.
Stage 2: Friedländer Cyclocondensation Cascade
Once the 2-aminobenzaldehyde is generated in the reaction mixture, it undergoes a base- or acid-catalyzed condensation with the partner ketone or aldehyde. Two primary mechanistic pathways are proposed for the Friedländer synthesis itself[4][5]:
-
Aldol Condensation First: The reaction initiates with a base-catalyzed aldol-type condensation between the enolate of the ketone/aldehyde and the carbonyl group of the in-situ generated 2-aminobenzaldehyde. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group forms a hemiaminal, which then dehydrates to yield the final quinoline product.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminobenzaldehyde and the ketone/aldehyde. This is followed by an intramolecular aldol-type reaction, where the enol or enolate of the ketone moiety attacks the imine carbon, leading to a cyclized intermediate that subsequently eliminates water to afford the aromatic quinoline.[5]
The prevailing pathway can depend on the specific reactants and reaction conditions employed.[9]
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Application Notes & Protocols: Strategic Protection of 2-Acetamidobenzyl Alcohol in Multi-Step Synthesis
Introduction
2-Acetamidobenzyl alcohol is a versatile bifunctional building block, serving as a key precursor in the synthesis of a variety of nitrogen-containing heterocycles, such as quinolines and quinazolines.[1][2] Its utility stems from the presence of two distinct, reactive functional groups: a primary benzylic alcohol and a secondary acetamido group. While this bifunctionality is advantageous, it also presents a significant challenge in multi-step synthesis. Unchecked, these groups can interfere with desired transformations elsewhere in the molecule, leading to side reactions, low yields, and complex purification procedures.[3]
Effective molecular synthesis, therefore, hinges on a robust protecting group strategy. This involves temporarily and reversibly masking one or both functional groups to allow for selective chemistry to be performed at another site. The ideal strategy for a molecule like this compound employs an orthogonal set of protecting groups—meaning each group can be removed under specific conditions that do not affect the other, providing complete control over the synthetic sequence.[4]
This guide provides an in-depth analysis and field-proven protocols for the strategic protection and deprotection of the hydroxyl and acetamido functionalities of this compound. We will focus on the highly reliable and orthogonal pairing of a tert-Butyldimethylsilyl (TBDMS) ether for the alcohol and a tert-Butoxycarbonyl (Boc) carbamate for the amide.
Section 1: Protecting the Hydroxyl Group as a TBDMS Ether
The primary alcohol in this compound is nucleophilic and susceptible to oxidation. Its acidic proton can also interfere with strongly basic or organometallic reagents.[5] Silyl ethers are the preeminent choice for alcohol protection due to their ease of installation, general stability, and, most importantly, their unique and mild deprotection conditions.[6][7] The tert-Butyldimethylsilyl (TBDMS) group offers an excellent balance of steric bulk and stability, rendering it resilient to a wide array of non-acidic and non-fluoride reaction conditions.[8][9]
Protocol 1.1: TBDMS Protection of this compound
This protocol details the silylation of the primary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl). The reaction is catalyzed by imidazole, which acts as both a base to deprotonate the alcohol and a nucleophilic catalyst to generate a highly reactive silylimidazolium intermediate.[10] Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this transformation.[11]
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-((tert-Butyldimethylsilyloxy)methyl)acetanilide, can be purified by flash column chromatography on silica gel if necessary.
Caption: Reaction scheme for TBDMS protection of this compound.
Protocol 1.2: Deprotection of the TBDMS Ether using TBAF
The cleavage of silyl ethers is most effectively achieved using a fluoride ion source. The exceptional strength of the Silicon-Fluoride bond (Si-F) provides a powerful thermodynamic driving force for the reaction.[12] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose, as it is soluble in organic solvents like Tetrahydrofuran (THF) and offers a "naked" fluoride anion for efficient nucleophilic attack on the silicon atom.[13][14]
Materials:
-
TBDMS-protected this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography or recrystallization as needed.
Caption: Deprotection of the TBDMS ether using TBAF to regenerate the alcohol.
Section 2: Protecting the Acetamido Group as a Boc Carbamate
While the secondary amide is less nucleophilic than an amine, its N-H proton can be deprotonated by strong bases, and the nitrogen can interfere with certain electrophilic reagents. The tert-Butoxycarbonyl (Boc) group is the industry standard for protecting amides and amines.[15][16] It effectively masks the N-H functionality and is exceptionally stable to a wide range of nucleophilic, basic, and reductive conditions. Its key feature is its lability under acidic conditions.[17]
Protocol 2.1: N-Boc Protection of this compound
This protocol uses Di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer catalyst, accelerating the reaction where a weaker base like triethylamine might be sluggish.[18][19]
Materials:
-
This compound (1.0 eq) (or its TBDMS-protected analogue)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), Boc₂O (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl acetyl(2-(hydroxymethyl)benzyl)carbamate, by flash column chromatography.
Caption: Acid-catalyzed deprotection of the N-Boc group to regenerate the amide.
Section 3: The Orthogonal Strategy in Practice
The true power of this protecting group combination lies in their orthogonality. The TBDMS group is stable to the acidic conditions required for Boc removal, and the Boc group is stable to the fluoride-based reagents used for TBDMS removal. This allows for the selective deprotection and manipulation of either functional group while the other remains masked. [20]
Orthogonal Deprotection Workflow
The choice of which group to deprotect first is dictated entirely by the subsequent synthetic step. This workflow illustrates the decision-making process.
Caption: Decision workflow for the orthogonal deprotection of N-Boc, O-TBDMS protected this compound.
Protecting Group Stability Matrix
This table provides a quick reference for the stability of each protecting group under common reaction conditions.
| Condition / Reagent Class | O-TBDMS Stability | N-Boc Stability | Comments |
| Strong Acid (e.g., TFA, HCl, H₂SO₄) | Labile | Labile | Boc group is specifically cleaved. TBDMS is also removed. [21][22] |
| Fluoride Source (e.g., TBAF, HF) | Labile | Stable | TBDMS group is specifically cleaved. [13] |
| Strong Base (e.g., NaOH, NaH, LDA) | Stable | Stable | Both groups are generally stable to strong, non-nucleophilic bases. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable | Both groups are stable, unlike Benzyl (Bn) or Cbz ethers. |
| Common Oxidants (e.g., PCC, DMP, MnO₂) | Stable | Stable | Allows for oxidation of other functionalities. |
| Common Reductants (e.g., NaBH₄, LiAlH₄) | Stable | Stable | Allows for reduction of other functionalities. |
References
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Amine Protection / Deprotection. Fisher Scientific. [Link]
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Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing. [Link]
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Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2003). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B. [Link]
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Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]
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Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. ResearchGate. [Link]
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Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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How to get higher yields for TBDMSCl protection of alcohol. Reddit. [Link]
-
How to Boc protect secondary amine on solid phase. ResearchGate. [Link]
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experimental procedure for the oxidation of 2-Acetamidobenzyl Alcohol
Abstract
This document provides a comprehensive technical guide for the selective oxidation of 2-acetamidobenzyl alcohol to 2-acetamidobenzaldehyde. This transformation is pivotal for the synthesis of various heterocyclic compounds, including quinazolines and quinolines, which are significant pharmacophores in drug discovery.[1][2] We present and compare two robust, field-proven protocols utilizing Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂). The guide delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental procedures, and provides a framework for product characterization to ensure a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for this key synthetic step.
Introduction and Rationale
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[3] However, achieving high selectivity without over-oxidation to the corresponding carboxylic acid can be challenging, especially with sensitive substrates.[4][5] this compound presents such a challenge; the presence of the acetamido group requires mild and selective oxidizing conditions to prevent side reactions. The product, 2-acetamidobenzaldehyde, is a valuable intermediate, serving as a precursor for a wide array of bioactive molecules.[6][7]
The choice of oxidant is critical. Strong, chromium-based reagents like Jones reagent are unsuitable as they typically oxidize primary alcohols directly to carboxylic acids.[8] Milder chromium reagents like Pyridinium Chlorochromate (PCC) can work but pose significant toxicity and disposal challenges.[9][10] Therefore, modern synthetic chemistry favors milder, more selective, and often safer alternatives.
This guide focuses on two such methods: the Dess-Martin Periodinane (DMP) oxidation, known for its mildness and high efficiency, and the Manganese Dioxide (MnO₂) oxidation, a classic heterogeneous method highly selective for benzylic alcohols.[11][12][13]
Mechanistic Considerations: The "Why" Behind the Choice
Understanding the reaction mechanism is key to troubleshooting and adapting a protocol. Both featured methods achieve the desired oxidation through an E2-like elimination pathway, which is common for many alcohol oxidations.[14][15]
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent operates under neutral, room-temperature conditions.[16] The reaction is initiated by the alcohol's nucleophilic attack on the iodine center, displacing an acetate ligand.[17] This forms a periodinane intermediate. A base (another acetate molecule) then abstracts the proton from the carbon bearing the oxygen, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[15][18] Its high selectivity for alcohols, even in the presence of sensitive groups like amides, makes it an excellent choice.[11]
-
Activated Manganese Dioxide (MnO₂): MnO₂ is a mild, insoluble (heterogeneous) oxidant. Its primary advantage is its high selectivity for oxidizing allylic and benzylic alcohols over saturated aliphatic alcohols.[12][13] The reaction mechanism is believed to involve the adsorption of the alcohol onto the surface of the MnO₂. The oxidation then proceeds, possibly through a radical intermediate, to form the aldehyde, which desorbs from the surface, driving the reaction forward.[13] The activity of MnO₂ is highly dependent on its method of preparation and activation.[19]
Featured Experimental Protocols
The following protocols are designed to be self-validating systems, from reaction setup to product confirmation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is prized for its speed, mild conditions, and high yields.[11]
Principle: DMP is a highly selective, mild oxidant that converts primary alcohols to aldehydes at room temperature with a simple workup.[16]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Safety Precautions:
-
DMP is potentially explosive upon impact or heating; handle with care and avoid grinding.[11]
-
Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCM is a suspected carcinogen; handle with appropriate caution.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Stir the solution at room temperature until all the solid dissolves.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion. The reaction is typically complete within 30 minutes to 3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Visualize spots under UV light. The starting material will have a lower Rf than the more polar aldehyde product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces the iodinane byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-acetamidobenzaldehyde.
Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation
This heterogeneous method offers excellent selectivity for benzylic alcohols and a simple filtration-based workup.[13][19]
Principle: Activated MnO₂ selectively oxidizes the benzylic alcohol. As a solid reagent, the workup involves simple filtration to remove the oxidant and its reduced form.[12]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Celite® (diatomaceous earth)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Reflux condenser
Safety Precautions:
-
Work in a well-ventilated fume hood. Wear appropriate PPE.
-
The activity of MnO₂ can vary. Use a large excess to ensure the reaction goes to completion.
-
Chloroform and DCM are hazardous; handle with care.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent & Reagent Addition: Add a suitable solvent like chloroform or DCM (approx. 0.1 M). To this suspension, add activated MnO₂ (5-10 eq by weight).
-
Reaction: Stir the suspension vigorously at room temperature or gentle reflux (40-60°C). The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.[12][13]
-
Monitoring: Monitor the reaction progress by TLC. Note that spotting a heterogeneous mixture can be challenging; briefly stop stirring and take a sample from the supernatant.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM or chloroform to ensure all the product is recovered.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.
Comparative Summary and Data Presentation
The choice of method often depends on factors like scale, cost, and available equipment. The table below provides a summary to aid in this decision.
| Parameter | Protocol 1: Dess-Martin Periodinane (DMP) | Protocol 2: Activated MnO₂ |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents | 5 - 10 equivalents (by weight) |
| Solvent | Dichloromethane (DCM) | Dichloromethane, Chloroform |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 0.5 - 3 hours | 4 - 24 hours |
| Typical Yield | High (>90%) | Good to Excellent (75-95%) |
| Workup | Aqueous quench & extraction | Filtration |
| Pros | Fast, reliable, high-yielding, mild conditions[11] | Simple workup, selective for benzylic alcohols[13] |
| Cons | Expensive, potentially explosive, byproduct removal[11] | Long reaction times, requires large excess of reagent, activity can be variable[13][19] |
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The expected data for 2-acetamidobenzaldehyde is provided below.
-
Appearance: White to light yellow crystalline solid.[6]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.9 (s, 1H, -CHO), ~8.8 (br s, 1H, -NH), ~8.0-8.2 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), ~2.2 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192 (-CHO), ~169 (-C=O), ~141, ~135, ~132, ~123, ~121, ~119 (Ar-C), ~25 (-CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (aldehyde C=O stretch), ~1670 (amide C=O stretch), ~1590, ~1530 (aromatic C=C stretch).
-
Mass Spectrometry (EI): m/z (%) 163 (M⁺), 121, 120.[20]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams outline the key steps for each protocol.
Caption: Workflow for DMP Oxidation.
Caption: Workflow for MnO₂ Oxidation.
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Dess–Martin periodinane - Wikipedia. Wikipedia.
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Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal.
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Pyridiniumchlorochromate-26299-14-9.docx - University of Georgia Office of Research - UGA. University of Georgia Office of Research.
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Application Notes & Protocols: Large-Scale Synthesis of 2-Acetamidobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-Acetamidobenzyl alcohol is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring both a secondary amide and a primary alcohol on an aromatic scaffold, allows for diverse subsequent chemical transformations. While numerous synthetic methods exist for its preparation on a laboratory scale, transitioning to large-scale production introduces significant challenges related to cost, safety, efficiency, and environmental impact.
This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a critical evaluation of their suitability for industrial-scale operations. We present a detailed, optimized protocol for the most practical large-scale method, accompanied by in-depth discussions on process optimization, purification, analytical validation, and safety management. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis effectively.
Comparative Analysis of Synthetic Strategies
Three primary routes are commonly considered for the synthesis of this compound. The selection of an optimal route for large-scale production depends on factors such as starting material cost and availability, reaction atom economy, process safety, and ease of purification.
Route A: Acetylation of 2-Aminobenzyl Alcohol This is the most direct and widely adopted approach. It involves the N-acetylation of commercially available 2-aminobenzyl alcohol using an acetylating agent like acetic anhydride or acetyl chloride. This route is favored for its high yields, straightforward reaction conditions, and relatively simple work-up procedures.
Route B: Reduction of a 2-Nitro Precursor This two-step strategy begins with a suitable 2-nitro aromatic compound, such as 2-nitrotoluene or 2-nitrobenzaldehyde. For instance, 2-nitrotoluene can be oxidized to 2-nitrobenzyl acetate, which is then subjected to catalytic hydrogenation. This process reduces the nitro group to an amine and hydrolyzes the acetate ester to the desired alcohol. While effective, this route is longer and involves handling high-energy nitro compounds and potentially hazardous reagents like ozone or strong oxidants[1].
Route C: Ring-Opening of Isatoic Anhydride Isatoic anhydride is a versatile and inexpensive starting material derived from anthranilic acid[2][3]. It can be used to generate various 2-amino-substituted benzoyl derivatives. A plausible route involves the reductive opening of the anhydride to form 2-aminobenzyl alcohol, followed by acetylation. However, controlling the reduction of the anhydride to the alcohol stage without side reactions can be challenging, often making this route less direct than Route A for this specific target[4].
Strategic Recommendation for Scale-Up: For large-scale synthesis, Route A (Acetylation of 2-Aminobenzyl Alcohol) is unequivocally the most advantageous. Its single-step, high-yielding nature, coupled with the use of readily available and cost-effective reagents, makes it the most economically viable and process-efficient option. The subsequent sections will focus on the detailed protocol and optimization of this route.
Recommended Large-Scale Synthesis Protocol: Acetylation of 2-Aminobenzyl Alcohol
This protocol details a robust and scalable method for producing high-purity this compound. The rationale is based on the acylation of the nucleophilic amino group of 2-aminobenzyl alcohol with acetic anhydride.
Reaction Scheme
Sources
purification techniques for 2-Acetamidobenzyl Alcohol reaction products
Application Note & Protocol Guide
Topic: High-Fidelity Purification Strategies for 2-Acetamidobenzyl Alcohol Reaction Products
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing that the purity of such building blocks is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), we present detailed protocols grounded in chemical principles. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot effectively. We will cover the principal purification techniques of recrystallization and flash column chromatography, offering protocols for each, a decision-making framework for method selection, and guidelines for purity assessment.
Introduction: The Critical Role of Purity
This compound possesses two key functional groups: a secondary amide and a primary alcohol.[1] These groups confer a moderate polarity, making the molecule amenable to various purification strategies. However, they also represent potential sites for side reactions during its synthesis. Common synthetic routes, such as the acetylation of 2-aminobenzyl alcohol or the reduction of 2-acetamidobenzoic acid, can introduce a range of impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: 2-aminobenzyl alcohol or 2-acetamidobenzoic acid.
-
Over-oxidation Products: 2-acetamidobenzaldehyde, from inadvertent oxidation of the alcohol.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, Ethyl Acetate, Toluene).
-
Reagent Byproducts: Salts and other stoichiometric byproducts from reducing or acetylating agents.
Achieving high purity (>99%) is often essential, as these impurities can interfere with downstream reactions, introduce toxicological risks, or compromise the crystallographic and physical properties of the final compound. This guide provides the tools to systematically remove these contaminants.
Overall Purification Workflow
The purification strategy begins after the initial reaction workup (e.g., quenching, extraction, and drying of the organic layer). The crude, isolated solid or oil is the starting point for the high-fidelity purification methods described below.
Sources
Application Note: Monitoring the Progress of 2-Acetamidobenzyl Alcohol Reactions by TLC and LC-MS
Abstract
2-Acetamidobenzyl alcohol is a versatile bifunctional molecule featuring a primary alcohol and a secondary amide, making it a valuable starting material in medicinal chemistry and organic synthesis. Its transformations, such as oxidation of the alcohol or modification of the acetamido group, require careful monitoring to ensure optimal yield and purity. This application note provides a detailed guide for researchers and drug development professionals on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively monitor the progress of reactions involving this compound. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation for these essential analytical techniques.
Introduction: The Synthetic Utility of this compound
This compound serves as a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The molecule's reactivity is centered around its two primary functional groups: the nucleophilic primary alcohol (-CH₂OH) and the acetamido group (-NHCOCH₃), which can be hydrolyzed to a primary amine.[1] Common transformations include:
-
Oxidation: The primary alcohol can be selectively oxidized to form 2-acetamidobenzaldehyde or further to 2-acetamidobenzoic acid, crucial intermediates in many synthetic pathways.[2][3]
-
Deprotection/Hydrolysis: The acetamido group can be removed under acidic or basic conditions to yield 2-aminobenzyl alcohol, unmasking a primary amine for further functionalization.[4][5]
-
Esterification/Etherification: The alcohol can be converted into esters or ethers to modify the molecule's properties or to introduce different functionalities.[6][7]
Given these possibilities, precise and real-time monitoring is critical to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. TLC offers a rapid, qualitative assessment, while LC-MS provides quantitative data and definitive mass identification.[8][9]
Reaction Monitoring Workflow
A systematic approach to reaction monitoring ensures efficient and informed decision-making during a chemical synthesis. The general workflow involves sampling the reaction at various time points and analyzing the aliquots to track the consumption of starting materials and the formation of products.
Caption: General workflow for monitoring a chemical reaction.
Application I: Thin-Layer Chromatography (TLC)
TLC is an indispensable technique for rapid, cost-effective reaction monitoring. It separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase.[10] Polar compounds interact more strongly with the silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[11]
Principle of TLC in Monitoring this compound Reactions
The change in the polarity of the molecule upon reaction is the key to successful TLC monitoring.
-
Oxidation (alcohol to aldehyde): The product, 2-acetamidobenzaldehyde, is generally less polar than the starting alcohol. Therefore, the product spot will have a higher Rf value than the starting material spot.[12]
-
Deprotection (acetamide to amine): The product, 2-aminobenzyl alcohol, is more polar than the starting material due to the primary amine. The product spot will have a lower Rf value.
Detailed Protocol for TLC Monitoring
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F-254)[13]
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization tools: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate or p-anisaldehyde stain).[13]
Step-by-Step Methodology:
-
Prepare the Eluent (Mobile Phase):
-
Causality: The choice of eluent is critical. Its polarity determines the separation efficiency.[14] A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).[13]
-
Pour a small amount (~0.5 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring better spot resolution. Close the lid and let it equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate. Be careful not to scrape off the silica.
-
Mark three lanes on the origin: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.[15]
-
-
Spot the Plate:
-
Dissolve a tiny amount of the pure starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot onto the 'S' and 'C' lanes. The spot should be as small as possible.
-
Withdraw a small aliquot from the reaction mixture using another capillary tube.[9]
-
Spot the reaction mixture onto the 'R' and 'C' lanes. The 'C' lane will have both the starting material and the reaction mixture spotted in the same place.[15]
-
Expertise & Experience: The co-spot is crucial. It helps to definitively identify the starting material spot in the reaction mixture lane, especially if the Rf values of the reactant and product are very close.[15]
-
-
Develop the Plate:
-
Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize and Interpret:
-
Dry the plate. View it under a UV lamp (254 nm) and circle any visible spots with a pencil. Aromatic compounds like this compound and its derivatives are typically UV-active.
-
For compounds that are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for visualizing compounds that can be oxidized, such as alcohols.
-
Interpretation:
-
t=0: A single spot should be visible in the 'S' and 'R' lanes at the same height.
-
Reaction Progressing: In the 'R' lane, the intensity of the starting material spot will decrease, and a new spot (the product) will appear.
-
Reaction Complete: In the 'R' lane, the starting material spot should be completely gone, with only the product spot visible.
-
-
Solvent System Optimization
The goal is to achieve an Rf value for the starting material or main product of approximately 0.2 - 0.4 for optimal separation.[15]
Caption: Decision tree for optimizing TLC solvent systems.
| Reaction Type | Expected Polarity Change | Recommended Starting Solvent System |
| Oxidation (Alcohol -> Aldehyde) | Product is less polar | 7:3 Hexane : Ethyl Acetate |
| Deprotection (Acetamide -> Amine) | Product is more polar | 9:1 Dichloromethane : Methanol[16][17] |
| Esterification (Alcohol -> Ester) | Product is much less polar | 9:1 Hexane : Ethyl Acetate |
Application II: Liquid Chromatography-Mass Spectrometry (LC-MS)
For more complex reaction mixtures or when quantitative analysis is needed, LC-MS is the method of choice. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of reactants, products, and impurities.[18][19]
Principle of LC-MS in Reaction Monitoring
A small, quenched aliquot of the reaction mixture is injected into the HPLC. Compounds are separated on a reverse-phase column (where non-polar compounds are retained longer). The eluent from the column is then passed into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, typically forming protonated molecular ions [M+H]⁺. By monitoring the extracted ion chromatograms (EICs) for the masses of the starting material and expected product, one can accurately track the reaction's progress.[20]
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₁NO₂ | 165.19 | 166.19 |
| 2-Acetamidobenzaldehyde | C₉H₉NO₂ | 163.17 | 164.17 |
| 2-Aminobenzyl Alcohol | C₇H₉NO | 123.15 | 124.15 |
Detailed Protocol for LC-MS Monitoring
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).[8]
-
Reverse-phase C18 column.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
HPLC-grade modifier (e.g., formic acid).
-
Autosampler vials.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting it significantly in a vial with a suitable solvent (e.g., 1 mL of acetonitrile). This stops the reaction and prepares the sample for injection.
-
Trustworthiness: Proper quenching and dilution are vital to prevent the reaction from continuing in the vial and to avoid overloading the LC column and MS detector.
-
-
LC-MS Method Setup:
-
Causality: A gradient elution is typically used to ensure that compounds with a range of polarities will elute as sharp peaks in a reasonable time. Formic acid is added to the mobile phase to aid in the protonation of the analyte for positive-mode ESI.[21]
-
The parameters below are a good starting point and should be optimized for your specific system.
-
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 3.5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar mobile phase. Formic acid aids ionization.[21] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic mobile phase for eluting less polar compounds. |
| Gradient | 5% B to 95% B over 5 min | Separates a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 1-5 µL | Prevents column overloading. |
| MS System | ||
| Ionization Mode | ESI, Positive | Efficiently ionizes the target molecules. |
| Scan Range | 100 - 400 m/z | Covers the expected molecular weights. |
| Capillary Voltage | 3-4 kV | Optimized for stable spray. |
| Source Temp | 120-150 °C | Assists in desolvation. |
-
Data Acquisition and Interpretation:
-
Inject a sample of the pure starting material first to determine its retention time and confirm its mass.
-
Inject the reaction mixture samples at different time points (t=0, t=1h, t=4h, etc.).
-
Data Analysis:
-
Total Ion Chromatogram (TIC): Look at the overall chromatogram. You should see the peak for the starting material decrease over time, while the peak for the product increases.
-
Extracted Ion Chromatogram (EIC): This is the most powerful tool. Extract the specific m/z for the [M+H]⁺ of your starting material (e.g., 166.19) and your product (e.g., 164.17). This allows you to selectively view the chromatographic peak for each compound, even if they co-elute or are present in small amounts.
-
Mass Spectra: Confirm the identity of each peak by examining its mass spectrum. The spectrum for the starting material peak should show a strong signal at m/z 166.19. The product peak should show its corresponding molecular ion. Look for characteristic fragments, such as the loss of water (-18 Da) or the tropylium ion (m/z 91) common in benzyl systems.
-
-
Conclusion
Effective reaction monitoring is fundamental to successful organic synthesis. For reactions involving this compound, TLC serves as a rapid, first-line analytical tool, providing immediate qualitative feedback on the reaction's progress. LC-MS offers a more powerful, quantitative approach, delivering unambiguous confirmation of product identity and purity. By employing these techniques synergistically, researchers, scientists, and drug development professionals can optimize reaction conditions, minimize byproduct formation, and accelerate the development of novel chemical entities with greater confidence and efficiency.
References
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Organic Chemistry Portal. (n.d.). A Facile Deprotection of Secondary Acetamides. Retrieved from [Link]
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Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A facile deprotection of secondary acetamides. Organic letters, 11(2), 433–436. [Link]
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Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
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Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. Retrieved from [Link]
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Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. [Link]
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Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
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PubMed. (2009). A facile deprotection of secondary acetamides. Organic Letters, 11(2), 433-6. [Link]
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University of Calgary, Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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PubMed. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of Mass Spectrometry, 51(9), 716-23. [Link]
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ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
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PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(1), e4794. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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PubMed. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-67. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
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Chromatographic Society of India. (2021). Importance of LCMS in Drug Discovery. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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PubMed. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of analytical toxicology, 19(5), 336–340. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]
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PubMed. (2007). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Rapid communications in mass spectrometry, 21(21), 3548–3556. [Link]
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LCGC Europe. (2002). The Role of LC–MS - in Drug Discovery. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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National Institutes of Health. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(10), 1744–1752. [Link]
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Royal Society of Chemistry. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 7, 7226-7232. [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]
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ResearchGate. (2019). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of chromatography. B, Biomedical sciences and applications, 710(1-2), 107–113. [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
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Oxford University Press. (2015). Appendix 6: Protecting groups. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Acetamidobenzyl Alcohol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Benzyl alcohol (PAMDB005009). Retrieved from [Link]
-
Journal of Cosmetics, Dermatological Sciences and Applications. (2012). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein journal of organic chemistry, 13, 2076–2083. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
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Application Note & Protocols: One-Pot Synthesis of Heterocycles from 2-Aminobenzyl Alcohol Derivatives
Abstract
The synthesis of N-heterocyclic scaffolds, particularly quinolines and quinazolines, is a cornerstone of medicinal chemistry and materials science. Traditional multi-step syntheses are often inefficient and generate significant waste. This guide details robust, one-pot methodologies for synthesizing these critical heterocycles starting from 2-aminobenzyl alcohol and its N-acetylated precursor, 2-acetamidobenzyl alcohol. By leveraging in situ oxidation, these protocols bypass the need for unstable or expensive 2-aminobenzaldehyde intermediates, offering an atom-economical and operationally simple alternative. We will explore both transition-metal-free and metal-catalyzed pathways, providing detailed, step-by-step protocols grounded in mechanistic insights to empower researchers in drug discovery and process development.
Introduction: The Strategic Advantage of 2-Aminobenzyl Alcohol
Quinolines and quinazolines are privileged structures found in a vast array of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1] The classic Friedländer annulation and related syntheses often rely on 2-aminobenzaldehydes or 2-aminoketones. However, these starting materials can be prone to self-condensation and instability, complicating their synthesis and storage.
2-Aminobenzyl alcohol emerges as a superior precursor. It is a stable, crystalline solid that can be oxidized in situ to the reactive aldehyde intermediate precisely when needed. This "just-in-time" generation is the key to efficient one-pot reactions. While this guide focuses on 2-aminobenzyl alcohol, its more stable, protected form, this compound, can also be used, typically requiring an initial deprotection step under the reaction conditions. The overall strategy, known as an Acceptorless Dehydrogenative Coupling (ADC) or Hydrogen Auto-Transfer (HA) cascade, involves the oxidation of the alcohol, condensation with a coupling partner, and subsequent cyclization/aromatization, releasing only water and/or hydrogen gas as byproducts.[2][3]
Synthesis of Quinolines via Dehydrogenative Annulation
The one-pot synthesis of quinolines from 2-aminobenzyl alcohol and a ketone is an elegant example of an indirect Friedländer synthesis. The reaction proceeds through a cascade of dehydrogenation, aldol condensation, and intramolecular ketoamine condensation.[4][5]
General Mechanism & Workflow
The process begins with the oxidation of 2-aminobenzyl alcohol to form the key 2-aminobenzaldehyde intermediate. This aldehyde then undergoes a base-catalyzed aldol condensation with a ketone partner (one possessing an α-methylene group). The resulting intermediate rapidly undergoes an intramolecular cyclization via condensation between the aniline amine and the ketone carbonyl, followed by dehydration to yield the final aromatic quinoline ring system.[6]
Visualization: Quinoline Synthesis Workflow
Caption: General workflow for one-pot quinoline synthesis.
Protocol 1: Transition-Metal-Free Synthesis with Air as Oxidant
This protocol leverages atmospheric oxygen as a green and inexpensive terminal oxidant, with a strong base facilitating the dehydrogenation and condensation steps.[4][5] It is particularly effective for demonstrating the core principles of the reaction without the complexity of metal catalysts.
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol, 123.1 mg)
-
Acetophenone (or other suitable ketone) (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol, 224.4 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)
-
Round-bottom flask equipped with a magnetic stir bar
-
Balloon filled with air or an open-to-air setup
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzyl alcohol (1.0 mmol) and the ketone (1.2 mmol).
-
Add anhydrous DMSO (3.0 mL) and the magnetic stir bar.
-
Carefully add potassium tert-butoxide (2.0 mmol) to the solution. Causality Note: t-BuOK is a strong, non-nucleophilic base essential for deprotonating the alcohol, which initiates the oxidation process, and for catalyzing the subsequent aldol condensation.
-
Ensure the flask is open to the air (e.g., pierced balloon or reflux condenser open to the atmosphere).
-
Stir the reaction mixture vigorously at room temperature (or gently heat to 40-60 °C to increase rate) for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: Copper-Catalyzed Dehydrogenative Coupling
Transition metals can serve as highly efficient catalysts for the dehydrogenative steps, often requiring milder bases and lower temperatures. Copper catalysis represents a practical and cost-effective option.[3][7]
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol, 123.1 mg)
-
Ketone (e.g., 1-phenylethan-1-one) (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5.0 mL)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Add 2-aminobenzyl alcohol (1.0 mmol), the ketone (1.5 mmol), and toluene (5.0 mL).
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours. Causality Note: The copper catalyst facilitates the acceptorless dehydrogenation of the alcohol to the aldehyde. The inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic base.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the pure quinoline product.
Data Summary: Quinoline Synthesis Conditions
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetophenone | None (Air) | t-BuOK | DMSO | RT | ~85-95% | [4][5] |
| 2 | Propiophenone | None (Air) | KOH | DMSO | RT | ~80-90% | [8] |
| 3 | Cyclohexanone | CuI | K₂CO₃ | Toluene | 120 | ~70-85% | [7] |
| 4 | Acetophenone | Ru-nanolayer/Pr₂O₃ | K₂CO₃ | Dioxane | 140 | >95% | [6] |
| 5 | 1-Phenylethanol | Ni(OAc)₂ | t-BuOK | Toluene | 80 | ~80-92% | [6] |
Synthesis of Quinazolines and Dihydroquinazolines
When 2-aminobenzyl alcohol is reacted with aldehydes or nitriles, the reaction cascade leads to the formation of quinazolines and their dihydro- derivatives, which are also of high pharmacological importance.[2][9]
General Mechanism & Pathway
The synthesis of a 2-substituted quinazoline typically involves three key components: 2-aminobenzyl alcohol, an aldehyde, and an ammonia source. In many one-pot systems, the ammonia source is generated in situ or a surrogate like ceric ammonium nitrate is used, which also acts as the oxidant.[9] The pathway involves:
-
Oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde.
-
Condensation of 2-aminobenzaldehyde with ammonia to form a diamine intermediate.
-
Cyclization and subsequent oxidation to yield the aromatic quinazoline.
Visualization: Quinazoline Synthesis Mechanism
Caption: Plausible mechanism for one-pot quinazoline synthesis.
Protocol 3: One-Pot Synthesis of 2-Arylquinazolines using CAN
This protocol utilizes Ceric Ammonium Nitrate (CAN) as a versatile reagent that serves as both an oxidant for the alcohol and a source of nitrate, which can facilitate the formation of the necessary nitrogen intermediates.[9][10]
Materials:
-
(2-Aminophenyl)methanol (1.0 mmol, 123.1 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (2.5 mmol, 1.37 g)
-
Ammonium Chloride (NH₄Cl) (2.0 mmol, 107.0 mg)
-
Acetonitrile (CH₃CN) (5.0 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve (2-aminophenyl)methanol (1.0 mmol) and the aldehyde (1.2 mmol) in acetonitrile (5.0 mL).
-
Add ammonium chloride (2.0 mmol) followed by ceric ammonium nitrate (2.5 mmol). Causality Note: CAN is a powerful single-electron oxidant that efficiently converts the benzyl alcohol to the aldehyde. The combination with NH₄Cl helps mediate the subsequent amination and cyclization steps.
-
Attach a reflux condenser and heat the mixture to 80 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into 20 mL of water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the 2-arylquinazoline.
Protocol 4: Cobalt-Catalyzed Synthesis from Nitriles
Reacting 2-aminobenzyl alcohol with nitriles provides a direct route to 2-substituted quinazolines, avoiding the use of aldehydes. This method is highly atom-economical.[2]
Materials:
-
2-Aminoaryl alcohol (1.0 mmol)
-
Nitrile (e.g., Benzonitrile) (1.5 mmol)
-
Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O) (0.1 mmol, 25.0 mg)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol, 224.4 mg)
-
tert-Amyl alcohol (3.0 mL)
-
Sealed reaction vial
Procedure:
-
To a reaction vial, add the 2-aminoaryl alcohol (1.0 mmol), nitrile (1.5 mmol), Co(OAc)₂·4H₂O (0.1 mmol), and t-BuOK (2.0 mmol).
-
Add tert-amyl alcohol (3.0 mL) as the solvent.
-
Seal the vial tightly and place it in a preheated oil bath at 95 °C.
-
Stir the reaction for 24 hours. Causality Note: The cobalt catalyst, in concert with the base, mediates the dehydrogenative coupling of the alcohol and the nitrile, proceeding through an amidine-type intermediate before cyclization.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue via column chromatography to yield the desired quinazoline.
Conclusion
The use of 2-aminobenzyl alcohol as a stable and versatile precursor for the one-pot synthesis of quinolines and quinazolines represents a significant advancement in heterocyclic chemistry. The methodologies presented here, spanning both metal-free and metal-catalyzed systems, offer operational simplicity, high atom economy, and access to a wide range of valuable molecular scaffolds. These protocols provide a solid foundation for researchers and drug development professionals to efficiently construct complex N-heterocycles, accelerating discovery and process optimization.
References
-
Title: Superbase-Mediated Indirect Friedländer Reaction: A Transition Metal-Free Oxidative Annulation toward Functionalized Quinolines Source: ResearchGate URL: [Link]
-
Title: Pr2O3 Supported Nano-layered Ruthenium Catalyzed Acceptorless Dehydrogenative Synthesis of 2-Substituted Quinolines and 1,8-Naphthyridines from 2-Aminoaryl Alcohols and Ketones Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Metal-Free Quinoline Synthesis Source: PMC - NIH URL: [Link]
-
Title: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study Source: ResearchGate URL: [Link]
-
Title: One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction Source: Molecules - MDPI URL: [Link]
-
Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: PMC - NIH URL: [Link]
-
Title: recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]
-
Title: A Dinuclear Ru(II) Schiff-Base Complex Catalyzed One-pot Synthesis of Quinolines through Acceptorless Dehydrogenative Coupling Source: ChemRxiv URL: [Link]
-
Title: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Substituted Quinolines from Alcohols Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of quinazolines Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
Topic: Solvent Effects on the Reactivity of 2-Acetamidobenzyl Alcohol: A Mechanistic and Kinetic Investigation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The solvent environment is a critical, yet often underestimated, parameter in controlling chemical reactivity, pathway selection, and reaction kinetics. For multifunctional molecules such as 2-Acetamidobenzyl Alcohol, the choice of solvent can dictate the outcome of a synthetic transformation. This application note provides a detailed guide for researchers on understanding, predicting, and experimentally verifying the influence of different solvents on the reactivity of this compound. We focus specifically on its acid-catalyzed intramolecular cyclization, a representative transformation that is highly sensitive to solvent polarity and proticity. This document furnishes both the theoretical underpinnings and field-proven, step-by-step protocols for kinetic analysis using High-Performance Liquid Chromatography (HPLC), enabling robust and reproducible experimental design.
Introduction: The Critical Role of the Solvent
This compound is a versatile organic building block possessing two key functional groups: a primary alcohol at the benzylic position and an acetamido group ortho to it.[1][2] This unique arrangement allows for a variety of potential transformations, including oxidation of the alcohol, nucleophilic substitution at the benzylic carbon, and intramolecular reactions involving both groups. The outcomes of these reactions are profoundly influenced by the solvent, which can stabilize or destabilize reactants, intermediates, and transition states through various non-covalent interactions.[3]
Understanding these solvent effects is paramount in drug development and process chemistry, where control over reaction rates and selectivity is essential for efficiency, yield, and purity. This guide will explore the theoretical basis of solvent influence and provide a practical framework for its systematic study.
Theoretical Background: How Solvents Dictate Reactivity
Solvents influence reaction rates by differentially solvating the ground state of the reactants and the transition state. According to transition state theory, a reaction accelerates if the solvent stabilizes the transition state more than it stabilizes the reactants. Conversely, if the reactants are more strongly stabilized, the reaction slows down.[4][5] The key solvent properties governing these interactions are polarity (dielectric constant) and proticity (ability to donate hydrogen bonds).
Hughes-Ingold Rules and Their Application: The established Hughes-Ingold rules provide a powerful predictive framework for solvent effects based on the change in charge during the formation of the activated complex.[3]
-
Increased Charge in Activated Complex: An increase in solvent polarity will accelerate the reaction.
-
Decreased Charge in Activated Complex: An increase in solvent polarity will decelerate the reaction.
-
Dispersed Charge in Activated Complex: A slight decrease in reaction rate is often observed with increasing solvent polarity.
For this compound, a key potential reaction is the acid-catalyzed intramolecular cyclization to form a cyclic ether or related heterocycle. This reaction likely proceeds through a mechanism involving protonation of the benzyl alcohol, forming a carbocationic intermediate that is then attacked by the nucleophilic oxygen of the acetamido group.
Caption: Proposed mechanism for the cyclization of this compound.
In this SN1-like mechanism, the rate-determining step is the formation of the benzylic carbocation intermediate. Polar protic solvents are expected to significantly accelerate this reaction by:
-
Stabilizing the Leaving Group (H₂O): Through hydrogen bonding.
-
Solvating the Carbocation Intermediate: Through ion-dipole interactions.[6][7]
Polar aprotic solvents can also stabilize the carbocation but are less effective at solvating the leaving group, potentially leading to slower reaction rates compared to protic counterparts. Nonpolar solvents are expected to be poor media for this reaction due to their inability to stabilize the charged intermediates.
Application & Protocols: A Systematic Study
To empirically determine the solvent's effect, a series of kinetic experiments must be performed. The following protocols outline a robust methodology using modern analytical techniques.
Core Experimental Workflow
The overall process involves setting up identical reactions in a panel of selected solvents, monitoring the disappearance of the starting material over time, and calculating the initial reaction rate.
Caption: A generalized workflow for studying solvent effects on reaction kinetics.
Protocol 1: Kinetic Run in Various Solvents
This protocol describes the setup for parallel reactions to ensure comparability.
Materials:
-
This compound (≥98% purity)
-
Anhydrous solvents (See Table 1 for suggestions)
-
Strong acid catalyst (e.g., p-Toluenesulfonic acid or Sulfuric acid)
-
Internal Standard (IS), e.g., 4-Methoxyacetophenone (must be stable and chromatographically resolved)
-
Thermostated reaction block or water bath
-
Magnetic stir plates and stir bars
-
HPLC vials, syringes, and 0.22 µm filters
Procedure:
-
Solvent Panel Selection: Choose a range of solvents with varying properties. A recommended starting set is provided below.
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in a suitable, relatively non-reactive solvent like Acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in the same solvent.
-
Prepare a 0.02 M stock solution of the acid catalyst in the same solvent.
-
Expert Tip: Preparing stock solutions ensures accurate and consistent starting concentrations across all experiments, minimizing volumetric errors.
-
-
Reaction Setup: For each solvent to be tested:
-
Add a stir bar to a clean, dry reaction vial.
-
Place the vial in the thermostated block set to a constant temperature (e.g., 50 °C).
-
Add 4.5 mL of the chosen reaction solvent. Allow it to equilibrate to temperature.
-
To the vial, add 250 µL of the this compound stock solution and 250 µL of the internal standard stock solution.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding 100 µL of the acid catalyst stock solution. Start a timer immediately (this is t=0).
-
Immediately withdraw a 100 µL aliquot, quench it in an HPLC vial containing 900 µL of mobile phase (without buffer salts) to stop the reaction. This is the t=0 sample.
-
Withdraw and quench subsequent 100 µL aliquots at predetermined time points (e.g., 5, 10, 20, 40, 60 minutes).
-
Trustworthiness: The t=0 sample is crucial. It provides the initial concentration (C₀) and confirms that all components are present and detectable before the reaction begins.
-
Protocol 2: Reaction Monitoring by RP-HPLC
High-Performance Liquid Chromatography is ideal for monitoring the reaction by quantifying the decrease in the starting material's concentration.[8][9]
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Note: These conditions are a starting point and must be optimized to ensure baseline separation of the reactant, product, and internal standard.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of standards of this compound at known concentrations, each containing a constant concentration of the internal standard. Inject these to create a calibration curve of (Peak Area of Analyte / Peak Area of IS) vs. Concentration.
-
Sample Analysis: Inject the quenched samples from Protocol 1 onto the HPLC system.
-
Data Acquisition: Record the peak areas for this compound and the internal standard for each time point.
Data Analysis and Expected Outcomes
Data Processing
-
For each time point, calculate the concentration of this compound using the response factor from the calibration curve.
-
Plot the concentration of this compound versus time for each solvent.
-
Determine the initial reaction rate (k_obs) for each solvent by calculating the slope of the linear portion of the concentration vs. time plot (typically the first 10-20% of the reaction).
Data Presentation and Interpretation
The results can be effectively summarized in tables to correlate solvent properties with observed reactivity.
Table 1: Solvent Properties and Expected Reactivity
| Solvent | Type | Dielectric Constant (ε) at 25°C[3] | Predicted Relative Rate | Observed Rate Constant (k_obs) [s⁻¹] (Hypothetical Data) |
|---|---|---|---|---|
| n-Hexane | Nonpolar | 1.9 | Very Slow | 0.0001 |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate | 0.0055 |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate-Fast | 0.0120 |
| Ethanol | Polar Protic | 24.6 | Fast | 0.0350 |
| Water | Polar Protic | 80.1 | Very Fast | 0.0980 |
Interpretation: The hypothetical data in Table 1 aligns with the mechanistic predictions. The reaction is fastest in polar protic solvents (Water, Ethanol), which can effectively stabilize the charged carbocationic transition state and solvate the leaving group.[6][10] Polar aprotic solvents show moderate rates, while the reaction is nearly arrested in nonpolar n-hexane. This strong correlation provides compelling evidence for an SN1-like mechanism with significant charge development in the transition state.
Sources
- 1. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bibrepo.uca.es [bibrepo.uca.es]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Acetamidobenzyl Alcohol as a Versatile Precursor in the Synthesis of Bioactive N-Heterocycles
Introduction: The Strategic Value of a Masked Synthon
In the landscape of medicinal chemistry and drug development, the efficient construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of innovation. Molecules such as quinolines and quinazolines are privileged structures, forming the core of numerous approved pharmaceuticals. 2-Acetamidobenzyl alcohol emerges not as a direct participant in the key ring-forming reactions, but as a highly valuable and stable precursor to the workhorse intermediate: 2-aminobenzyl alcohol.
The primary amino and hydroxyl groups of 2-aminobenzyl alcohol are poised for cyclization but also render the molecule susceptible to oxidation and side reactions, complicating its long-term storage and handling. The introduction of an acetyl protecting group on the nitrogen atom, yielding this compound, effectively "masks" the nucleophilicity and reactivity of the amine. This strategic protection provides a stable, crystalline solid that can be conveniently stored and handled, only to be unmasked in situ or in a dedicated deprotection step to reveal the reactive 2-aminobenzyl alcohol precisely when needed. This application note provides a comprehensive guide to leveraging this compound, detailing the essential deprotection step and subsequent powerful transformations into medicinally relevant quinoline and quinazoline frameworks.
Part 1: The Gateway Reaction - Unmasking the Reactive Amine
The conversion of this compound to 2-aminobenzyl alcohol is the critical first step that enables its use in heterocycle synthesis. The amide bond of the acetamido group is robust under neutral conditions but can be readily cleaved under acidic or basic hydrolysis. This process releases the free aniline moiety, which is essential for subsequent condensation and cyclization reactions.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol employs acidic conditions to efficiently hydrolyze the amide bond. The choice of acid and reaction temperature can be optimized to ensure complete conversion while minimizing potential side reactions.
Causality and Experimental Rationale:
-
Protonation: The reaction is initiated by the protonation of the amide carbonyl oxygen by the strong acid (e.g., HCl). This activation makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate which, after a series of proton transfers, collapses to release acetic acid and the protonated 2-aminobenzyl alcohol.
-
Neutralization: A final workup with a base (e.g., NaHCO₃) neutralizes the excess acid and the ammonium salt to yield the free amine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 3M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 volumes).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral to basic (pH ~8-9).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-aminobenzyl alcohol, which can often be used in the next step without further purification.
Caption: Workflow for the deprotection of this compound.
Part 2: Application in Quinoline Synthesis via Indirect Friedländer Annulation
The quinoline motif is a cornerstone in medicinal chemistry, found in drugs like chloroquine (antimalarial) and ciprofloxacin (antibiotic). The indirect Friedländer synthesis is a powerful modern strategy that utilizes 2-aminobenzyl alcohols instead of the less stable 2-aminoaryl aldehydes/ketones.[1] This approach involves an in situ oxidation of the benzyl alcohol to an aldehyde, which then undergoes condensation and cyclization.
Mechanism: The Dehydrogenative Cascade
The core principle involves a transition-metal catalyst or a chemical oxidant to perform an acceptorless dehydrogenation (or oxidation) of 2-aminobenzyl alcohol to generate the transient 2-aminobenzaldehyde. This highly reactive intermediate is immediately trapped by a ketone (containing an α-methylene group) present in the reaction mixture. The subsequent reaction cascade involves an aldol-type condensation, followed by a cyclization and dehydration/aromatization to furnish the stable quinoline ring system. This one-pot process is highly atom-economical and avoids the isolation of sensitive intermediates.[2]
Caption: General workflow for the Indirect Friedländer Quinoline Synthesis.
Protocol 2: Ruthenium-Catalyzed Dehydrogenative Annulation of 2-Aminobenzyl Alcohol with Ketones
This protocol exemplifies a transition-metal-catalyzed approach, offering high efficiency and broad substrate scope.[2]
Causality and Experimental Rationale:
-
Catalyst: A Ruthenium(II) complex is often used as the catalyst. It facilitates the dehydrogenation of the alcohol to the aldehyde, temporarily accepting the hydrogen atoms.
-
Base: A base is typically required to deprotonate the alcohol, forming an alkoxide that coordinates more readily to the metal center, initiating the catalytic cycle.
-
Solvent: A high-boiling, non-protic solvent like toluene or xylene is used to achieve the necessary reaction temperatures for the dehydrogenation and subsequent cyclization steps.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 2-aminobenzyl alcohol (1.0 eq) and the desired ketone (1.2 eq).
-
Solvent and Degassing: Add anhydrous toluene (0.2 M). Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Heating: Place the sealed tube in a preheated oil bath at 120-140 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired quinoline product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Co(II) complex | - | - | - | Good to Excellent | [2] |
| [IrCp*Cl₂]₂ / BQ | - | - | - | Good to Excellent | [2] |
| Ru/Fe-Mg Hydrotalcite | - | - | - | Good to Excellent | [2] |
| N-Heterocyclic Carbene-Cu | - | DMSO (as oxidant) | Room Temp | Good | [3] |
Part 3: Application in Quinazoline Synthesis
Quinazolines are another class of N-heterocycles with profound biological activity, present in anticancer agents like gefitinib and erlotinib. 2-aminobenzyl alcohol serves as a versatile C1-N1 synthon for their construction, reacting with various nitrogen sources.
Protocol 3: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) with Nitriles
This protocol highlights a sustainable approach using an earth-abundant metal catalyst. The reaction proceeds via an "acceptorless" pathway, meaning it does not require an external chemical oxidant (hydrogen acceptor). Instead, molecular hydrogen (H₂) is released as the sole byproduct, making the process highly atom-economical and environmentally benign.[4]
Causality and Experimental Rationale:
-
Mn-Pincer Catalyst: A manganese complex with a pincer-type ligand is used. This catalyst is effective in mediating a sequence of dehydrogenation steps.[4]
-
Reaction Pathway: The reaction involves the initial dehydrogenation of 2-aminobenzyl alcohol to the aldehyde, which then reacts with ammonia (generated in situ or added) or an amine. A second dehydrogenation step forms an imine or related intermediate, which then undergoes cyclization with the nitrile to form the quinazoline ring.
-
Base: A strong base like potassium tert-butoxide is used to facilitate the deprotonation steps required within the catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the Mn-pincer complex (e.g., Mn-pincer complex 22, 2-5 mol%) and potassium tert-butoxide (t-BuOK, 20 mol%) to an oven-dried reaction vial.[4]
-
Reagent Addition: Add 2-aminobenzyl alcohol (1.0 eq) and the desired benzonitrile derivative (1.2 eq).
-
Solvent: Add anhydrous xylene (0.5 M).
-
Heating: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 140 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the 2-substituted quinazoline.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinoline Synthesis from 2-Acetamidobenzyl Alcohol
Welcome to the technical support center for the synthesis of quinoline derivatives, a cornerstone of many pharmaceutical and materials science research programs. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of quinolines starting from 2-Acetamidobenzyl Alcohol. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to improve your reaction yields and streamline your workflow.
The synthesis of quinolines from 2-aminobenzyl alcohol derivatives represents a significant advancement over the traditional Friedländer synthesis, which often utilizes unstable 2-aminobenzaldehydes.[1][2] By starting with the more stable alcohol, we can achieve a more controlled and often higher-yielding reaction. This guide will delve into the mechanistic nuances, common pitfalls, and advanced optimization techniques for this valuable synthetic route.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when undertaking this synthesis.
Q1: Why is my reaction yield of quinoline from this compound consistently low?
A1: Low yields in this modified Friedländer approach can stem from several factors. The primary reason is often incomplete in-situ oxidation of the this compound to the corresponding aldehyde, which is the key reactive intermediate.[3][4] Other contributing factors can include suboptimal catalyst activity, inappropriate reaction conditions (temperature, solvent), or competing side reactions.[5] A thorough analysis of your catalytic system and reaction parameters is the first step in troubleshooting.
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side reaction is the self-condensation of the ketone reactant, particularly under strong base catalysis, leading to aldol products.[5] Another possibility is the formation of amides or other products from the incomplete cyclization or alternative reaction pathways of the intermediates. Minimizing these side products often involves careful selection of the catalyst and optimization of the reaction temperature to favor the desired cyclization pathway.[6]
Q3: Can I use crude this compound for the synthesis?
A3: While it may be tempting to use crude starting material to save time, impurities can significantly impact the catalytic activity and lead to the formation of unwanted byproducts. It is highly recommended to use purified this compound to ensure reproducibility and achieve higher yields.
Q4: What is the role of the base/acid in this reaction?
A4: In many protocols for this synthesis, a base or an acid is used to catalyze the condensation and cyclization steps.[7] For instance, a base like potassium hydroxide (KOH) can facilitate the deprotonation of the ketone, making it a better nucleophile for the initial condensation.[8][9] Conversely, an acid catalyst can activate the carbonyl group of the in-situ generated aldehyde, promoting the cyclization step.[6] The choice between an acidic or basic catalyst depends on the specific ketone and catalytic system being employed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you may encounter during your experiments and offers actionable solutions.
Issue 1: Low Conversion of this compound
Symptoms:
-
Significant amount of starting material observed in TLC or LC-MS analysis of the crude reaction mixture.
-
Low overall yield of the desired quinoline product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Oxidation | The initial and rate-limiting step is the oxidation of the benzyl alcohol to the aldehyde. If the catalyst is not active enough or the oxidant is not effective, the reaction will stall.[3][4] | - Catalyst Choice: Consider using a more active catalyst. Transition metal catalysts based on ruthenium, palladium, copper, or nickel have shown high efficacy.[1][8][10][11] For example, a Cu/CeO2 catalyst has demonstrated over 90% yield in similar systems.[1][10] - Oxidant: If your system is not an "acceptorless dehydrogenation" process, ensure your oxidant (e.g., DMSO) is fresh and used in the correct stoichiometry.[1] |
| Catalyst Deactivation | Impurities in the starting materials or solvent can poison the catalyst. The catalyst may also degrade under the reaction conditions. | - Purify Reactants: Ensure both this compound and the ketone are of high purity. - Inert Atmosphere: If using an oxygen-sensitive catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | The oxidation step is temperature-dependent. A temperature that is too low will result in a sluggish reaction. | - Temperature Screen: Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrate and catalyst combination. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
Multiple spots on TLC, or several peaks in the LC-MS of the crude product, indicating a mixture of isomers or byproducts.
-
Difficulty in purifying the desired quinoline.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Aldol Condensation of Ketone | The ketone can undergo self-condensation, especially under strongly basic conditions, leading to a complex mixture of products.[5] | - Controlled Addition: Add the ketone slowly to the reaction mixture to maintain a low concentration. - Milder Base: If using a strong base like KOH, consider switching to a milder base like Cs2CO3 or K2CO3.[2] |
| Lack of Regioselectivity with Unsymmetrical Ketones | When using an unsymmetrical ketone, two different regioisomers of the quinoline can be formed.[6] | - Catalyst Control: Certain catalysts can favor the formation of one regioisomer. For example, specific amine catalysts or ionic liquids have been shown to influence regioselectivity.[6] - Substrate Modification: While more synthetically involved, modifying the ketone can direct the cyclization.[6] |
| Incomplete Cyclization | The intermediate enamine may not efficiently cyclize, leading to the isolation of this or subsequent degradation products. | - Optimize Dehydrating Agent/Catalyst: The cyclization step involves the elimination of water. Using a more effective dehydrating agent or a catalyst that promotes this step, such as polyphosphoric acid (PPA) in some systems, can improve the yield of the cyclized product.[6] |
Issue 3: Reaction Fails to Go to Completion
Symptoms:
-
The reaction stalls after a certain period, with both starting material and product present.
-
Extending the reaction time does not lead to a significant increase in product formation.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Catalyst Loading | The amount of catalyst may be insufficient for the complete conversion of the starting material. | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if it drives the reaction to completion. |
| Product Inhibition | The synthesized quinoline product may be coordinating to the catalyst, leading to its deactivation. | - Investigate Catalyst System: This is a more complex issue that may require switching to a different catalyst that is less susceptible to product inhibition. |
| Reversibility of Steps | Some steps in the reaction mechanism may be reversible, leading to an equilibrium mixture of reactants and products. | - Removal of Byproducts: If a byproduct like water is formed, its removal (e.g., using a Dean-Stark trap) can help drive the reaction forward. |
Experimental Protocols & Workflows
To provide a practical starting point, here are two generalized protocols based on successful literature precedents.
Protocol 1: Transition Metal-Catalyzed Acceptorless Dehydrogenative Coupling
This protocol is based on the principle of using a transition metal catalyst to facilitate the dehydrogenation of the alcohol and subsequent coupling.[11]
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Transition Metal Catalyst (e.g., Ru, Ni, or Cu-based)[10][11]
-
Base (e.g., K2CO3 or Cs2CO3)
-
High-boiling point solvent (e.g., Mesitylene or Toluene)[12]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the ketone (1.2 mmol), the transition metal catalyst (1-5 mol%), and the base (1.5 mmol).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (typically 100-140°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Workflow: Acceptorless Dehydrogenative Coupling
Caption: Workflow for quinoline synthesis via acceptorless dehydrogenative coupling.
The Underlying Mechanism: A Simplified View
The synthesis of quinoline from this compound via an acceptorless dehydrogenative pathway is a sophisticated cascade reaction. Understanding the key steps is crucial for effective troubleshooting.
Caption: Simplified mechanism of quinoline synthesis from this compound.
This diagram illustrates the critical sequence of events: the initial oxidation of the alcohol to the aldehyde, followed by condensation with the ketone to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product. A bottleneck at any of these stages will adversely affect the overall yield.
By understanding these common issues, implementing the suggested solutions, and carefully following optimized protocols, you can significantly improve the yield and purity of your synthesized quinoline derivatives.
References
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of quinolines from 2-aminobenzylic alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Quinolines via Pd/C‐Catalyzed Cyclization of 2‐Aminobenzyl Alcohol with Ketones. Retrieved from [Link]
-
United Arab Emirates University. (n.d.). Recent advances in the friedländer reaction. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed Central. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Acetamidobenzyl Alcohol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetamidobenzyl Alcohol. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges and byproduct formations encountered during its chemical transformations. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when oxidizing this compound?
The most common byproducts stem from the oxidation of the benzylic alcohol functional group. The reaction typically proceeds in stages, and stopping it selectively can be challenging.
-
2-Acetamidobenzaldehyde: This is the initial oxidation product. It is a valuable synthetic intermediate itself, but if it's not the target molecule, its presence indicates an incomplete reaction if the carboxylic acid is the goal, or a competing pathway.
-
2-Acetamidobenzoic Acid: This is the product of over-oxidation.[1][2] The intermediate aldehyde is often more susceptible to oxidation than the starting alcohol, making it easy to inadvertently carry the reaction to the carboxylic acid stage, especially with strong oxidizing agents like chromium reagents or permanganate.[3]
Q2: My final product is contaminated with unreacted this compound. What are the most likely causes?
Observing the starting material in your crude product is a common issue that usually points to one of several factors:
-
Insufficient Reagent Stoichiometry: The molar equivalents of your reagent may be too low to drive the reaction to completion.
-
Poor Reagent Quality: Reagents, especially sensitive ones like hydrides or organometallics, can degrade over time. Similarly, oxidizing agents can lose their potency.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the specific transformation.[4]
-
Solvent Issues: The use of non-anhydrous solvents in moisture-sensitive reactions is a frequent cause of incomplete conversion.[4][5]
Q3: I've isolated a significant, higher molecular weight byproduct that I can't identify. What could it be?
A common, yet often overlooked, side reaction is the acid-catalyzed self-condensation of this compound to form the corresponding dibenzyl ether, 2,2'-(Oxybis(methylene))bis(N-phenylacetamide) . This is particularly prevalent under acidic conditions or at elevated temperatures, where a molecule of water is eliminated between two molecules of the alcohol.[6]
Q4: How can I effectively remove phosphorus-based impurities after a Mitsunobu reaction?
The Mitsunobu reaction is notorious for producing triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate byproducts, which can be challenging to separate from the desired product due to their polarity and solubility.
-
Chromatography: This is the most reliable method, though it can be resource-intensive. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) is typically effective.
-
Crystallization/Precipitation: If your product is a solid, recrystallization can be highly effective. Alternatively, you can sometimes precipitate the byproducts by adding a non-polar solvent like diethyl ether or pentane to a concentrated solution of your crude product in a minimal amount of a more polar solvent (e.g., dichloromethane).
-
Chemical Treatment: In some cases, converting TPPO to a water-soluble phosphonium salt can aid its removal through an aqueous wash, but this is substrate-dependent.
Troubleshooting Guide: Common Byproduct Scenarios
This section provides a deeper dive into specific byproduct issues, their mechanistic origins, and detailed protocols for their mitigation.
Issue 1: Over-oxidation to 2-Acetamidobenzoic Acid
The formation of the carboxylic acid is a classic sign of an oxidation reaction that has proceeded too far. This is especially common when the desired product is the aldehyde.
Symptoms:
-
TLC analysis shows a new, more polar spot compared to the starting material and the desired aldehyde.
-
The pH of the aqueous workup may become acidic.
-
¹H NMR of the crude product may show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
Root Causes & Mechanistic Insight: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. This aldehyde is often more reactive than the alcohol itself. Strong, non-selective oxidizing agents will readily convert the initially formed aldehyde into the carboxylic acid.[3]
Mitigation Strategies:
| Oxidizing Agent Category | Examples | Selectivity for Aldehyde | Key Considerations |
| Chromium-Based (Selective) | Pyridinium chlorochromate (PCC) | High | Often requires an inert solvent like dichloromethane (DCM). Stoichiometric use generates chromium waste. |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | Very High | Mild conditions, fast reaction times. Can be sensitive to moisture. |
| Manganese-Based | Manganese dioxide (MnO₂) | High (for benzylic alcohols) | Typically requires a large excess of the reagent and is heterogeneous. |
| Catalytic Systems | TEMPO/NaOCl | High | Catalytic in TEMPO, uses household bleach as the terminal oxidant. Requires careful pH control.[7] |
Workflow: Troubleshooting & Optimizing Oxidation Reactions
Caption: Troubleshooting workflow for over-oxidation issues.
Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flask containing anhydrous dichloromethane (DCM).
-
Addition: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.3 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2-Acetamidobenzaldehyde can then be purified by silica gel chromatography.
Issue 2: Formation of the Dimer Ether Byproduct
This side product can be a major contaminant if the reaction conditions are not carefully controlled, particularly in reactions that generate acid or are run at high temperatures.
Symptoms:
-
The appearance of a less polar, higher molecular weight spot on TLC.
-
¹H NMR spectroscopy will show a characteristic singlet for the benzylic ether methylene protons (-O-CH₂-Ar) around 4.5-5.0 ppm, along with the expected aromatic and acetamido signals.
-
Mass spectrometry will confirm a mass corresponding to (2 * M) - 18, where M is the molecular weight of the starting alcohol.
Root Causes & Mechanistic Insight: Under acidic conditions, the hydroxyl group of the alcohol can be protonated, turning it into a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the benzylic carbon in an Sₙ1 or Sₙ2 fashion to displace water and form the ether linkage. This process is essentially a bimolecular dehydration.[3]
Byproduct Formation Pathway: Ether Dimerization
Caption: Acid-catalyzed formation of the dimer ether byproduct.
Mitigation Strategies:
-
pH Control: If possible, run the reaction under neutral or basic conditions. If the reaction generates acid (e.g., from reagents like thionyl chloride), add a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger.[8]
-
Temperature Management: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the alcohol's hydroxyl group is not the reacting site, consider protecting it as a silyl ether (e.g., TBDMS) or another suitable group before proceeding with subsequent steps.
References
-
Azizi, K., & Madsen, R. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 339292, this compound. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. Available at: [Link]
-
Wang, Z., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]
-
ARKAT USA, Inc. (2012). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc. Available at: [Link]
-
D'Accorso, N. B., et al. (1984). Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside. Carbohydrate Research. Available at: [Link]
-
Reddy, C. B. R., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Synlett. Available at: [Link]
-
Taylor & Francis. (n.d.). Alcohol oxidation – Knowledge and References. Retrieved from [Link]
-
Carley, A. F., et al. (2015). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Physical Chemistry Chemical Physics. Available at: [Link]
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Reddit. (2018). Mitsunobu reaction issues. r/chemistry. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for Friedländer synthesis with 2-Acetamidobenzyl Alcohol
Troubleshooting Guide for Quinolone Synthesis using 2-Acetamidobenzyl Alcohol
Welcome to the technical support hub for the Friedländer synthesis. This guide is designed for researchers, chemists, and drug development professionals utilizing the modified Friedländer pathway starting from this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively.
The use of this compound presents a unique variation on the classic Friedländer synthesis. It is an indirect, cascade approach that relies on the in situ generation of the reactive 2-aminobenzaldehyde intermediate. This multi-step, one-pot process offers advantages in starting material stability but requires careful control over sequential oxidation and condensation/cyclization steps. This guide addresses the specific hurdles you may encounter in this elegant transformation.
Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of the traditional 2-aminobenzaldehyde?
Using this compound is a strategic choice to circumvent the inherent instability and propensity for self-condensation of 2-aminobenzaldehydes.[1] The alcohol is generally more stable and easier to handle. The acetamido group serves as a protecting group for the amine, which is deprotected under the reaction conditions, allowing for a controlled, sequential reaction cascade.
Q2: What is the fundamental mechanism of this reaction cascade?
This synthesis is a multi-step, one-pot process that must be orchestrated by the chosen reaction conditions. The generally accepted pathway involves:
-
Oxidation: The benzyl alcohol is first oxidized to the corresponding 2-acetamidobenzaldehyde.[2]
-
Hydrolysis: The acetamido group is hydrolyzed (under acidic or basic conditions) to reveal the free 2-aminobenzaldehyde.
-
Aldol Condensation: The newly formed aldehyde undergoes an aldol-type condensation with the α-methylene ketone partner.[3]
-
Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization (imine formation) followed by dehydration to yield the final aromatic quinoline ring.[3][4]
Caption: Figure 1: Reaction Cascade with this compound
Q3: How do I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is indispensable for monitoring this multi-step reaction.[5][6] You should track the disappearance of the this compound starting material and the appearance of the final quinoline product. It is also helpful to spot a reference of your ketone partner. Intermediate buildup (e.g., the enone) may be visible as a transient spot. For more detailed analysis, LC-MS can be used to identify the masses of intermediates and the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental failures in a question-and-answer format.
Caption: Figure 2: Troubleshooting Workflow
Problem 1: My reaction shows very low or no conversion of starting material.
Possible Cause A: Inefficient Oxidation of the Benzyl Alcohol
The entire cascade hinges on the initial oxidation of the alcohol to an aldehyde. If this step fails, no further reaction can occur. Many modern "indirect" Friedländer syntheses from 2-aminobenzyl alcohol rely on catalytic dehydrogenation, which requires specific catalysts and conditions.[7][8]
-
Recommended Solutions:
-
Catalyst System: Ensure your catalyst is active. For dehydrogenative pathways, catalysts like Ru/C or Pd/C are often used in the presence of a base (e.g., KOH, KOtBu) and sometimes a hydrogen acceptor.[2][9] If using an aerobic oxidation, ensure adequate airflow or an oxygen atmosphere.
-
Atmosphere: If your protocol is an aerobic oxidation, ensure the reaction is not oxygen-limited. Consider switching from a sealed vessel to one open to the air (with a condenser) or bubbling O₂ through the mixture.
-
Temperature: The oxidation step is often temperature-dependent. Gradually increase the reaction temperature in 10-20°C increments and monitor for starting material consumption by TLC.[10]
-
Possible Cause B: Failure of Acetamide Hydrolysis
The acetamido group must be cleaved to unmask the nucleophilic amine required for the final cyclization. The conditions may be sufficient for oxidation but not for hydrolysis.
-
Recommended Solutions:
-
Catalyst Choice: Strong acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, NaOH) catalysis is typically required for amide hydrolysis.[4] If your initial conditions are too mild (e.g., using a neutral Lewis acid), they may not be effective. Consider switching to a protic acid catalyst or a stronger base.
-
Stoichiometry: If using a base, ensure you are using a sufficient amount to drive both the oxidation and the hydrolysis. Some protocols may require stoichiometric or even "superbase" conditions.[2][11]
-
Problem 2: My starting material is consumed, but the yield of the desired quinoline is low, with many side products.
Possible Cause A: Self-Condensation of the Ketone Partner
This is a very common side reaction in Friedländer syntheses, especially under basic conditions. The ketone can undergo an aldol condensation with itself, consuming it and reducing the yield of your desired product.[4][5]
-
Recommended Solutions:
-
Use Milder Conditions: High temperatures and strong bases favor self-condensation.[6] Modern catalysts, including various metal-organic frameworks, ionic liquids, or nanocatalysts, are designed to promote the Friedländer annulation under milder conditions, minimizing this side reaction.[6][12]
-
Adjust Stoichiometry: Try using a slight excess (1.2-1.5 equivalents) of the this compound relative to the ketone. This ensures the ketone is more likely to react with the in situ generated aldehyde rather than itself.
-
Possible Cause B: Reaction Stalls at the Enone Intermediate
TLC analysis may show the formation of a major intermediate that is not the final product. This is often the α,β-unsaturated carbonyl compound formed after the aldol condensation but before the final intramolecular cyclization.[3]
-
Recommended Solutions:
-
Increase Temperature/Time: The final cyclization and dehydration step can have a higher activation energy. Try increasing the reaction temperature or extending the reaction time after the initial condensation appears complete.
-
Ensure Sufficient Catalyst: The catalyst must be active for both the condensation and the cyclization. An acid or base catalyst is crucial for the ring-closing dehydration step.[4] If using a Lewis acid, adding a co-catalytic amount of a protic acid like p-TsOH may facilitate the final step.
-
Possible Cause C: Thermal Decomposition
Traditional Friedländer reactions were often run at very high temperatures (>200°C), which can lead to the decomposition of starting materials or products, often visible as dark tar formation.[5][10]
-
Recommended Solutions:
-
Lower the Temperature: Screen lower temperatures (e.g., 80-120°C) and compensate with a longer reaction time or a more efficient modern catalyst.[10]
-
Solvent Choice: Using a high-boiling, inert solvent like DOWTHERM™ A or mineral oil can provide better temperature control compared to running the reaction neat.[5]
-
Problem 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers.
This is an inherent challenge when the α-methylene ketone partner is not symmetrical, as condensation can occur at either α-position.[4]
-
Recommended Solutions:
-
Catalyst Control: Regioselectivity can sometimes be influenced by the catalyst. Certain amine-based organocatalysts have been shown to direct the condensation to the less sterically hindered side.[4]
-
Substrate Modification: If possible, modify the ketone substrate. Introducing a directing group or using a substrate where one α-position is significantly more acidic than the other can provide excellent regiocontrol.
-
Alternative Strategy: Consider a different synthetic approach, such as the Doebner-von Miller reaction, if regioselectivity remains an insurmountable issue with the Friedländer approach.
-
Reference Experimental Protocol
This protocol is a generalized procedure for a transition-metal-free, base-mediated synthesis, adapted from methodologies for the indirect Friedländer synthesis from 2-aminobenzyl alcohol derivatives.[13] Note: This protocol must be optimized for your specific substrates.
Table 1: Reagents and Suggested Conditions
| Parameter | Recommended Value/Reagent | Rationale |
| Reactant 1 | This compound | 1.0 mmol, 1.0 equiv. |
| Reactant 2 | α-Methylene Ketone | 1.0 - 1.2 mmol, 1.0-1.2 equiv. |
| Base | Potassium tert-butoxide (KOtBu) | 2.0 - 3.0 mmol, 2.0-3.0 equiv. |
| Solvent | Anhydrous Toluene or DMSO | 5 - 10 mL |
| Temperature | 100 - 120 °C | Balances reaction rate and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted oxidative side reactions. |
| Time | 12 - 24 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add the α-methylene ketone (1.0-1.2 equiv) and the solvent (e.g., Toluene).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Base Addition: Carefully add potassium tert-butoxide (2.0-3.0 equiv) to the stirring mixture. The reaction may become colored.
-
Heating & Monitoring: Heat the reaction mixture to the target temperature (e.g., 110°C) using an oil bath. Monitor the reaction progress every 2-4 hours using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted quinoline.
References
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Tech Support.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinoline from 2‐aminobenzyl alcohol and acetophenone.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
- BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
- PMC - PubMed Central - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Inorganic polymers-based catalysts for optimized Friedlander reaction.
- NIH. (n.d.).
- ResearchGate. (n.d.). Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones | Request PDF.
- ResearchGate. (n.d.). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | Request PDF.
- Organic Chemistry Portal. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Molecules. (2022).
- RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- ResearchGate. (n.d.). Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. Conditions.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Química Organica.org. (n.d.). Friedlander quinoline synthesis.
- ACS Publications - Organic Letters. (n.d.). Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Organic Chemistry Portal. (2008).
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
Sources
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols [organic-chemistry.org]
Technical Support Center: Purification of 2-Acetamidobenzyl Alcohol Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of 2-Acetamidobenzyl Alcohol and its derivatives. The following sections provide troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: My purified this compound derivative appears as an oil or fails to crystallize. What are the initial troubleshooting steps?
A1: The inability to obtain a crystalline solid is a frequent challenge. This can be due to residual solvents, the presence of impurities that inhibit crystal lattice formation, or the intrinsic properties of the derivative itself.
Initial Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Concentrate the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Solvent Titration: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexanes, petroleum ether) until turbidity persists. This can induce precipitation or crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of crystalline material is available from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
Q2: I am observing a persistent impurity with a similar polarity to my target compound during thin-layer chromatography (TLC) and column chromatography. How can I improve separation?
A2: Co-elution of impurities is a common chromatographic problem, especially with structurally similar compounds.
Strategies for Improved Separation:
-
Optimize the Mobile Phase: A systematic approach to solvent system modification is crucial. Experiment with solvent mixtures of varying polarities. For instance, if a hexane/ethyl acetate system is failing, consider trying a dichloromethane/methanol or a toluene/acetone gradient.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Employ Gradient Elution: A gradual increase in the polarity of the mobile phase during column chromatography can often resolve closely eluting spots.
Q3: My this compound derivative appears to be degrading on the silica gel column. What is causing this and how can it be prevented?
A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The acetyl group can be susceptible to hydrolysis under acidic conditions, or the benzyl alcohol moiety might undergo side reactions.
Preventative Measures:
-
Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine, in the solvent system you plan to use. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic stationary phase for your chromatography.
-
Minimize Residence Time: Perform the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase. A flash chromatography setup is often preferable to gravity chromatography.
II. In-Depth Troubleshooting Guides
Challenge 1: Persistent Contamination with Starting Materials or Reagents
A common issue is the presence of unreacted starting materials (e.g., 2-aminobenzyl alcohol) or excess reagents (e.g., acetic anhydride).
Troubleshooting Workflow: Unreacted Starting Material
Caption: Workflow for removing basic starting materials.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl. This will protonate the unreacted 2-aminobenzyl alcohol, making it water-soluble and partitioning it into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Challenge 2: Difficulty in Achieving High Purity by Crystallization
Even after successful initial isolation, achieving high analytical purity can be challenging due to the presence of minor impurities that co-crystallize with the product.
Recrystallization Solvent Selection
The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
| Solvent System | Suitability for this compound Derivatives | Rationale |
| Ethanol/Water | Often a good starting point. | The compound is typically soluble in hot ethanol and less soluble upon the addition of water. |
| Ethyl Acetate/Hexanes | A versatile system for compounds of moderate polarity. | Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. |
| Toluene | Can be effective for less polar derivatives. | Toluene has a high boiling point, which can aid in dissolving less soluble compounds. |
| Isopropanol | An alternative to ethanol with different solubility characteristics. | May provide better crystal formation for some derivatives. |
Experimental Protocol: Recrystallization
-
In a flask, add a minimal amount of the chosen hot solvent to the crude product to dissolve it completely.
-
If using a two-solvent system, add the second solvent (the "poor" solvent) dropwise to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Challenge 3: Formation of Oxidative Impurities
Benzyl alcohol and its derivatives can be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids, which can complicate purification.[1]
Mitigation and Removal of Oxidative Impurities
Caption: Strategies for addressing oxidative impurities.
Experimental Protocol: Sodium Bisulfite Wash for Aldehyde Removal
-
Dissolve the crude product in a suitable organic solvent.
-
Wash the organic solution with a saturated solution of sodium bisulfite. The bisulfite will react with the aldehyde to form a water-soluble adduct.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and concentrate to obtain the product, now free of the aldehyde impurity.
III. References
-
Vertex AI Search. (n.d.). Guide for crystallization. Retrieved January 12, 2026, from
-
SIELC Technologies. (2022, June 3). Benzyl alcohol. Retrieved January 12, 2026, from
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BenchChem. (n.d.). Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide. Retrieved January 12, 2026, from
-
Baillarge, J. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978. Retrieved January 12, 2026, from _
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from
-
Gupta, S., Sharma, A., Singh, S. K., & Singh, S. (2009). Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters. Journal of Pharmaceutical Sciences, 98(9), 3046-3057. Retrieved January 12, 2026, from
-
da Silva, J. L., & de Oliveira, B. G. (2020). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Crystal Growth & Design, 20(7), 4483-4494. Retrieved January 12, 2026, from
-
Sommer, H. Z., & Jackson, L. L. (1964). o-METHYLBENZYL ALCOHOL. Organic Syntheses, 44, 74. Retrieved January 12, 2026, from
-
Simeonov, S. P., & Stoilova, K. G. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-7. Retrieved January 12, 2026, from
-
Li, Y., Wang, Y., & Liu, J. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Engineered Regeneration, 3(3), 233-242. Retrieved January 12, 2026, from
-
Li, M., & Pincock, J. A. (2004). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 957-962. Retrieved January 12, 2026, from
-
Grodowska, K., & Parczewski, A. (2010). Organic volatile impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 67(5), 491-503. Retrieved January 12, 2026, from
-
Isbrandt, T., & Lindsley, C. W. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4564-4573. Retrieved January 12, 2026, from
-
National Center for Biotechnology Information. (n.d.). 2,6-Di(acetamido)benzyl alcohol. PubChem Compound Database. Retrieved January 12, 2026, from
-
Chromatography Forum. (2011, January 6). Benzyl Alcohol Fundamentals. Retrieved January 12, 2026, from
-
PrepChem. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved January 12, 2026, from
-
ChemicalBook. (n.d.). 4-ACETAMIDOBENZYL ALCOHOL synthesis. Retrieved January 12, 2026, from
-
National Center for Biotechnology Information. (n.d.). 4-Acetaminobenzyl alcohol. PubChem Compound Database. Retrieved January 12, 2026, from
-
Leuthner, B., & Heider, J. (1998). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Archives of Microbiology, 169(5), 426-432. Retrieved January 12, 2026, from
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367-29373. Retrieved January 12, 2026, from
-
Wang, I. C., & Lee, M. J. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Crystals, 12(5), 708. Retrieved January 12, 2026, from
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved January 12, 2026, from _
-
Phulara, S. C., & Basu, A. (2018). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. International Journal of Biological Macromolecules, 115, 943-951. Retrieved January 12, 2026, from
-
Alaba, P. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Retrieved January 12, 2026, from
-
Drebushchak, V. A., Rychkov, D. A., & Boldyreva, E. V. (2016). Cooling rate “window” in the crystallization of metacetamol form II. Journal of Thermal Analysis and Calorimetry, 127(1), 633-638. Retrieved January 12, 2026, from
-
Balaraman, K., & Gunanathan, C. (2018). Transformation of benzyl alcohol with N,N-dimethylacetamide under air without metal catalyst. Chemistry – An Asian Journal, 13(18), 2596-2600. Retrieved January 12, 2026, from
-
LabRulez GCMS. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Retrieved January 12, 2026, from
-
Varga, M., & Tompa, P. (2022). A Novel Tandem-Tag Purification Strategy for Challenging Disordered Proteins. Biomolecules, 12(11), 1566. Retrieved January 12, 2026, from
Sources
optimizing reaction temperature and time for 2-Acetamidobenzyl Alcohol
Technical Support Center: 2-Acetamidobenzyl Alcohol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. As a crucial intermediate in pharmaceutical and materials science, achieving a high-yield, high-purity synthesis is paramount. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction dynamics to empower you to optimize and troubleshoot your experiments effectively. We will explore the causality behind procedural steps, address common points of failure, and provide robust, field-tested solutions.
This document is structured into two primary sections: a Frequently Asked Questions (FAQ) section for quick reference on common experimental choices, and a detailed Troubleshooting Guide for when your reaction deviates from the expected outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the two most common synthetic routes to this compound.
Route A: Acetylation of 2-Aminobenzyl Alcohol
Q1: What is the recommended starting temperature for the acetylation of 2-aminobenzyl alcohol with acetic anhydride?
A1: A moderate starting temperature of 60°C is advisable. Studies on the acetylation of similar substrates, like benzyl alcohol, show that this temperature can achieve complete conversion without requiring a catalyst, thus simplifying the reaction and purification.[1] Starting lower (e.g., room temperature) may lead to significantly longer reaction times or incomplete conversion, while excessively high temperatures increase the risk of side reactions, including the undesirable O-acetylation of the product's hydroxyl group.
Q2: Is a catalyst necessary for the acetylation of the amine?
A2: Not typically. The reaction between an amine and acetic anhydride is generally facile and can be driven to completion under catalyst-free conditions with moderate heating.[1] While amine bases can be used to accelerate the reaction, they can also promote side reactions.[2] For initial optimization, a catalyst-free approach is cleaner and preferable.
Q3: How can I selectively acetylate the amine and not the alcohol function?
A3: Selectivity is achieved by leveraging the higher nucleophilicity of the aromatic amine compared to the benzyl alcohol. Running the reaction with a slight excess (1.0-1.1 equivalents) of acetic anhydride at a controlled temperature (around 60°C) favors N-acetylation. Using a large excess of the acetylating agent or elevated temperatures will increase the likelihood of forming the N,O-diacetylated byproduct.
Route B: Reduction of 2-Acetamidobenzaldehyde
Q1: Which reducing agent is best for converting 2-acetamidobenzaldehyde to this compound?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and highly chemoselective reducing agent that will efficiently reduce the aldehyde to an alcohol without affecting the amide functional group.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are not recommended as they can reduce both the aldehyde and the amide, leading to undesired byproducts.
Q2: What are the optimal temperature and time for the NaBH₄ reduction?
A2: The reduction is typically performed at a low to ambient temperature. A common protocol involves dissolving the aldehyde in a protic solvent like methanol or ethanol, cooling to 0°C, and then adding NaBH₄ portion-wise.[3] The reaction can then be allowed to warm to room temperature and stirred for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC). Low temperatures are crucial for maintaining selectivity, especially in complex molecules.[4]
Q3: How do I monitor the progress of the reduction?
A3: TLC is the most straightforward method. Use a solvent system that gives good separation between the starting aldehyde and the product alcohol (e.g., 4:1 hexane:ethyl acetate). The starting material (aldehyde) is less polar than the product (alcohol). The reaction is complete when the spot corresponding to the starting aldehyde has completely disappeared.
Part 2: Troubleshooting Guide
This guide is formatted to address specific experimental issues. Identify your symptom and follow the diagnostic process to the recommended solution.
Symptom 1: Low or No Yield of this compound
If your final isolated yield is significantly lower than expected, use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Potential Cause A: Incomplete Reaction
-
Diagnosis: Your TLC or LC-MS of the crude reaction mixture shows a significant amount of unreacted starting material.
-
Underlying Logic: The reaction has not been given sufficient energy (temperature) or time to proceed to completion. For acetylation, this suggests the activation energy barrier isn't being overcome. For NaBH₄ reductions, the reagent may have lost activity due to improper storage (exposure to moisture).
-
Solution:
-
Extend Reaction Time: Continue the reaction for an additional 2-4 hours, monitoring by TLC every hour.
-
Increase Temperature: For acetylation, increase the temperature in 10°C increments (e.g., from 60°C to 70°C). Avoid exceeding 80°C to minimize side reactions. For NaBH₄ reductions, allowing the reaction to stir at room temperature overnight is a safe adjustment.[3]
-
Verify Reagent Quality: For reductions, use a fresh, unopened bottle of NaBH₄ or test the existing batch on a simple substrate like benzaldehyde. For acetylation, ensure the acetic anhydride is fresh and has not hydrolyzed to acetic acid.
-
-
-
Potential Cause B: Formation of Side Products
-
Diagnosis: The crude analysis shows multiple spots or peaks, indicating a complex mixture.
-
Underlying Logic: The reaction conditions are too harsh, leading to secondary reactions.
-
In acetylation , the most common side product is the N,O-diacetylated species, formed when the temperature is too high or there is a large excess of acetic anhydride.
-
In reductions , while less common with NaBH₄, side reactions can occur if the starting material is unstable under the reaction conditions.
-
Under certain basic or high-temperature conditions, 2-aminobenzyl alcohols can undergo self-condensation or annulation reactions to form heterocycles like quinolines.[5]
-
-
Solution:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the desired kinetic product. For acetylation, try running the reaction at 40-50°C for a longer period. For reductions, maintain the temperature at 0°C throughout the addition and for 1-2 hours post-addition before warming.[4]
-
Control Stoichiometry: Use no more than 1.1 equivalents of your limiting reagent (e.g., acetic anhydride).
-
-
-
Potential Cause C: Product Loss During Workup/Purification
-
Diagnosis: The crude reaction analysis shows a clean conversion to the desired product, but the mass is lost after extraction and/or chromatography.
-
Underlying Logic: this compound has both a polar alcohol group and a moderately polar acetamido group, giving it significant water solubility. During aqueous workup, a substantial amount of product may be lost to the aqueous layer.
-
Solution:
-
Saturate the Aqueous Layer: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and drives the organic product into the organic layer.
-
Increase Extraction Volume/Repetitions: Instead of 3 extractions, perform 5-6 extractions with your chosen organic solvent (e.g., ethyl acetate) to ensure complete recovery.
-
Consider Continuous Extraction: For highly polar products, a continuous liquid-liquid extractor may be necessary for quantitative recovery.
-
-
Part 3: Data Summary & Experimental Protocol
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Route A: Acetylation | Route B: Reduction | Rationale & Key Considerations |
| Key Reagent | Acetic Anhydride | Sodium Borohydride (NaBH₄) | Acetic anhydride is an effective acetylating agent.[1] NaBH₄ is highly selective for aldehydes over amides.[3] |
| Solvent | Ethyl Acetate, Acetic Acid | Methanol, Ethanol | Protic solvents are required for NaBH₄ reductions. Acetic acid can serve as both solvent and catalyst for acetylation. |
| Temperature | 50 - 70°C | 0°C to Room Temperature | Moderate heat for acetylation balances rate and selectivity. Low temperature for reduction maximizes chemoselectivity.[4] |
| Time | 2 - 8 hours | 1 - 5 hours | Monitor by TLC. Acetylations are generally slower than NaBH₄ reductions. |
| Stoichiometry | 1.0 - 1.1 eq. Acetic Anhydride | 1.1 - 1.5 eq. NaBH₄ | A slight excess of NaBH₄ accounts for any reaction with the solvent. A large excess of acetic anhydride causes side reactions. |
Experimental Protocol: Optimizing the Reduction of 2-Acetamidobenzaldehyde (Route B)
This protocol outlines a systematic approach to optimizing reaction time and temperature.
-
Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetamidobenzaldehyde (e.g., 1.63 g, 10 mmol).
-
Add methanol (40 mL) and stir until all solids are dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
-
Reaction Execution:
-
Weigh sodium borohydride (e.g., 0.45 g, 12 mmol, 1.2 eq.) into a separate vial.
-
Add the NaBH₄ to the stirred methanol solution in 4-5 small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Maintain the internal temperature below 10°C.
-
After the addition is complete, let the reaction stir at 0°C.
-
-
Optimization & Monitoring:
-
Time Optimization: After 30 minutes of stirring at 0°C, take an aliquot for TLC analysis. Continue to take samples every 30 minutes. If the reaction is slow, remove the ice bath after 1 hour and allow it to warm to room temperature, continuing to monitor by TLC.
-
Temperature Optimization: If side products are observed at room temperature, repeat the experiment, maintaining the 0°C temperature for the entire reaction duration until TLC shows full conversion.
-
-
Workup & Quenching:
-
Once TLC indicates complete consumption of the starting material, cool the flask back to 0°C.
-
Slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Caution: Perform this step slowly in a fume hood.
-
Adjust the pH to ~7 using saturated sodium bicarbonate solution.
-
-
Extraction & Purification:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add saturated NaCl solution (20 mL).
-
Extract the product with ethyl acetate (5 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
References
-
Optimization of catalyst for ADC reaction of 2-aminobenzyl alcohol and 1-phenylethanol. ResearchGate. Available at: [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central (PMC). Available at: [Link]
-
Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. PubMed Central (PMC). Available at: [Link]
-
What is the best procedure to synthesize p-aminobenzyl alcohol? ResearchGate. Available at: [Link]
-
Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-ACETAMIDOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 4. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in 2-Acetamidobenzyl Alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced during catalytic reactions. This guide is designed with full editorial control to provide in-depth, field-proven insights into troubleshooting catalyst poisoning specifically in reactions involving 2-Acetamidobenzyl Alcohol. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound has stalled or is extremely sluggish. What are the likely causes?
A1: A stalled or slow hydrogenation reaction is a classic symptom of catalyst deactivation, with catalyst poisoning being a primary suspect. Several factors could be at play:
-
Catalyst Poisons: The most common culprits are impurities in your starting materials, solvents, or even the hydrogen gas. Key poisons for common hydrogenation catalysts like Palladium on Carbon (Pd/C) include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1] These substances can strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[2][3]
-
Improper Catalyst Handling: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity if not handled under an inert atmosphere.[1] Exposure to air and moisture can lead to oxidation and deactivation.
-
Suboptimal Reaction Conditions: Insufficient hydrogen pressure, poor agitation, or incorrect temperature can all limit the reaction rate.[1] Vigorous stirring is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) to ensure efficient mass transfer.[1]
-
Poor Substrate/Solvent Purity: Impurities in the this compound or the solvent can act as poisons. Ensure high-purity reagents and dry solvents, as water can sometimes act as a temporary poison.[1]
Q2: I suspect sulfur poisoning of my Palladium catalyst. How can I confirm this and what are the sources?
A2: Sulfur compounds are notorious for poisoning palladium catalysts.[3][4] Even at parts-per-million (ppm) levels, they can lead to significant deactivation.[5]
-
Confirmation: If you have access to analytical techniques like X-ray Photoelectron Spectroscopy (XPS), you can directly observe sulfur on the catalyst surface.[6] Indirectly, if a fresh batch of catalyst under identical conditions restores the reaction rate, poisoning of the original catalyst is highly likely.
-
Common Sources:
-
Reagents: Sulfur-containing functional groups in your starting material or impurities from its synthesis.
-
Solvents: Some grades of solvents can contain trace amounts of sulfur compounds like thiophenes.
-
Apparatus: Residues from previous reactions in the glassware. Scrupulous cleaning is essential.[1]
-
Q3: Can nitrogen-containing compounds from my starting material or product poison the catalyst?
A3: Yes, nitrogen-containing compounds can act as catalyst poisons due to the non-bonding electron pairs on the nitrogen atom, which can strongly adsorb to the catalyst's active sites.[7][8] In the context of this compound reactions, while the amide group is part of the substrate, other nitrogenous impurities or certain reaction intermediates/products could potentially inhibit the catalyst. For instance, if side reactions lead to the formation of nitrogen-containing heterocycles, these can be potent poisons.[7]
Q4: My reaction is producing unexpected side products along with the desired product. Could this be related to catalyst poisoning?
A4: While catalyst poisoning primarily leads to a decrease in activity, it can sometimes affect selectivity.[7] This phenomenon, known as selective poisoning, can be either detrimental or, in some cases, beneficial (e.g., Lindlar's catalyst).[7] If a poison blocks specific types of active sites, it might favor alternative reaction pathways, leading to the formation of byproducts. For instance, in the oxidation of benzyl alcohol over Pd-based catalysts, changes in selectivity have been observed with catalyst modification.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Sluggish or Stalled Reactions
This guide provides a systematic approach to identifying the root cause of a poorly performing reaction involving this compound.
Step 1: Evaluate Reaction Parameters
Before assuming catalyst poisoning, ensure your reaction setup is optimal.
| Parameter | Recommended Action | Rationale |
| Agitation | Ensure vigorous stirring. | Inefficient mixing limits the contact between the hydrogen gas, the substrate in solution, and the solid catalyst, slowing down the reaction.[1] |
| Hydrogen Pressure | Increase pressure if using a balloon. | For some reductions, atmospheric pressure from a balloon may be insufficient. Using a Parr hydrogenator or a similar setup for higher pressures can significantly increase the reaction rate.[1][10] |
| Temperature | Gently heat if the reaction is slow at RT. | While many hydrogenations work at room temperature, some substrates require heating. However, excessive heat can cause catalyst deactivation.[1] |
| Catalyst Loading | Increase catalyst loading. | If the initial loading is too low, the reaction will be slow. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1] |
Step 2: Isolate the Source of Poisoning
If optimizing reaction parameters doesn't resolve the issue, the next step is to identify the source of the poison.
Caption: Workflow for isolating the source of catalyst poisoning.
Experimental Protocol: Test for Catalyst Poisoning
-
Stop the stalled reaction: Carefully vent the hydrogen and purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the catalyst: Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Caution: Keep the filter cake wet with the solvent at all times to prevent the catalyst from igniting upon contact with air.[11]
-
Add fresh catalyst: To the filtrate, add a fresh batch of catalyst (same loading as the initial reaction).
-
Resume the reaction: Re-establish the hydrogen atmosphere and continue the reaction under the original conditions.
-
Monitor progress: If the reaction proceeds, it confirms that the original catalyst was poisoned and the starting material/solvent is likely not the source of a permanent poison. If it still fails, an impurity in the substrate or solvent is the probable cause.[10]
Guide 2: Managing and Mitigating Common Catalyst Poisons
Once a likely poison is identified, here are strategies to mitigate its effects.
Sulfur Compounds:
-
Prevention: Use high-purity, low-sulfur reagents and solvents. If necessary, purify the starting materials by recrystallization or chromatography. Pre-treating feedstocks to remove sulfur impurities is a common industrial practice.[2]
-
Remediation: While challenging, some regeneration of sulfur-poisoned palladium catalysts is possible. This can involve treatment with oxidizing agents or high-temperature hydrogen.[12][13] However, for lab-scale synthesis, using a fresh batch of catalyst is often more practical.
Heavy Metals:
-
Prevention: Heavy metals like lead, mercury, and arsenic can irreversibly poison catalysts.[14][15] Ensure they are not present in your starting materials or reagents. Be mindful of potential leaching from certain types of rubber septa or other equipment.
-
Remediation: Poisoning by heavy metals is generally considered irreversible.[16] The catalyst will likely need to be discarded and replaced.
Nitrogen and Oxygenated Compounds:
-
Nitrogen Compounds: For substrates containing nitrogen, sometimes changing the solvent or adding a co-solvent can modulate the interaction with the catalyst surface and improve reaction rates. In some cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be required.[17]
-
Oxygenated Byproducts: In some alcohol hydrogenolysis/oxidation reactions, byproduct formation can inhibit the catalyst. For instance, in benzyl alcohol hydrogenation, cyclohexanecarboxaldehyde has been shown to be a catalyst poison.[18] Monitoring the reaction profile can provide clues.
Guide 3: Catalyst Regeneration and Handling
Can I regenerate a poisoned catalyst in the lab?
For many common poisons, regeneration at the lab scale can be difficult and may not fully restore activity.[6]
-
Thermal Treatment: For some types of poisoning, high-temperature treatment can be effective but requires specialized equipment and may alter the catalyst's physical properties (e.g., through sintering).[5]
-
Chemical Washing: Some patents describe methods for reactivating palladium catalysts by washing with solutions of alkali metal salts.[19] However, the success of these methods is highly dependent on the nature of the poison.
-
Practical Recommendation: In most research settings, the most reliable and time-efficient solution is to discard the poisoned catalyst and use a fresh batch after addressing the source of the contamination.
Best Practices for Catalyst Handling to Prevent Deactivation:
-
Inert Atmosphere: Always handle catalysts, particularly fresh ones, under an inert atmosphere (N₂ or Ar) to prevent oxidation.[1]
-
Proper Storage: Store catalysts in a cool, dry place, tightly sealed to protect from air and moisture.
-
Safe Work-up: After the reaction is complete, purge the system with an inert gas before filtering the catalyst. Always keep the catalyst wet on the filter paper to prevent fires.[11]
Visualizing the Mechanism of Poisoning
Catalyst poisoning occurs when a substance strongly binds to the active sites, preventing the substrate from accessing them.
Caption: Interaction of substrate and poison with a catalyst active site.
References
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Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024-08-27). Retrieved January 11, 2026, from [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008-04-09). Retrieved January 11, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]
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Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.). Retrieved January 11, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
- Method for reactivating palladium catalysts - Google Patents. (n.d.).
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Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015-07-02). Retrieved January 11, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Retrieved January 11, 2026, from [Link]
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Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010-01-25). Retrieved January 11, 2026, from [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025-09-15). Retrieved January 11, 2026, from [Link]
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Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future - HydRegen. (2025-12-09). Retrieved January 11, 2026, from [Link]
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Reaction pathway of benzyl alcohol hydrogenolysis a Direct... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022-01-21). Retrieved January 11, 2026, from [Link]
-
Effects of sulfur compounds on performance of Pd/Al2O3 catalyst for first-stage hydrogenation of pyrolysis gasoline - ResearchGate. (2025-08-10). Retrieved January 11, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]
-
Dehydrogenation and hydrogenolysis of benzyl alcohol catalyzed by a metal‐modified semiconductor photocatalyst under irradiaton of visilbe light. … - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Hydrogenation and Hydrogenolysis. IX. The Hydrogenation of Benzyl Alcohol with Platinum Metal Catalysts | Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
Selective Benzyl Alcohol Oxidation over Pd Catalysts - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Haber process - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Technical Support Center: Minimizing Side Reactions of 2-Acetamidobenzyl Alcohol
Welcome to the technical support guide for 2-Acetamidobenzyl Alcohol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable precursor, notably in the synthesis of N-heterocycles like quinolines and quinazolines, where it often serves as a more stable alternative to the corresponding aldehyde.[1][2] However, its bifunctional nature—possessing both a primary alcohol and a secondary amide—presents unique challenges. This guide provides in-depth, field-proven answers to common issues, focusing on the causality behind experimental choices to help you minimize side reactions and maximize yields.
Part 1: General Stability, Handling, and Purification
This section addresses foundational questions regarding the integrity and purity of your starting material. Ensuring the quality of this compound is the first critical step in any successful experiment.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. While generally stable, prolonged exposure to air and moisture can lead to gradual oxidation of the benzylic alcohol. The primary degradation product to be concerned about over long-term storage is the corresponding aldehyde, 2-Acetamidobenzaldehyde, and subsequently, 2-Acetamidobenzoic acid. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What are the common impurities in commercial this compound and how can I purify it?
A2: Commercial batches may contain several process-related impurities. The most common are residual starting materials from its synthesis (e.g., 2-aminobenzyl alcohol or acetic anhydride) and degradation products as mentioned above.
-
Detection: Thin-Layer Chromatography (TLC) or LC-MS are effective for routine purity checks.
-
Purification Protocol: Recrystallization is typically the most effective method for purification. A common procedure involves dissolving the material in a minimal amount of hot ethyl acetate or methanol, followed by slow cooling to induce crystallization. The purified solid can be collected by filtration, washed with a small amount of cold solvent (like petroleum ether), and dried under vacuum.[3]
Q3: Is this compound stable under strongly acidic or basic conditions?
A3: Stability is highly dependent on the conditions.
-
Acidic Conditions: The molecule is moderately stable in mild aqueous acid. However, under strong acidic conditions and heat, hydrolysis of the acetamido group can occur, regenerating 2-aminobenzyl alcohol. The benzylic alcohol can also be susceptible to acid-catalyzed dehydration or etherification, especially at elevated temperatures.
-
Basic Conditions: In the presence of a strong base (e.g., NaOH, KOH), the alcohol can be deprotonated to form an alkoxide.[4] While this is often a desired reactive step, prolonged exposure to harsh basic conditions at high temperatures can promote side reactions, including condensation or degradation. Hydrolysis of the amide group is also possible under strong basic conditions, though it generally requires more forcing conditions than acid-catalyzed hydrolysis.
Part 2: Troubleshooting Oxidation Reactions
One of the most common transformations involving this compound is its oxidation to 2-Acetamidobenzaldehyde. This aldehyde is a key intermediate, but achieving high selectivity without over-oxidation can be challenging.
The Challenge: Aldehyde vs. Carboxylic Acid
The primary alcohol group can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The challenge lies in stopping the reaction at the aldehyde stage, as the aldehyde is often more susceptible to oxidation than the starting alcohol.[5][6]
Caption: Oxidation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: My oxidation is producing significant amounts of 2-Acetamidobenzoic acid. How can I selectively form the aldehyde?
A1: Over-oxidation is a classic problem. The solution lies in carefully selecting the oxidant and controlling the reaction conditions.
-
Choice of Oxidant: Avoid "strong" oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone).[7][8] These reagents are designed to oxidize primary alcohols directly to carboxylic acids. Instead, use "mild" or "controlled" oxidants.[9]
-
Pyridinium Chlorochromate (PCC): A classic choice that typically stops at the aldehyde.[10]
-
Dess-Martin Periodinane (DMP): An excellent, mild oxidant that works at room temperature and gives high yields of aldehydes.[6]
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is highly effective but requires low temperatures (-78 °C) and careful handling.[9]
-
-
Reaction Conditions: The presence of water is a key factor in over-oxidation. The aldehyde can form a hydrate intermediate, which is readily oxidized to the carboxylic acid.[6][11] Therefore, all reactions should be performed under strictly anhydrous conditions. Use dry solvents and glassware.
Q2: I'm observing low conversion in my oxidation reaction. What factors should I investigate?
A2: Low conversion can stem from several sources:
-
Reagent Quality: Ensure your oxidizing agent is fresh. DMP, for example, can decompose upon storage.
-
Temperature: While many mild oxidations run at room temperature, some, like the Swern oxidation, are critically dependent on maintaining very low temperatures. Deviation can lead to reagent decomposition and side reactions.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the oxidant (typically 1.1 to 1.5 equivalents).
-
pH/Additives: Some oxidations are sensitive to pH. For example, PCC reactions are often buffered with pyridine or sodium acetate to prevent the reaction mixture from becoming too acidic, which can cause side reactions.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a reliable method for the selective oxidation of this compound to the aldehyde.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM). Stir until fully dissolved.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
Part 3: Side Reactions in Heterocycle Synthesis
This compound is frequently used in reactions like the Friedländer annulation to produce quinolines. It acts as an in-situ source of 2-aminobenzaldehyde, avoiding the need to handle the less stable aldehyde directly.[12][13]
The Challenge: Annulation vs. Dimerization/Cyclization
The desired pathway involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with a carbonyl compound and cyclization.[13] However, under certain conditions, particularly with base catalysis, competing reactions can occur, such as the formation of a benzoxazine.[14]
Caption: Competing pathways in quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: In my base-catalyzed synthesis of a quinoline, I'm isolating a significant amount of a benzoxazine byproduct. How can this be avoided?
A1: Benzoxazine formation is a known side reaction, especially when reacting 2-aminobenzyl alcohols with aldehydes.[14] This side reaction can be minimized by carefully controlling the reaction parameters:
-
Solvent Choice: The choice of solvent can dramatically influence the reaction pathway. For instance, some studies have shown that switching from a non-polar solvent like toluene to a polar aprotic solvent like DMSO can favor the desired quinoline formation over benzoxazine.[14]
-
Catalyst System: Modern methods often employ transition-metal catalysts (e.g., based on Iron, Iridium, or Ruthenium) which facilitate a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[1] These catalysts can promote the desired reaction sequence (oxidation-condensation-cyclization) under milder and more selective conditions than traditional strong bases alone.
-
Base Strength: Using a very strong, non-nucleophilic base can sometimes favor the desired condensation. However, the optimal base (e.g., KOH, Cs₂CO₃) is highly system-dependent and must be screened.
Q2: My one-pot reaction requires in-situ oxidation. What are the common pitfalls?
A2: One-pot reactions are efficient but require careful orchestration.
-
Reagent Compatibility: Ensure the oxidant, base, and solvent are all compatible. For example, using an oxidant that is consumed by the base will halt the reaction.
-
Rate Mismatch: The rate of oxidation must be well-matched with the rate of condensation. If the aldehyde is generated too quickly and the subsequent condensation is slow, it can lead to aldehyde self-condensation or other degradation pathways.
-
Use of Air/O₂ as Oxidant: Many modern catalytic systems can use air or molecular oxygen as the terminal oxidant, which is environmentally benign.[6] However, these reactions need careful optimization of temperature and catalyst loading to ensure selective oxidation without degrading the starting materials or intermediates.
Part 4: Managing Reactivity with Protecting Groups
When performing multi-step synthesis, the reactivity of the alcohol or amide group in this compound might interfere with transformations elsewhere in the molecule. In these cases, using a protecting group is a crucial strategy.[15][16][17]
Protecting Group Selection Table
The choice of protecting group is critical and depends on the stability required for subsequent steps and the conditions needed for its removal. Silyl ethers are the most common choice for protecting the alcohol.[18]
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Common Deprotection Reagent |
| tert-Butyldimethylsilyl | TBS | Low | Moderate | Tetrabutylammonium fluoride (TBAF) |
| Triisopropylsilyl | TIPS | Moderate | High | Tetrabutylammonium fluoride (TBAF) |
| tert-Butyldiphenylsilyl | TBDPS | High | High | Tetrabutylammonium fluoride (TBAF) |
Data compiled from various sources.[19][20] Stability is relative; specific conditions dictate cleavage rates.
Frequently Asked Questions (FAQs)
Q1: When should I protect the hydroxyl group, and what is a good choice?
A1: Protection is necessary if you plan to use strongly basic reagents (like Grignard or organolithium reagents) or certain nucleophiles that would be quenched by the acidic proton of the alcohol.[18]
-
For moderate robustness, a TBS ether is an excellent choice. It is easily installed using TBS-Cl and imidazole and can be removed selectively with a fluoride source like TBAF.[18][19]
-
For harsher conditions, a TIPS or TBDPS group offers significantly more stability due to greater steric hindrance around the silicon atom.[20] This allows for more chemical manipulations before deprotection.
Q2: Can the acetamido group participate in side reactions?
A2: Yes. The N-H proton of the amide is weakly acidic and can be deprotonated by very strong bases. The amide oxygen is also a Lewis basic site. While less reactive than the alcohol, it can interfere in certain reactions, such as those involving highly reactive electrophiles. In most common applications of this compound, protection of the amide is not necessary, but it is a possibility to consider in complex syntheses.
References
-
Protecting groups - Organic Chemistry II. (n.d.). Fiveable. Retrieved from [Link]
-
Baran, P. (n.d.). Protecting Groups . Scripps Research. Retrieved from [Link]
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Kocienski, P. J. (n.d.). Protecting Groups and Orthogonal Protection Strategies . University of Leeds. Retrieved from [Link]
-
Dittmer, D. C. (n.d.). Alcohol Protecting Groups . University of Windsor. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols . Master Organic Chemistry. Retrieved from [Link]
-
Majumdar, K. C., & Sinha, B. (2022). The synthesis of quinolines from 2-aminobenzylic alcohols . RSC Advances, 12(43), 28073-28092. Retrieved from [Link]
-
Schmitt, J., et al. (2018). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum EbN1 . Frontiers in Microbiology, 9, 137. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound . PubChem. Retrieved from [Link]
-
Clark, J. (n.d.). Oxidation of alcohols . Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 17). 17.7: Oxidation of Alcohols . Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Alcohol oxidation . Wikipedia. Retrieved from [Link]
-
Csenki, Z., & Bakos, J. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles . Advanced Synthesis & Catalysis. Retrieved from [Link]
- Lemetter, E., & Jacob, P. (1970). Process for the purification of benzyl alcohol. US Patent 3,523,978.
-
Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants . Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations . Master Organic Chemistry. Retrieved from [Link]
-
Guo, C.-C., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines . Journal of Organic Chemistry, 86(21), 15232-15241. Retrieved from [Link]
-
Hauser, C. R., & Hauser, M. L. (1955). o-METHYLBENZYL ALCOHOL . Organic Syntheses, 35, 77. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones . Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Acetamidobenzyl Alcohol . Retrieved from [Link]
-
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols . Master Organic Chemistry. Retrieved from [Link]
-
Britannica. (2026, January 2). Alcohol: Reactions . Retrieved from [Link]
-
Ghorai, M. K., et al. (2024, February 9). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and secondary alcohols . Advanced Synthesis & Catalysis. Retrieved from [Link]
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Technical Support Center: Managing Benzyl Alcohol Polymerization in Acidic Media
Introduction
Benzyl (Bn) ethers and related structures are indispensable as protecting groups in organic synthesis, valued for their general stability across a range of reaction conditions.[1][2] However, their manipulation, particularly deprotection under acidic conditions, frequently presents a significant challenge: the formation of intractable polymeric tars.[3] This guide provides an in-depth analysis of the underlying mechanisms, practical troubleshooting strategies, and validated protocols to help researchers prevent and manage the acid-catalyzed polymerization of benzyl alcohols and their derivatives.
The Core Problem: Mechanism of Polymerization
Understanding the "why" is critical to preventing this side reaction. The polymerization of benzyl alcohol in the presence of acid is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction where the benzyl species acts as both the electrophile and the nucleophile.
The process is initiated by the protonation of the benzylic hydroxyl group by an acid, which creates a good leaving group (water). Departure of water generates a benzyl carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[4][5][6] This stable carbocation is a potent electrophile. It can then be attacked by the electron-rich aromatic ring of another benzyl alcohol molecule, forming a new C-C bond and regenerating a proton.[3][7] This process can repeat, leading to the formation of poly(benzyl) structures, which are typically observed as sticky, colored, and insoluble tars.[3][8]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black and became a sticky mess. What happened? This is the classic visual cue for benzyl alcohol polymerization.[3] The extended conjugation in the poly(benzyl) byproducts leads to the absorption of visible light, resulting in dark colors. The high molecular weight and irregular structure of the polymer cause it to precipitate as an amorphous, tarry solid.
Q2: I'm trying to remove a benzyl (Bn) protecting group from an alcohol using a strong acid, but my yield is very low. Is this related? Absolutely. When you cleave a benzyl ether under acidic conditions, you generate a benzyl carbocation and the deprotected alcohol.[9] This liberated benzyl carbocation is the same reactive intermediate responsible for polymerization and can proceed to alkylate another aromatic ring in your system or polymerize with other benzyl species.
Q3: Can I reverse the polymerization to recover my material? Unfortunately, no. The C-C bonds formed during the Friedel-Crafts polymerization are thermodynamically stable and cannot be easily cleaved to regenerate the starting material. The focus must be on prevention.
Q4: Are substituted benzyl groups, like p-methoxybenzyl (PMB), also susceptible? Yes, and often more so. Electron-donating groups like p-methoxy further stabilize the benzylic carbocation through resonance, making it form more readily and accelerating polymerization.[9][10] Conversely, this increased reactivity allows for the selective deprotection of PMB ethers under milder oxidative or acidic conditions that leave standard benzyl ethers intact.[2][9]
In-Depth Troubleshooting Guide
Use this guide when facing issues during a reaction involving potential benzyl alcohol polymerization.
Issue 1: Rapid Formation of Insoluble Material
-
Primary Cause: Reaction conditions are too harsh, leading to rapid formation and accumulation of the benzyl carbocation.
-
Immediate Strategy:
-
Lower the Temperature: Immediately cool the reaction vessel in an ice or dry ice/acetone bath. Lowering the temperature dramatically reduces the rate of both carbocation formation and the subsequent alkylation steps.
-
Dilution: If possible, add more cold solvent to the reaction. Decreasing the concentration of the benzyl species reduces the likelihood of intermolecular reactions.[7]
-
Quench: If the reaction is unsalvageable, quench it by slowly adding the mixture to a rapidly stirred, cold basic solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst.
-
Issue 2: Low Yield of Desired Product with Concurrent Tar Formation
-
Primary Cause: A slow but steady polymerization process is competing with your desired reaction pathway.
-
Optimization Strategies:
-
Re-evaluate Your Acid: Strong Brønsted acids like sulfuric acid or neat trifluoroacetic acid (TFA) are often aggressive.[3] Consider alternatives. Lewis acids (e.g., BCl₃, FeCl₃) can sometimes offer milder deprotection conditions.[11] For deprotections, using gaseous HCl in a solvent like dioxane or a solution of IPA·HCl can provide better control.[12]
-
Incorporate a Scavenger: This is one of the most effective strategies. A scavenger is a nucleophile that is more reactive towards the benzyl carbocation than your starting material or solvent, effectively "trapping" it before it can polymerize.
-
Preventative Strategies & Protocols
Proactive measures are the key to success. The optimal strategy involves minimizing the concentration and lifetime of the benzyl carbocation.
Strategic Use of Carbocation Scavengers
Scavengers are your first line of defense. They intercept the electrophilic benzyl carbocation before it can participate in undesired side reactions.
| Scavenger | Mechanism of Action & Use Case | Typical Conditions |
| Anisole / Thioanisole | Acts as a highly reactive nucleophile for Friedel-Crafts alkylation, trapping the benzyl carbocation. Thioanisole is often more effective due to the softer nature of the sulfur atom. | Use 5-10 equivalents, often as a co-solvent with the acid (e.g., in TFA). |
| Triethylsilane (Et₃SiH) | Acts as a hydride donor, reducing the benzyl carbocation to toluene. This is particularly effective for deprotections. | Use 2-5 equivalents in the presence of a strong acid like TFA. |
| Dichloromethane (DCM) | Can act as a mild scavenger itself in some cases, but more importantly, it is a non-nucleophilic solvent that helps maintain dilution without participating in the reaction. | Often used as the primary solvent for acid-mediated reactions. |
| Polymer-bound Scavengers | Polymer-bound benzyl alcohol or similar structures can be used to trap electrophilic byproducts, simplifying purification through filtration.[13] | Used in solid-phase synthesis applications. |
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at 0 °C or below. | Reduces the rate of carbocation formation and subsequent alkylation reactions. |
| Acid Concentration | Use the minimum catalytic amount required. Avoid using strong acids as the solvent (e.g., neat TFA). | Limits the rate of protonation and generation of the carbocation. |
| Substrate Concentration | Keep below 0.2 M, ideally around 0.1 M. | Reduces the probability of intermolecular reactions that lead to polymerization. |
| Addition Rate | Add the acid slowly to a cooled, stirring solution of the substrate. | Prevents localized high concentrations of acid and exothermic events that can accelerate polymerization. |
Protocol: Controlled Acidic Deprotection of a Benzyl Ether
This protocol provides a robust starting point for cleaving a benzyl ether while minimizing polymerization risk.
Reagents & Equipment:
-
Benzyl-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir plate, round-bottom flask, and magnetic stir bar
-
Ice bath
Procedure:
-
Setup: Dissolve the benzyl-protected substrate in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask equipped with a stir bar.
-
Addition of Scavenger: Add triethylsilane (3.0 equivalents) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice bath and allow it to stir for 10-15 minutes to equilibrate.
-
Acid Addition: Slowly, add trifluoroacetic acid (10-20 equivalents, depending on substrate lability) dropwise to the stirring solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture into a separate flask containing a vigorously stirred, cold saturated NaHCO₃ solution. Caution: CO₂ evolution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected product. Purify as necessary via column chromatography.
By implementing these strategies and understanding the underlying chemical principles, researchers can effectively navigate the challenges of benzyl alcohol polymerization, leading to higher yields, cleaner reactions, and more reliable synthetic outcomes.
References
- Wikipedia.Benzyl alcohol. [URL: https://vertexaisearch.cloud.google.
- Organic Chemistry Portal.Benzyl Ethers - Protecting Groups. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm]
- Patsnap Synapse.What is the mechanism of Benzyl Alcohol? [URL: https://synapse.patsnap.
- Suzhou Highfine Biotech.Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024-03-25). [URL: https://www.highfine.com/en/news/101.html]
- ACS Omega.Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020-02-05). [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03930]
- Michael Pittelkow.Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [URL: http://www.pittelkow.kiku.dk/OB_05.pdf]
- Technical Disclosure Commons.Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12). [URL: https://www.tdcommons.org/dpubs_series/7968/]
- Scilit.Catalysis by Heteropolyacid. I. Polymerization Reaction of Benzyl Alcohols. [URL: https://www.scilit.net/article/10.1246/bcsj.65.585]
- Chemistry LibreTexts.13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Spectroscopic_Methods/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- MySkinRecipes.BENZYL ALCOHOL, POLYMER-BOUND. [URL: https://myskinrecipes.com/shop/ols/products/benzyl-alcohol-polymer-bound]
- ScienceDirect.Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid catalyst. [URL: https://www.sciencedirect.com/science/article/pii/S0926860X0800392X]
- Wyndly.Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment. (2025-02-26). [URL: https://www.wyndly.com/allergens/benzyl-alcohol-allergy]
- Asian Journal of Chemistry.Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=20_5_60]
- Vedantu.The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE. [URL: https://www.vedantu.com/question-answer/the-stability-of-carbocation-1o-2o-3o-and-class-11-chemistry-cbse-5f50b40e735f4369222956c3]
- Sciencemadness.org.benzyl alcohol + sulphuric acid = ? (2020-04-03). [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=13009]
- Chem-Station Int. Ed.Benzyl (Bn) Protective Group. (2014-03-09). [URL: https://www.chem-station.com/en/reactions-2/protection/benzyl-bn-protective-group]
- ResearchGate.Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. (2025-08-06). [URL: https://www.researchgate.
- Oriental Journal of Chemistry.Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. [URL: https://www.orientjchem.org/vol29no1/mechanistic-study-of-chromium-vi-catalyzed-oxidation-of-benzyl-alcohol-by-polymer-supported-chromic-acid/]
- YouTube.Benzylic Carbocation Stability and Resonance. (2023-11-01). [URL: https://www.youtube.
- University of Calgary.The Resonance Stabilization of the Benzyl Carbocation. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch11/ch11-5-1-2.html]
- NIH.Sustainable Approaches for the Protection and Deprotection of Functional Groups. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963666/]
- PMC - NIH.Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024-06-30). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279178/]
- YouTube.Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). (2020-05-04). [URL: https://www.youtube.
- University of Calgary.Alcohol Protecting Groups. [URL: https://www.chem.ucalgary.ca/courses/353/carey/ch17/17-6-2.html]
- Common Organic Chemistry.Benzyl Protection. [URL: https://commonorganicchemistry.com/Rxn_Pages/Benzyl_Protection/Benzyl_Protection.htm]
- Patsnap Synapse.What are the side effects of Benzyl Alcohol? (2024-07-12). [URL: https://synapse.patsnap.com/insights/what-are-the-side-effects-of-benzyl-alcohol]
- Curex.Benzyl Alcohol Allergy: Symptoms, Tips to avoid, Diet. [URL: https://www.curex.com/allergens/benzyl-alcohol]
- Quora.Why is benzyl carbocation more stable than propyl carbonation? (2017-12-08). [URL: https://www.quora.
- RSC Publishing.Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021-07-13). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01815j]
- ResearchGate.(a) Effect of scavengers on the photocatalytic oxidation of benzyl alcohol. Reaction conditions. [URL: https://www.researchgate.net/figure/a-Effect-of-scavengers-on-the-photocatalytic-oxidation-of-benzyl-alcohol-Reaction_fig4_338787728]
- ResearchGate.Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2025-08-06). [URL: https://www.researchgate.net/publication/251648792_Deprotection_of_Benzylic_Esters_Catalyzed_by_Anhydrous_Ferric_Chloride_and_Rhenium_Carbonyl_Compounds]
- European Medicines Agency.Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. (2017-10-09). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/questions-answers-benzyl-alcohol-used-excipient-medicinal-products-human-use_en.pdf]
- Benchchem.Preventing polyalkylation in Friedel-Crafts reactions. [URL: https://www.benchchem.
- Redox.Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022. (2025-09-23). [URL: https://www.redox.com/sds/AU/Benzyl_Alcohol-5.pdf]
- YouTube.benzyl ether cleavage. (2018-12-31). [URL: https://www.youtube.
- RSC Advances.Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024-05-13). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02213k]
- J&K Scientific LLC.Benzyl Protection of Alcohols. (2025-12-10). [URL: https://jk-scientific.com/ws/pages/reaction/13]
- Books.Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. (2009-11-20). [URL: https://pubs.rsc.org/en/content/chapter/bk9781847559103-00021/978-1-84755-910-3]
- ACG Publications.Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021-07-19). [URL: https://acgpubs.org/record/2021/15/8/107-114]
- Pearson.Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [URL: https://www.pearson.com/en-us/search.html?
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- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - benzyl alcohol + sulphuric acid = ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
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- 6. The Resonance Stabilization of the Benzyl Carbocation [research.cm.utexas.edu]
- 7. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 8. Catalysis by Heteropolyacid. I. Polymerization Reaction of Benzyl Alcohols | Scilit [scilit.com]
- 9. Benzyl Ethers [organic-chemistry.org]
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- 13. BENZYL ALCOHOL, POLYMER-BOUND [myskinrecipes.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-Acetamidobenzyl Alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of reaction mixtures containing unreacted 2-Acetamidobenzyl Alcohol. In the following sections, we will address common issues through a series of frequently asked questions and troubleshooting scenarios. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your work-up.
For the purpose of this guide, we will consider a common synthetic transformation: the oxidation of this compound to the desired product, 2-Acetamidobenzaldehyde. This scenario frequently leads to a mixture of the polar starting material, the slightly less polar aldehyde product, and potentially a more polar acidic byproduct from over-oxidation.
Understanding the Components of Your Reaction Mixture
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the compounds involved. The differences in polarity, solubility, and acidic/basic character between the starting material, product, and potential byproducts are what we exploit to achieve separation.
| Compound Name | Role in Reaction | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features for Separation |
| This compound | Unreacted Starting Material | 165.19[1] | ~84 °C (analogue) | Neutral, polar due to -OH and amide groups. Capable of hydrogen bonding.[2] |
| 2-Acetamidobenzaldehyde | Desired Product | 163.18[3] | ~67 °C[3] | Neutral, moderately polar. Less polar than the starting alcohol. |
| 2-Acetamidobenzoic Acid | Potential Byproduct | 179.18[4][5] | 184-187 °C[6][7] | Acidic due to the carboxylic acid group (pKa ~3-4). Can be converted to a water-soluble salt.[8][9][10] |
Troubleshooting and FAQs: Work-up Procedures
FAQ 1: My initial TLC shows both product and a significant amount of starting material. What's the best first step to remove the unreacted alcohol?
Answer:
For mixtures containing neutral compounds of differing polarities, such as an alcohol and an aldehyde, a liquid-liquid extraction is an excellent initial purification step.[8][9] The goal is to partition the more polar this compound into an aqueous phase, while retaining the less polar 2-Acetamidobenzaldehyde product in the organic layer. However, given that both compounds are relatively polar, a simple water wash may not be sufficient.
A more effective approach is to perform multiple washes with a saturated sodium chloride solution (brine). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect. This will help to push both your product and the unreacted starting material into the organic layer, while removing highly water-soluble impurities. While this won't separate the alcohol from the aldehyde, it is a crucial clean-up step before proceeding to chromatography.
Core Workflow for Purification Decision-Making
Sources
- 1. This compound | 20939-77-9 | VAA93977 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. 2-acetamidobenzoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 6. 89-52-1 CAS MSDS (N-Acetylanthranilic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-acetamidobenzoic acid [stenutz.eu]
- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. magritek.com [magritek.com]
Technical Support Center: Regioselectivity in Reactions with 2-Acetamidobenzyl Alcohol
Welcome to the technical support center for researchers working with 2-Acetamidobenzyl Alcohol. This guide is designed to provide in-depth, field-proven insights into controlling regioselectivity in your reactions. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Question 1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) on this compound?
Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the interplay of the electronic effects of its two substituents: the acetamido group (-NHCOCH₃) and the hydroxymethyl group (-CH₂OH) .
-
Acetamido Group (-NHCOCH₃): This is the dominant directing group. The nitrogen atom possesses a lone pair of electrons that it can donate into the benzene ring through resonance (+R effect).[1][2][3] This strong electron-donating resonance effect makes the acetamido group a powerful activating group and a strong ortho, para-director .[1][3] While the carbonyl group has an electron-withdrawing inductive effect (-I effect) that slightly tempers the activation compared to a simple amino (-NH₂) group, the resonance effect is overwhelmingly stronger.[2][3]
-
Hydroxymethyl Group (-CH₂OH): This is a weakly activating group that also acts as an ortho, para-director , primarily through weak hyperconjugation and inductive effects.
The Hierarchy of Influence: In competitive scenarios, the more powerful activating group dictates the position of substitution. The acetamido group's +R effect is significantly stronger than the weak activating effect of the hydroxymethyl group. Therefore, regioselectivity is almost exclusively controlled by the acetamido group. The positions ortho (C6) and para (C5) to the acetamido group are the most electronically activated and thus the most nucleophilic.
Caption: Dominant directing effects in this compound.
Question 2: In a standard electrophilic reaction like bromination or nitration, which position is the most likely to be substituted and why?
Answer: The C5 position (para to the acetamido group) is the overwhelmingly favored site for substitution.
While the acetamido group activates both the C6 (ortho) and C5 (para) positions, the final regiochemical outcome is a balance between electronic activation and steric hindrance.
-
Electronic Factors: Both C5 and C6 are strongly activated. Resonance structures show a buildup of negative charge at these positions, making them attractive to electrophiles.[4][5]
-
Steric Factors: The C6 position is sterically hindered. It is flanked by two relatively bulky groups: the acetamido group and the hydroxymethyl group. An incoming electrophile will experience significant steric repulsion when approaching this site.[6] The C5 position, by contrast, is sterically unencumbered.
Therefore, while electronically similar, the C5 position is far more accessible. In most EAS reactions, this steric factor leads to high selectivity for the para product. For example, in the bromination of acetanilide (a similar compound), the para-substituted product is the major product due to the steric bulk of the acetamido group preventing substitution at the ortho position.[6]
| Position | Relation to -NHCOCH₃ | Relation to -CH₂OH | Electronic Activation | Steric Hindrance | Probable Outcome |
| C5 | Para | Meta | High | Low | Major Product |
| C6 | Ortho | Ortho | High | High | Minor Product |
| C3 | Meta | Ortho | Low | Medium | Not Observed |
| C4 | Meta | Para | Low | Low | Not Observed |
Troubleshooting Guide
Problem 1: My reaction is yielding a mixture of C5 (para) and C6 (ortho) isomers. How can I improve the selectivity for the C5 position?
Answer: Achieving high para-selectivity involves optimizing reaction conditions to amplify the influence of steric hindrance, thereby disfavoring attack at the ortho position.
Caption: Workflow for improving para-selectivity.
-
Lower the Reaction Temperature: This is often the most effective first step. Reactions run at lower temperatures (e.g., 0 °C or below) are under greater kinetic control. The transition state leading to the sterically hindered ortho product has a higher activation energy. By lowering the temperature, you provide less energy to the system, favoring the lower-energy pathway to the para product.
-
Increase the Steric Bulk of the Electrophile/Catalyst: If possible, use a bulkier electrophilic reagent or catalyst system. A larger electrophile will experience greater steric repulsion at the crowded C6 position, further enhancing selectivity for the C5 position. For example, in Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride would dramatically increase para-selectivity.
-
Change the Solvent: Solvent polarity can influence the transition state energies. Experimenting with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, THF) can sometimes alter the ortho/para ratio. Nonpolar solvents may enhance steric effects.
Problem 2: I'm observing unexpected side reactions, such as oxidation of the alcohol or reactions at the amide nitrogen. How can I mitigate these?
Answer: These side reactions occur because the functional groups on this compound are themselves reactive under certain conditions.
A. Preventing Oxidation of the Benzylic Alcohol: The -CH₂OH group is susceptible to oxidation, especially under harsh, oxidative conditions (e.g., hot concentrated HNO₃/H₂SO₄).
-
Solution 1: Milder Reagents: Use milder reagents that are less oxidative. For nitration, consider using acetyl nitrate (AcONO₂) generated in situ at low temperatures instead of a boiling acid mixture. For halogenation, use NBS or NCS with a suitable catalyst in the dark.
-
Solution 2: Protecting Group Strategy: For reactions requiring harsh conditions, a protecting group is the most robust solution. Protect the alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole) or an acetate ester (acetyl chloride, pyridine). This group can be easily removed after the EAS reaction.
B. Preventing Reactions at the Amide: The amide nitrogen is generally not nucleophilic enough to compete in EAS. However, under very strong acidic conditions, hydrolysis of the amide to an amine can occur, which may lead to different products or polymerization. Under strongly basic conditions, the N-H proton can be abstracted.
-
Solution: Maintain a pH that is neutral or mildly acidic. Avoid excessively high temperatures and prolonged reaction times in strong acids. For reactions requiring a base, use a non-nucleophilic, hindered base like 2,6-lutidine or a proton sponge.
Advanced Protocols & Alternative Reactivity
Question 3: Can the benzylic alcohol and amino groups participate directly in a reaction to form heterocyclic structures?
Answer: Yes. This is an excellent strategy for moving beyond simple aromatic substitution. 2-Aminobenzyl alcohols (which can be generated from this compound via hydrolysis) are valuable precursors for synthesizing N-heterocycles like quinolines. This showcases a completely different regiochemical control, where the two substituents work in concert.
The Friedländer annulation is a classic method for quinoline synthesis, traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] Modern variations use 2-aminobenzyl alcohols, which undergo in situ oxidation to the corresponding aldehyde, offering advantages in stability and handling.[7][8][9]
Protocol: Dehydrogenative Cyclization to Synthesize a Quinolines
This protocol is adapted from modern, transition-metal-free methods for quinoline synthesis.[9] It involves the reaction of a 2-aminobenzyl alcohol with a ketone, using oxygen from the air as the oxidant.
Objective: Synthesize 2-methyl-4-phenylquinoline from 2-aminobenzyl alcohol and acetophenone.
Step-by-Step Methodology:
-
Pre-reaction (Hydrolysis): If starting from this compound, first perform a standard hydrolysis. Reflux the starting material in aqueous HCl or NaOH solution, followed by neutralization and extraction to yield 2-aminobenzyl alcohol.[10]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a reflux condenser (open to the air via a drying tube), add 2-aminobenzyl alcohol (1.0 mmol, 123 mg).
-
Add Reagents: Add acetophenone (1.2 mmol, 144 mg, 1.2 eq) and a suitable solvent like DMSO (dimethyl sulfoxide, 3 mL).[11]
-
Add Base: Add powdered potassium hydroxide (KOH) (2.0 mmol, 112 mg, 2.0 eq).[11]
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenylquinoline.
This reaction demonstrates a powerful alternative where the functional groups cooperate, leading to a complex heterocyclic product with perfect regiocontrol dictated by the reaction mechanism rather than by classical EAS directing effects.
References
-
Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232-15241. [Link]
-
Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in... Brainly.com. [Link]
-
Directional nature of the acetamido group in electrophilic substitution reaction. Stack Exchange. [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]
-
Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]
-
The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions. In the bromination of acetanilide, only para-substitution is observed. Homework.Study.com. [Link]
-
The synthesis of quinolines from 2-aminobenzylic alcohols. ResearchGate. [Link]
-
Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. [Link]
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Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. [Link]
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Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]
-
Amide N-Arylations Under Mild Conditions. ChemistryViews. [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Synthesis of 2-amino-benzyl alcohol. PrepChem.com. [Link]
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Tantillo, D. J. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(10), 5262-5265. [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution. University of Calgary. [Link]
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How to explain regioselectivity in nucleophilic aromatic substitution. Stack Exchange. [Link]
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Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. Green Chemistry. [Link]
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Yan, X-B., et al. (2023). Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. Organic Letters, 25(40), 7359-7364. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Introduction to regioselectivity in aromatic reactions. YouTube. [Link]
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Kromann, J. C., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(2), 435-442. [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. [Link]
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Technical Support Center: The Effect of Base Concentration on 2-Acetamidobenzyl Alcohol Condensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Acetamidobenzyl Alcohol. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the base-catalyzed self-condensation of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the complexities of this reaction, particularly concerning the critical role of base concentration.
Introduction and Reaction Overview
The self-condensation of this compound is a reaction where two molecules combine, typically with the elimination of a small molecule like water, to form a larger structure. In a base-catalyzed environment, the primary expected product is 2,2'-diacetamidodibenzyl ether. This transformation, while seemingly straightforward, is highly sensitive to reaction conditions, especially the nature and concentration of the base employed.
An improperly calibrated base concentration can lead to a host of issues, including reaction failure, low yields, and the formation of significant impurities. A key competing pathway involves the oxidation of the starting alcohol to 2-acetamidobenzaldehyde, which can then undergo a series of base-catalyzed aldol-type condensation reactions, leading to a complex and difficult-to-purify product mixture.[1][2][3] This guide provides the expertise to control these pathways.
The Mechanistic Dichotomy: Etherification vs. Aldol Condensation
Understanding the underlying mechanisms is crucial for troubleshooting. The concentration and strength of the base are the primary determinants of which reaction pathway is favored.
-
Desired Pathway (Etherification): A suitable base deprotonates the hydroxyl group of this compound to form a benzyl alkoxide. This alkoxide then acts as a nucleophile, attacking the benzylic carbon of a second alcohol molecule in an SN2 reaction, displacing the hydroxyl group (which is a poor leaving group, but can be displaced under certain conditions, often involving heat) to form the ether linkage and water.
-
Competing Pathway (Oxidation & Aldol Condensation): Stronger bases or the presence of trace oxidants can promote the oxidation of the benzyl alcohol to its corresponding aldehyde.[4] Once formed, this aldehyde is highly susceptible to base-catalyzed aldol addition and subsequent condensation.[5][6] The base abstracts an acidic α-proton from the acetamido methyl group (though less likely) or, more plausibly, if any other enolizable carbonyl is present. In the context of the formed aldehyde, it would serve as the electrophile in a crossed-aldol reaction if another enolizable species is available.[7] If the aldehyde self-condenses, it would require enolization, which is not possible as it lacks α-hydrogens on the aldehyde group itself. However, it readily acts as an acceptor for other nucleophiles.[7][8] The most likely side-reaction is its participation as an electrophile.
The following diagram illustrates this critical decision point in the reaction.
Caption: Reaction pathways for this compound under basic conditions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is stalled. After several hours, TLC/LC-MS analysis shows only unreacted starting material. What's wrong?
A1: This indicates that the activation energy for the reaction is not being overcome. The primary culprits are related to the base and temperature.
-
Insufficient Base Strength/Concentration: The condensation requires the formation of an alkoxide nucleophile. If the base is too weak or its concentration is too low, the equilibrium between the alcohol and the alkoxide will heavily favor the starting alcohol. The pKa of a typical alcohol is ~16-18, so a strong base is required to generate a sufficient concentration of the alkoxide.[9]
-
Low Temperature: The self-condensation of alcohols to ethers is often an endothermic process that requires thermal energy to proceed at a reasonable rate. Room temperature may be insufficient.
-
Inappropriate Solvent: Protic solvents (e.g., ethanol, water) will compete with the benzyl alcohol in reacting with the base, quenching the formation of the necessary alkoxide.
Solution Pathway:
-
Increase Base Stoichiometry: Titrate the base concentration upwards. Start with 1.1 equivalents and increase to 2.0 equivalents if necessary. Use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent.[10]
-
Increase Temperature: Gently heat the reaction mixture. Start at 40-50 °C and monitor for product formation. Be aware that excessive heat can promote side reactions.[11]
-
Ensure Anhydrous Conditions: Use a dry, aprotic solvent like THF, Toluene, or DMF that has been passed through a drying system or distilled from a suitable drying agent.
Q2: My yield of the desired ether is very low, and I see a significant amount of a new, more polar spot on my TLC plate.
A2: This classic symptom points towards the competing oxidation/aldol pathway. The new, more polar spot is likely the 2-acetamidobenzaldehyde intermediate.
-
Base Concentration is Too High: While a strong base is needed, an excessively high concentration can promote side reactions, including oxidation. Some strong bases can facilitate single-electron transfer (SET) processes that lead to radicals and subsequent oxidation, especially at elevated temperatures.[10]
-
Presence of Oxygen: Failure to maintain an inert atmosphere (e.g., Nitrogen or Argon) allows for the oxidation of the benzyl alcohol to the aldehyde, a well-known process that can be base-mediated.
-
Choice of Base: Certain bases are more prone to inducing oxidation.
Solution Pathway:
-
Reduce Base Concentration: If you are using a high concentration (e.g., >2.0 eq), reduce it to a range of 1.1-1.5 eq.
-
Maintain Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like Nitrogen or Argon. Degas your solvent before use to remove dissolved oxygen.
-
Screen Different Bases: Switch to a base less associated with oxidative pathways. For example, if you are using KOtBu, consider trying NaH, which acts as a non-nucleophilic proton abstractor.
Q3: My final product is an intractable mixture of many compounds, and the NMR spectrum is uninterpretable.
A3: This is an advanced case of the issue described in Q2. The initially formed 2-acetamidobenzaldehyde has likely served as an electrophile for various nucleophiles in solution, leading to a cascade of aldol and other condensation reactions.[12] This creates a complex mixture of oligomeric products.
-
Cause: The conditions (likely high base concentration, high temperature, and presence of oxygen) strongly favored the oxidation pathway, and the reaction was left for too long under these conditions.
Solution Pathway: This situation requires a complete overhaul of the reaction conditions.
-
Drastically Lower Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Use a Milder Base: Consider bases like Sodium Hydroxide or Potassium Carbonate in a solvent like DMSO, though these may require higher temperatures. The key is to find a balance.
-
Add a Scavenger (Advanced): In some cases, adding a mild reducing agent can help to quench any initially formed aldehyde, but this adds complexity to the reaction.
-
Focus on Purification: If a small amount of the desired product is present, focus on developing a robust chromatographic method to isolate it from the complex mixture.
The following diagram provides a logical workflow for troubleshooting these common issues.
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Technical Support Center: Mastering the Purification of Polar Derivatives with Column Chromatography
Welcome to the technical support center dedicated to navigating the complexities of purifying polar derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these often-elusive compounds. Here, we move beyond rote protocols to delve into the underlying principles that govern separation, empowering you to troubleshoot effectively and develop robust purification methods.
Part 1: Troubleshooting Guide - From Theory to Practical Solutions
This section addresses common issues encountered during the purification of polar compounds, providing not just solutions but also the scientific rationale behind them.
Issue 1: Poor or No Separation of Polar Analytes
Q: My polar compounds are co-eluting or showing minimal separation on a standard silica gel column, even with highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures. What's happening and how can I fix it?
A: This is a classic challenge. When highly polar analytes are introduced to a polar stationary phase like silica gel (normal-phase chromatography), they can bind too strongly, leading to poor elution and co-elution with other polar impurities.[1][2][3] Conversely, in traditional reversed-phase chromatography (e.g., with a C18 column), very polar compounds may have minimal interaction with the non-polar stationary phase and elute in the void volume, again resulting in no separation.[1][4][5]
Here’s a systematic approach to resolving this:
1. Re-evaluate Your Chromatography Mode:
-
For Moderately Polar Compounds: You might still succeed with normal-phase chromatography by significantly increasing the mobile phase polarity. However, this can lead to other issues like poor solubility of the crude mixture.
-
For Highly Polar Compounds - Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the technique of choice for very polar compounds.[1][4][6] It utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6][7] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[6][8] As you increase the aqueous component of the mobile phase, the analytes elute.[1][7]
Workflow for Switching to HILIC:
Caption: A simplified workflow for transitioning from problematic normal or reversed-phase to HILIC for polar compound purification.
2. Modify the Mobile Phase in Normal-Phase Chromatography:
For compounds that are on the edge of being too polar for standard normal-phase, you can try more potent solvent systems. A stock solution of 10% ammonium hydroxide in methanol can be a powerful polar modifier.[9][10] Using 1-10% of this stock solution in dichloromethane can help elute very polar basic compounds.[9][10]
3. Consider an Alternative Stationary Phase:
If your compound is sensitive to the acidic nature of silica, consider using alumina (which can be basic, neutral, or acidic) or other bonded phases like diol or amino.[11]
Issue 2: Significant Peak Tailing
Q: My polar compound is eluting, but the peak is broad and asymmetrical (tailing). What causes this and how can I improve the peak shape?
A: Peak tailing for polar compounds, especially amines and other bases, on silica gel is often due to strong, non-ideal interactions with acidic silanol groups on the silica surface.[11][12][13] This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Solutions to Mitigate Peak Tailing:
-
Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol sites, leading to more symmetrical peaks.[11]
-
Deactivate the Silica Gel: You can pre-treat your column by flushing it with a solvent system containing a small percentage of a base (e.g., 1-2% triethylamine) before loading your sample.[11]
-
Control Mobile Phase pH: In reversed-phase and HILIC, controlling the pH of the aqueous portion of the mobile phase is crucial.[11][13] For basic compounds, a low pH mobile phase will protonate the analyte and suppress the ionization of silanol groups, minimizing unwanted interactions.[11][13]
-
Use End-Capped Columns: In reversed-phase, using a high-quality, end-capped column minimizes the number of accessible free silanol groups.[11]
Issue 3: Compound is Insoluble in the Loading Solvent
Q: My crude sample is not soluble in the non-polar solvent I need to start my normal-phase column with. How can I load it effectively?
A: This is a common problem when purifying polar compounds using normal-phase chromatography. Loading the sample in a strong, polar solvent will disrupt the equilibrium at the top of the column and lead to poor separation.
Recommended Loading Techniques:
-
Dry Loading (Solid Loading): This is the preferred method for samples with poor solubility in the initial mobile phase.[14][15][16]
-
Dissolve your sample in a suitable solvent in which it is highly soluble.
-
Add a small amount of silica gel (or the same stationary phase as your column) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14][15]
-
Carefully add this powder to the top of your packed column.[14]
-
-
Minimal Strong Solvent Loading: If dry loading is not feasible, dissolve your sample in the absolute minimum amount of a stronger solvent (e.g., dichloromethane or ethyl acetate).[14][17] The key is to use a very small volume to minimize its impact on the separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar compound?
A1: The choice depends on the degree of polarity of your analyte.[5]
| Chromatography Mode | Stationary Phase Polarity | Mobile Phase Polarity | Best Suited For |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar to moderately polar | Moderately polar, non-ionized compounds and isomers.[2][3][5] |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Moderately polar to non-polar compounds.[3][18][19][20] Very polar compounds often have poor retention.[1][4] |
| HILIC | Polar (e.g., Silica, Amide, Diol) | High organic, with a small amount of aqueous buffer | Highly polar, water-soluble compounds like sugars, amino acids, and polar metabolites.[4][5][6] |
Decision Tree for Chromatography Mode Selection:
Caption: A decision-making diagram for selecting the appropriate chromatography mode based on analyte polarity.
Q2: How do I develop a good solvent system for my normal-phase column?
A2: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.[11][21][22] The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.35.[11][22][23] This generally provides good separation on a column.
-
Start with a binary system: A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[23]
-
Adjust the ratio: If the Rf is too low (compound not moving), increase the proportion of the polar solvent.[23] If the Rf is too high (compound moves with the solvent front), decrease the polar solvent proportion.
-
For very polar compounds: If even 100% ethyl acetate doesn't move your compound sufficiently, you'll need a stronger polar solvent like methanol, often in a mixture with a less polar solvent like dichloromethane.[10]
Q3: What are the key differences in running a gradient in Reversed-Phase vs. HILIC?
A3: The gradient elution is opposite in these two modes.
-
Reversed-Phase Gradient: You start with a high concentration of the polar solvent (e.g., water) and gradually increase the concentration of the less polar organic solvent (e.g., acetonitrile or methanol) to elute more hydrophobic compounds.[18]
-
HILIC Gradient: You begin with a high concentration of the organic solvent (e.g., acetonitrile) and increase the concentration of the aqueous solvent to elute the more polar compounds.[1][7]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: This suggests your compound is sensitive to the acidic nature of silica gel.[9][11]
-
Deactivate the silica: As mentioned in the troubleshooting section, pre-flushing the column with a solvent containing a small amount of base can neutralize the acidic sites.[9][11]
-
Use a different stationary phase: Alumina (neutral or basic) or Florisil can be good alternatives for acid-sensitive compounds.[9] For more challenging separations, bonded phases like diol or amino might be necessary.[11]
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2261–2273. Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 23). Welch Materials. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved from [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18). MicroSolv. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
The Methods of Sample Loading in Flash Column. (2025, February 11). Hawach. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. Retrieved from [Link]
-
7.10: Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]
-
Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Choosing Your LC Stationary Phase. (2019, June 17). Restek. Retrieved from [Link]
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Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved from [Link]
-
Retaining Polar Compounds. (2014, August 22). LCGC Europe. Retrieved from [Link]
-
Reversed Phase Chromatography Principle. (2023, March 3). Hawach Scientific. Retrieved from [Link]
-
HOW TO: Sample loading methods in flash chromatography. (2023, April 7). Sorbtech. Retrieved from [Link]
-
A sample preparation technique for column chromatography. (n.d.). University of Toronto. Retrieved from [Link]
-
12.5: High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts. Retrieved from [Link]
-
How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone. Retrieved from [Link]
-
Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. (2025, August 7). ResearchGate. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Do Polar Compounds Elute First In Column Chromatography? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]
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Validation & Comparative
A Strategic Guide for Synthetic Chemists: Navigating the Choice Between 2-Aminobenzyl Alcohol and 2-Acetamidobenzyl Alcohol
In the intricate landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction pathway. For researchers and drug development professionals working with ortho-substituted benzyl scaffolds, 2-aminobenzyl alcohol and its N-acetylated counterpart, 2-acetamidobenzyl alcohol, represent a pivotal choice. While structurally similar, the functional distinction between the primary amine and the amide dictates their utility. This guide provides an in-depth comparison of these two reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists to make the most strategic choice for their synthetic goals.
The Fundamental Distinction: Reactivity and the Role of the Acetyl Protecting Group
At its core, the comparison between these two molecules is a classic case study in the strategic use of protecting groups. 2-Aminobenzyl alcohol is a bifunctional compound featuring a nucleophilic aromatic amine and a primary alcohol.[1] In contrast, this compound is the N-protected version, where the amine's reactivity has been temporarily masked as an amide.
The decision to use one over the other hinges on the compatibility of the free amino group (-NH2) with the planned reaction conditions. The lone pair of electrons on the nitrogen in 2-aminobenzyl alcohol makes it basic and highly nucleophilic, predisposing it to a range of reactions, including:
-
Side reactions with electrophiles: Acylation, alkylation, or Michael addition intended for other sites may preferentially occur at the amine.
-
Oxidation: Primary aromatic amines are susceptible to oxidation, which can lead to complex mixtures and undesired byproducts.[2]
-
Catalyst poisoning: The lone pair can coordinate to and deactivate certain metal catalysts.
By converting the amine to an acetamide, the nitrogen's lone pair is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its nucleophilicity and basicity, rendering it largely unreactive under many conditions, thereby allowing transformations to be directed specifically at the hydroxyl group.[3][4]
Logical Workflow: Selecting the Appropriate Reagent
The following decision-making workflow illustrates the strategic choice between the unprotected and protected forms.
Figure 1: A decision diagram for choosing between 2-aminobenzyl alcohol and its N-acetylated form.
Synthesis and Physicochemical Properties
Both compounds are typically synthesized from a common precursor, 2-nitrobenzyl alcohol, highlighting their close relationship.
| Property | 2-Aminobenzyl Alcohol | This compound |
| CAS Number | 5344-90-1[5] | 20939-77-9[6] |
| Molecular Formula | C₇H₉NO[5] | C₉H₁₁NO₂[6] |
| Molecular Weight | 123.15 g/mol [7] | 165.19 g/mol [6] |
| Appearance | Colorless to pale yellow crystalline solid[1] | Data not specified, typically a white to off-white solid |
| Melting Point | 81-83 °C | Not available in reviewed literature |
| Solubility | Soluble in water and various organic solvents like alcohols and ethers[1] | Expected to have lower polarity and water solubility than the amine |
| Stability | Stable under normal conditions; may decompose under strong acid or base[1][8] | Generally more stable, particularly towards oxidation |
Synthesis Protocols
Protocol 1: Synthesis of 2-Aminobenzyl Alcohol via Catalytic Hydrogenation This method is favored over chemical reduction as it is cleaner and avoids large amounts of wastewater.[1]
-
Setup: To a high-pressure reaction vessel, add 2-nitrobenzyl alcohol (10.0 g, 65.3 mmol), ethyl acetate (100 mL), and a supported nickel catalyst (e.g., 1.0 g, 10% w/w).[1]
-
Purging: Purge the vessel with nitrogen gas twice, followed by high-pressure hydrogen gas three times to ensure an inert atmosphere.[1]
-
Reaction: Pressurize the vessel with hydrogen gas to 1.5 MPa and heat to 50-60 °C with stirring. Maintain the pressure by periodically adding hydrogen.[1]
-
Monitoring: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).
-
Workup: Cool the vessel, vent the hydrogen, and filter the reaction mixture to recover the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude product. Recrystallize from methanol after decolorizing with activated carbon to obtain pure 2-aminobenzyl alcohol (yields can exceed 90%).[1]
Protocol 2: Synthesis of this compound (N-Acetylation) This is a standard procedure for the protection of an aromatic amine.[9]
-
Setup: Dissolve 2-aminobenzyl alcohol (10.0 g, 81.2 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Addition: Slowly add acetic anhydride (8.5 mL, 90.0 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by TLC.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Comparative Performance in Synthesis
The differing reactivity profiles lead to distinct applications in multistep synthesis.
2-Aminobenzyl Alcohol: A Workhorse for Heterocycle Synthesis
The primary utility of 2-aminobenzyl alcohol is as a direct precursor to N-heterocycles, particularly quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry.[10] It serves as a stable and convenient alternative to the often unstable and expensive 2-aminobenzaldehydes.[10][11] In these syntheses, both the amine and alcohol functionalities participate in the cyclization cascade.
A common strategy involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine and another coupling partner.
Workflow: Quinoline Synthesis via Friedländer Annulation
This pathway demonstrates the direct use of 2-aminobenzyl alcohol's bifunctionality.
Figure 2: Generalized workflow for the synthesis of quinolines from 2-aminobenzyl alcohol.[5][10]
Protocol 3: Ruthenium-Catalyzed Synthesis of Quinolines This protocol exemplifies the oxidative cyclization of 2-aminobenzyl alcohol with ketones.[5]
-
Setup: In a reaction tube, combine 2-aminobenzyl alcohol (1.0 mmol), the desired ketone (1.2 mmol), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and a base like KOH (2.0 mmol).
-
Solvent: Add a suitable solvent such as dioxane (3 mL).
-
Reaction: Seal the tube and heat the mixture at 80-120 °C for 12-24 hours.
-
Monitoring: Track the progress of the reaction using TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the desired quinoline derivative.
This compound: Enabling Selective Alcohol Chemistry
This compound is the reagent of choice when the synthetic route requires modification of the hydroxyl group in the presence of an amine that would otherwise interfere. Once the desired transformation is complete, the amine can be regenerated via hydrolysis of the amide.
Common transformations where the acetamido group is crucial:
-
Oxidation: Selective oxidation of the alcohol to 2-acetamidobenzaldehyde.
-
Etherification: Formation of benzyl ethers (e.g., Williamson ether synthesis) without N-alkylation.[12]
-
Esterification: Formation of benzyl esters under conditions that might acylate the amine.
Workflow: The Protect-React-Deprotect Strategy
This three-stage process is fundamental to leveraging the benefits of this compound.
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- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fiveable.me [fiveable.me]
- 5. 2-氨基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. 4-ACETAMIDOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
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- 12. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Alternative Starting Materials for the Friedländer Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials. The Friedländer synthesis, a classic acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has long been a reliable method for constructing this vital heterocycle. However, the limitations associated with the traditional starting materials, particularly the instability and limited commercial availability of substituted 2-aminobenzaldehydes, have spurred the development of innovative and more versatile synthetic strategies.
This guide provides an in-depth comparison of alternative starting materials for the Friedländer quinoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of modern approaches. We will delve into the mechanistic underpinnings of each alternative, present comparative experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.
The Classical Friedländer Synthesis: A Brief Overview
The traditional Friedländer synthesis, first reported by Paul Friedländer in 1882, involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[1][2] The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to afford the quinoline product.[1]
Classical Friedländer Reaction Workflow
Caption: Workflow of the classical Friedländer quinoline synthesis.
While effective, the reliance on often unstable and difficult-to-prepare 2-aminobenzaldehydes has driven the exploration of more practical and versatile alternatives.
Alternative Starting Materials: Expanding the Synthetic Toolkit
Modern variations of the Friedländer synthesis often employ more readily available and stable precursors that generate the key 2-aminoaryl carbonyl intermediate in situ. This section compares the most significant of these alternative approaches.
Domino Nitro Reduction-Friedländer Heterocyclization
A highly effective strategy to bypass the challenges of 2-aminobenzaldehydes is to start with their corresponding nitro analogues, which are generally more stable and commercially available.[3] This approach involves a one-pot domino reaction where the 2-nitroaryl aldehyde or ketone is reduced in situ to the 2-amino intermediate, which then undergoes the Friedländer condensation without isolation.[4][5]
Causality Behind the Choice: The choice of 2-nitro compounds as starting materials is driven by their greater stability and commercial availability compared to their amino counterparts.[3] The use of a mild reducing agent like iron powder in acetic acid (Fe/AcOH) allows for the selective reduction of the nitro group in the presence of other functional groups, making it a versatile and practical method.[4]
Caption: Domino nitro reduction-Friedländer synthesis workflow.
| Parameter | Classical Friedländer | Domino Nitro Reduction-Friedländer |
| Starting Material Stability | Often unstable, prone to self-condensation | Generally stable and readily available |
| Reaction Conditions | Varies (acid or base catalysis) | Mild (Fe/AcOH), one-pot |
| Yields | Variable, can be low for unstable substrates | Generally good to excellent (58-100%)[6] |
| Substrate Scope | Limited by availability of 2-aminoaryl carbonyls | Broader due to wider availability of nitro compounds |
| Functional Group Tolerance | Can be sensitive to harsh conditions | Good, tolerates various functional groups[5] |
Materials:
-
2-Nitrobenzaldehyde
-
Phenylacetone
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and phenylacetone (1.2 mmol) in glacial acetic acid (10 mL).
-
Heat the mixture to 100 °C with stirring.
-
Add iron powder (4.0 mmol) portion-wise to the hot solution.
-
Maintain the temperature and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline.
In Situ Oxidation of 2-Aminobenzyl Alcohols
Another elegant approach utilizes the more stable and often cheaper 2-aminobenzyl alcohols as precursors.[7] These are oxidized in situ to the corresponding 2-aminobenzaldehydes, which then react with the methylene component in a one-pot process.[8] This "indirect Friedländer synthesis" can be achieved using various catalytic systems, including transition metals and metal-free approaches.[8][9]
Causality Behind the Choice: 2-Aminobenzyl alcohols are less prone to the self-condensation reactions that plague 2-aminobenzaldehydes, making them more desirable starting materials for library synthesis and scale-up operations.[10] The choice of an oxidative system allows for the controlled generation of the reactive aldehyde intermediate.
Caption: In situ oxidation-Friedländer synthesis workflow.
| Parameter | Classical Friedländer | In Situ Oxidation-Friedländer |
| Starting Material Stability | Often unstable | Generally stable |
| Reaction Conditions | Varies | Requires an oxidant/catalyst, can be mild |
| Yields | Variable | Moderate to good[9] |
| Substrate Scope | Limited by availability of 2-aminoaryl carbonyls | Expanded due to accessibility of 2-aminobenzyl alcohols |
| Atom Economy | Generally good | Can be lower due to the oxidant |
Materials:
-
2-Aminobenzyl alcohol
-
Deoxybenzoin (benzyl phenyl ketone)
-
Potassium hydroxide (KOH)
-
10% Palladium on carbon (Pd/C)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzyl alcohol (1.0 mmol) and deoxybenzoin (1.2 mmol) in dioxane (5 mL), add KOH (2.0 mmol) and 10% Pd/C (5 mol%).
-
Reflux the reaction mixture for 12 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired quinoline.
Pfitzinger and Niementowski Reactions: Variations on a Theme
The Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis, utilizing isatin (or isatic acid) and anthranilic acid, respectively, as the 2-aminoaryl carbonyl precursors.[11][12]
-
Pfitzinger Reaction: Reacts isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[13]
-
Niementowski Reaction: Involves the condensation of anthranilic acid with a ketone or aldehyde to form 4-hydroxyquinolines.[14]
Causality Behind the Choice: These methods are valuable for accessing specifically functionalized quinolines that might be challenging to obtain through the classical Friedländer route. The choice of isatin or anthranilic acid directly dictates the substitution pattern of the final product.
| Reaction | 2-Aminoaryl Precursor | Methylene Component | Product |
| Pfitzinger | Isatin/Isatic Acid | Carbonyl Compound | Quinoline-4-carboxylic acid |
| Niementowski | Anthranilic Acid | Ketone/Aldehyde | 4-Hydroxyquinoline |
While powerful for their specific applications, these reactions can sometimes require harsh conditions and may have a more limited substrate scope compared to the more versatile domino approaches.[14]
Summary and Outlook
The evolution of the Friedländer synthesis has led to the development of several robust alternatives that address the shortcomings of the classical method. The use of readily available and stable starting materials like 2-nitroaryl carbonyls and 2-aminobenzyl alcohols, through domino and in situ oxidation strategies, has significantly broadened the scope and practicality of quinoline synthesis.
| Method | Key Advantage | Key Limitation | Best Suited For |
| Classical Friedländer | Simplicity (when starting materials are available) | Limited availability and instability of 2-aminobenzaldehydes | Small-scale synthesis with accessible starting materials |
| Domino Nitro Reduction | Excellent substrate scope and yields | Requires a reducing agent | Library synthesis and large-scale production |
| In Situ Oxidation | Utilizes stable 2-aminobenzyl alcohols | Requires an oxidant, potentially lower atom economy | Accessing quinolines from readily available alcohol precursors |
| Pfitzinger/Niementowski | Direct access to specific functionalized quinolines | Can require harsh conditions, more limited scope | Synthesis of quinoline-4-carboxylic acids and 4-hydroxyquinolines |
For researchers in drug discovery and development, the domino nitro reduction-Friedländer synthesis often represents the most versatile and efficient approach for generating diverse libraries of quinoline derivatives. The choice of starting material will ultimately depend on the desired substitution pattern, the availability of precursors, and the scale of the synthesis. By understanding the nuances of each of these methods, chemists can select the optimal strategy to access the vast and valuable chemical space of the quinoline scaffold.
References
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
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- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 2-Acetamidobenzyl Alcohol Products
This guide presents a comprehensive comparison of spectroscopic methodologies for the definitive structural confirmation of 2-Acetamidobenzyl Alcohol. Tailored for researchers, scientists, and professionals in drug development, this document provides a practical, experience-driven perspective on experimental choices, data interpretation, and the synergistic power of a multi-faceted analytical approach.
The Imperative of Unambiguous Structural Elucidation
In the synthesis of pharmaceutical precursors and novel chemical compounds, absolute certainty in the molecular structure is non-negotiable. This compound, a key synthetic intermediate, poses a common analytical challenge: confirming not only the presence of its constituent functional groups but also their specific ortho relationship on the aromatic ring. Misinterpretation of this substitution pattern can lead to the generation of incorrect downstream products, resulting in a significant waste of resources and time. This guide outlines a robust, self-validating spectroscopic workflow designed to eliminate such structural ambiguity.
A Multi-Pronged Spectroscopic Strategy
No single analytical technique provides a complete structural picture. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for comprehensive characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR is the most powerful technique for determining the substitution pattern of the benzene ring. The chemical shifts, splitting patterns (multiplicity), and integration of the aromatic proton signals provide a detailed map of their relative positions.
A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample without introducing interfering proton signals.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Aromatic Protons | 6.8 - 7.5 | Multiplets (m) | 4H | The complex splitting pattern, often appearing as four distinct signals, is the definitive fingerprint of 1,2-disubstitution.[1][2] |
| Methylene (-CH₂OH) | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H | Typically a singlet, but can couple with the hydroxyl proton to form a doublet. |
| Acetyl Methyl (-COCH₃) | ~2.1 - 2.2 | Singlet (s) | 3H | A sharp singlet confirms the presence of the acetamido group's methyl protons. |
| Amide (-NH) | ~7.8 - 8.5 (broad) | Singlet (s) | 1H | The broadness and chemical shift are characteristic of an amide proton; its identity can be confirmed by D₂O exchange. |
| Hydroxyl (-OH) | Variable (broad) | Singlet (s) | 1H | Its position is highly dependent on concentration and temperature and can also be confirmed by D₂O exchange. |
The ¹H NMR spectrum is inherently self-validating. The integration of the aromatic region must correspond to four protons relative to the two protons of the methylene group and the three protons of the acetyl methyl group. Furthermore, the distinct splitting patterns of an ortho-disubstituted benzene ring, which typically result in four signals with no singlets in the aromatic region, are readily distinguishable from the patterns of meta or para isomers.[3]
Caption: Workflow for ¹H NMR analysis of this compound.
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR provides information about the proton environment, ¹³C NMR offers direct insight into the carbon framework of the molecule. The number of unique carbon signals reveals the molecule's symmetry (or lack thereof), and the chemical shifts of these signals are indicative of the carbon's electronic environment.
A proton-decoupled ¹³C NMR experiment is the standard method, as it removes C-H coupling and simplifies the spectrum so that each unique carbon atom appears as a single line. For the asymmetric this compound, nine distinct carbon signals are expected.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (C=O) | ~168 - 170 | Confirms the presence of the amide carbonyl group. |
| Aromatic (C-NH) | ~136 - 138 | The downfield shift is characteristic of a carbon attached to the electron-withdrawing acetamido group. |
| Aromatic (C-CH₂OH) | ~132 - 134 | The chemical shift is influenced by the hydroxymethyl substituent. |
| Aromatic (CH) | ~122 - 130 | Four distinct signals are expected for the four aromatic CH carbons, confirming the lack of symmetry. |
| Methylene (-CH₂OH) | ~60 - 65 | A key signal that confirms the presence of the benzylic alcohol moiety. |
| Acetyl Methyl (-COCH₃) | ~23 - 25 | Confirms the methyl carbon of the acetamido group. |
The observation of nine distinct signals in the proton-decoupled ¹³C NMR spectrum provides strong evidence for the proposed structure.[4] In contrast, more symmetrical isomers, such as a para-substituted analog, would exhibit fewer than nine signals. For example, a 1,4-disubstituted benzene ring with two different substituents would show only four signals for the aromatic carbons due to symmetry.[1][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, the characteristic vibrational frequencies of specific bonds can be detected.
For solid samples, an Attenuated Total Reflectance (ATR) accessory is often used, as it requires minimal sample preparation and provides high-quality spectra. The analysis focuses on identifying the characteristic absorption bands that confirm the presence of hydroxyl, amide, and aromatic functionalities.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Key Insights |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad | A broad, strong absorption in this region is a classic indicator of an alcohol's hydroxyl group. |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Sharp | Often appears as a sharp peak superimposed on the broad O-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Confirms the presence of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the methylene and methyl groups. |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, Sharp | A very strong and sharp absorption band that is definitive for the amide carbonyl. |
| N-H Bend (Amide II) | 1510 - 1570 | Strong | Another characteristic amide band. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | A series of absorptions in this region confirms the aromatic ring. |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | Indicates the presence of the primary alcohol. |
| C-H Bending (Aromatic) | 730 - 770 | Strong | The position of this out-of-plane bending vibration can be indicative of the ortho substitution pattern. |
The simultaneous presence of a broad O-H stretch, a sharp N-H stretch, and a strong C=O stretch provides a highly reliable fingerprint for the key functional groups of this compound. The absence of any of these bands would immediately call the structural assignment into question.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of confirmation.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for a polar molecule like this compound. It typically generates the protonated molecule [M+H]⁺, which allows for a direct determination of the molecular weight.
| Ion | Calculated m/z | Key Insights |
| [M+H]⁺ | 166.0868 | The observation of this ion at high resolution confirms the elemental formula C₉H₁₂NO₂⁺. The nominal mass of 166 also serves as a primary confirmation. |
| [M+Na]⁺ | 188.0687 | The presence of this sodium adduct is common in ESI-MS and provides additional confidence in the assigned molecular weight. |
| Fragments | Variable | While not always necessary for simple confirmation, fragmentation patterns can provide further structural information. For instance, the loss of water (-18) or the acetyl group (-43) may be observed. |
The molecular formula of this compound is C₉H₁₁NO₂.[5] Its calculated monoisotopic mass is 165.0790 g/mol .[5] An HRMS measurement that matches this value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition, effectively ruling out any isomeric impurities with different elemental formulas.
Comparative Summary and Conclusion
The following table summarizes the confirmatory power of each technique for the structure of this compound.
| Technique | Primary Information Provided | Confirmatory Strength for ortho-Substitution | Alternative Isomers Ruled Out |
| ¹H NMR | Proton environment & connectivity | Very High: Splitting patterns are definitive. | meta and para isomers. |
| ¹³C NMR | Carbon skeleton & symmetry | High: The number of aromatic signals. | Symmetrical isomers. |
| FT-IR | Functional groups present | Moderate: The C-H bending region is indicative. | Compounds lacking the key functional groups. |
| HRMS | Elemental composition | Low: Does not distinguish between isomers. | Compounds with different elemental formulas. |
References
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]
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Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
-
Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information for [Paper Title]. Retrieved from [Link]
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Jakubke, H.-D., & Sewald, N. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339292, this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Heterocyclic Compounds Synthesized from 2-Acetamidobenzyl Alcohol
Introduction: The Strategic Value of 2-Acetamidobenzyl Alcohol in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the strategic selection of a starting material is paramount. This compound emerges as a particularly versatile precursor, endowed with ortho-disposed functional groups—a hydroxyl and a protected amine—that serve as ideal handles for a variety of cyclization strategies. This guide provides an in-depth comparative analysis of the primary synthetic avenues originating from this scaffold and, more critically, establishes a rigorous, multi-technique framework for the structural validation of the resulting heterocyclic products, such as quinazolines and benzoxazines.[1][2] The objective is not merely to present protocols, but to elucidate the causality behind our analytical choices, ensuring a self-validating workflow from crude product to confirmed structure.
Part 1: A Comparative Analysis of Synthetic Routes
The validation of a final compound is intrinsically linked to its synthetic history. An understanding of the reaction pathway informs our expectations of the product's structure, potential side products, and requisite purification and analytical strategies. From this compound, two predominant and highly valuable heterocyclic cores can be accessed: quinazolines and benzoxazines.
Route A: Acceptorless Dehydrogenative Coupling to Quinazolines
One of the most elegant strategies for C-N and C=N bond formation is the acceptorless dehydrogenative coupling (ADC) reaction.[3] This approach leverages transition-metal catalysts to facilitate the cyclization of this compound with various nitrogen sources, such as primary amides or nitriles, to form the quinazoline core.[3] The key advantage is the release of benign byproducts like hydrogen and water, aligning with the principles of green chemistry.
The causality behind catalyst selection (e.g., Manganese, Iron, Cobalt) often relates to balancing reactivity with cost and functional group tolerance.[3] For instance, manganese(I) catalysts have proven effective in the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides.[3]
Route B: Mannich Condensation to Benzoxazines
The formation of 1,3-benzoxazines typically proceeds via a Mannich condensation reaction.[4][5] This involves the reaction of the phenolic precursor (in this case, the de-acetylated 2-aminobenzyl alcohol), an aldehyde (commonly formaldehyde), and a primary amine. The reaction hinges on the formation of an iminium ion and a Mannich base, which subsequently cyclizes to form the characteristic six-membered oxazine ring. The choice of the primary amine component is a critical variable, as it directly incorporates into the final structure, allowing for extensive molecular diversity.
Logical Flow of Synthetic Pathways
Caption: Synthetic pathways from this compound.
| Feature | Route A: Dehydrogenative Coupling | Route B: Mannich Condensation |
| Target Heterocycle | Quinazolines | Benzoxazines |
| Key Reaction Type | Acceptorless Dehydrogenative Coupling | Mannich Condensation |
| Catalyst/Reagent | Transition-Metal Catalysts (Mn, Fe, Co) | Often base or acid-catalyzed |
| Key Byproducts | H₂, H₂O | H₂O |
| Key Advantage | High atom economy, green byproducts | High modularity via amine component |
| Potential Challenge | Catalyst sensitivity, optimization required | Potential for oligomerization |
Part 2: The Validation Gauntlet: A Multi-Technique Approach
Structural validation is not a single experiment but a logical, tiered progression of analyses. Each technique provides a piece of the puzzle, and their collective data provides the irrefutable proof of structure and purity.
The Analytical Validation Workflow
Caption: Logical workflow for heterocyclic compound validation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is the first-line analytical technique post-purification. It provides a rapid and definitive assessment of the functional groups present, confirming the success of the cyclization by observing the disappearance of starting material absorbances and the appearance of new ones.[6]
-
Causality: We use FTIR first because it is fast and non-destructive. A quick check can confirm if the fundamental transformation occurred before committing to more time-intensive analyses. For example, in the synthesis of a benzoxazine, the disappearance of the broad O-H stretch from the starting alcohol and the N-H stretch from the primary amine, coupled with the appearance of strong C-O-C ether stretches, provides immediate, qualitative evidence of success.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR: This reveals the electronic environment of every proton, their multiplicity (splitting patterns), and their proximity to one another. For a benzoxazine synthesized from this compound, two key singlet peaks are diagnostic: the Ar-CH₂-N proton signal (typically ~4.6-5.0 ppm) and the O-CH₂-N proton signal (~5.4-5.7 ppm).[4][9] The integration ratio of these peaks should be 1:1, providing internal validation of the oxazine ring's formation.[4]
-
¹³C NMR: This technique maps the carbon skeleton. The chemical shifts of the methylene carbons in the oxazine ring (Ar-C H₂-N and O-C H₂-N) are highly characteristic and confirm the cyclization.[4][5]
-
2D NMR (HSQC/HMBC): For complex structures or ambiguous assignments, 2D techniques are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.[4] This is crucial for definitively assigning the methylene signals of a benzoxazine, for example.
Mass Spectrometry (MS): The Molecular Weight Confirmation
While NMR provides the structure, high-resolution mass spectrometry (HRMS) provides the elemental composition.
-
Causality: The primary purpose of MS in this context is to confirm the molecular weight of the synthesized compound. Observing the molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the exact calculated mass of the target heterocycle provides strong evidence that the desired product has been formed. Fragmentation patterns can further support the proposed structure.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When a compound is novel, when its stereochemistry is , or when absolute confirmation is required for publication or patenting, X-ray crystallography is the gold standard.[10][11] It provides a precise three-dimensional map of the atoms in space, leaving no room for ambiguity.[12][13]
-
Causality: Unlike spectroscopic methods which provide data that must be interpreted to infer a structure, crystallography provides a direct image of the molecule.[10] Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step, which is why it is typically the final step in the validation gauntlet.[12]
| Technique | Purpose | Key Information for a Benzoxazine Derivative |
| FTIR | Functional Group Identification | Disappearance of O-H/N-H stretches; Appearance of C-O-C stretches (~1230 cm⁻¹) |
| ¹H NMR | Proton Environment & Connectivity | Diagnostic singlets for Ar-CH₂-N (~4.9 ppm) and O-CH₂-N (~5.4 ppm)[4] |
| ¹³C NMR | Carbon Skeleton Mapping | Characteristic signals for Ar-C H₂-N (~50 ppm) and O-C H₂-N (~80 ppm)[4] |
| HRMS | Molecular Formula Confirmation | Observation of [M+H]⁺ peak matching the exact calculated mass |
| X-Ray | Absolute 3D Structure | Definitive bond lengths, angles, and conformation in the solid state |
Part 3: Key Experimental Protocols
Trustworthy data originates from meticulous experimental practice. The following protocols represent standardized, self-validating procedures for the key analytical techniques described.
Protocol 1: Sample Preparation for NMR Analysis
-
Material Purity: Ensure the sample is purified, typically by column chromatography, and free of residual solvents by drying under high vacuum for several hours. Inconsistent NMR data is often traced back to impure samples.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. CDCl₃ is a common first choice for many non-polar to moderately polar heterocycles.[5]
-
Internal Standard: The solvent signal (e.g., residual CHCl₃ at 7.26 ppm) typically serves as the primary internal reference. For quantitative NMR (qNMR), a certified internal standard would be added.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra. Ensure sufficient scans are acquired for good signal-to-noise, especially for the less sensitive ¹³C nucleus.
Protocol 2: Growing Single Crystals for X-ray Analysis
Obtaining diffraction-quality crystals is often more art than science, requiring systematic screening of conditions.[12]
-
Compound Purity: Start with the highest purity material possible (>98%). Impurities can inhibit crystal lattice formation.
-
Solvent System Screening: The goal is to find a solvent or solvent system in which the compound is sparingly soluble.
-
Method 1: Slow Evaporation [12]
-
Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, acetone).
-
Filter the solution into a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Method 2: Vapor Diffusion [12]
-
Dissolve the compound in a small amount of a good solvent (e.g., methanol).
-
Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) before flash-cooling in liquid nitrogen for data collection.
References
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MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Available from: [Link]
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ResearchGate. ¹H-NMR spectrum of pC-A benzoxazine. Available from: [Link]
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Abarro, G. J. et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. ¹H‐NMR spectrum of benzoxazine (M‐fma). Available from: [Link]
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Robinson, K. et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Available from: [Link]
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ResearchGate. 1 H NMR spectra of benzoxazine products purified with different purification methods. Available from: [Link]
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PURE – Our Research Portal. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available from: [Link]
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American Chemical Society. For the love of X-ray crystallography. ACS Fall 2025. Available from: [Link]
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Engineering Proceedings. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]
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ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available from: [Link]
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ResearchGate. Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Available from: [Link]
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MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]
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Li, Y. et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available from: [Link]
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MDPI. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Available from: [Link]
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PubMed Central. X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Available from: [Link]
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RTI Laboratories. FTIR Analysis. Available from: [Link]
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International Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Available from: [Link]
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ResearchGate. A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines | Request PDF. Available from: [Link]
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Chemistry & Biology. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Available from: [Link]
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ACG Publications. (2023). Synthesis of biologically active heterocyclic compounds from β- diketones. Available from: [Link]
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Scientific Reports. (2022). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Available from: [Link]
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TSI Journals. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Available from: [Link]
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ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]
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MDPI. (2022). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Available from: [Link]
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PubMed. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. Available from: [Link]
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MDPI. (2022). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Available from: [Link]
-
PubMed Central. (2021). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Available from: [Link]
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ResearchGate. Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. Available from: [Link]
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A Comparative Guide to LC-MS Analysis for Purity Assessment of 2-Acetamidobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. For derivatives of 2-Acetamidobenzyl Alcohol, a versatile building block in the synthesis of various bioactive molecules, ensuring high purity is a critical step.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of these compounds. We will delve into the causality behind experimental choices, present supporting data, and offer a self-validating protocol to ensure scientific integrity.
The Critical Role of Purity in Drug Development
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the synthesis process, degradation, or storage.[3][4] These impurities, even at trace levels, can impact the efficacy, safety, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of impurities.[5] Therefore, robust and sensitive analytical methods are essential for their detection and quantification.
LC-MS: A Powerful Tool for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its exceptional combination of separation power and detection specificity.[3][6] It couples the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6]
Why LC-MS is Particularly Suited for this compound Derivatives:
-
Polarity and Aromaticity: These derivatives are often polar, aromatic compounds.[7][8] Reversed-phase LC is well-suited for separating such molecules, while the mass spectrometer provides molecular weight information and structural clues, aiding in the identification of both the main component and any impurities.
-
Sensitivity and Selectivity: MS detection offers high sensitivity, enabling the detection of trace-level impurities that might be missed by less sensitive detectors like UV.[9] Its selectivity allows for the differentiation of compounds with similar chromatographic retention times but different mass-to-charge ratios.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities can provide fragmentation patterns that help in the structural elucidation of unknown impurities, a crucial aspect of impurity profiling.[3]
Comparison of Analytical Techniques for Purity Assessment
While LC-MS is a powerful tool, it's important to understand its advantages and limitations in comparison to other common analytical techniques.
| Technique | Advantages | Disadvantages | Best Suited For |
| LC-MS | High sensitivity and selectivity; Provides molecular weight and structural information; Versatile for a wide range of compounds.[3][6][9] | Higher cost and complexity; Potential for matrix effects.[10] | Comprehensive purity profiling, identification of unknown impurities, and analysis of complex mixtures. |
| HPLC-UV | Robust and widely available; Cost-effective; Good for routine purity checks of known compounds.[4] | Lower sensitivity and selectivity compared to MS; Requires chromophoric compounds; Does not provide molecular weight information. | Routine quality control, assay of the main component, and analysis of known impurities with UV absorbance. |
| UPLC-UV | Faster analysis times and higher resolution compared to HPLC.[9] | Higher operating pressures require specialized equipment; Similar limitations to HPLC-UV in terms of detection. | High-throughput screening and analysis of complex samples where speed and resolution are critical. |
| qNMR | Highly accurate and precise for quantitative analysis; Provides structural information; Does not require a reference standard for the analyte. | Lower sensitivity compared to LC-MS; Requires higher sample concentrations; Complex spectra can be difficult to interpret. | Absolute purity determination of the main component, and quantification of major impurities. |
| GC-MS | Excellent for volatile and thermally stable compounds.[11] | Not suitable for non-volatile or thermally labile compounds like many this compound derivatives without derivatization.[12] | Analysis of volatile impurities or starting materials. |
Experimental Workflow & Protocol
A well-designed experimental workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical LC-MS workflow for purity assessment.
Caption: A typical workflow for LC-MS purity analysis.
Detailed LC-MS Protocol for a this compound Derivative
This protocol is a starting point and should be optimized for the specific derivative being analyzed.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Conditions:
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | A high-performance system is crucial for good resolution and sensitivity.[5] |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column is a good starting point for retaining polar aromatic compounds. The smaller particle size enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the ionization of the analytes in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | A small injection volume helps to prevent column overloading. |
| MS System | Agilent 6545 Q-TOF or equivalent | A high-resolution mass spectrometer provides accurate mass measurements for confident impurity identification. |
| Ionization Mode | ESI Positive | Electrospray ionization is suitable for polar molecules. The acetamido and alcohol groups are likely to protonate. |
| Scan Range | m/z 100-1000 | A wide scan range ensures the detection of a broad range of potential impurities. |
| Gas Temp. | 325 °C | |
| Sheath Gas Flow | 11 L/min |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Use the accurate mass data to propose elemental compositions for any detected impurities.
-
If necessary, perform MS/MS analysis on the impurities to obtain structural information.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the analytical method must be validated.[13][14][15] The following diagram illustrates the key parameters for method validation.
Caption: Key parameters for analytical method validation.
A validated method ensures accuracy, precision, specificity, and robustness.[10][16] For purity analysis, specificity is crucial to demonstrate that the method can separate the main component from its impurities.
Conclusion
LC-MS is an indispensable tool for the purity assessment of this compound derivatives, offering unparalleled sensitivity and specificity for the detection and identification of impurities.[3] While other techniques have their merits, the comprehensive information provided by LC-MS is often necessary to meet the stringent requirements of the pharmaceutical industry. By following a well-designed and validated protocol, researchers can confidently ensure the quality and purity of their compounds, paving the way for successful drug development and scientific advancement.
References
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- Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- Agilent Technologies. PURITY AND IMPURITY ANALYSIS.
- National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
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Chemistry For Everyone. (2025, June 14). What Is Method Validation In The Context Of LC-MS? [Video]. YouTube. Available from: [Link]
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comparative study of reaction mechanisms for different benzyl alcohol isomers
An In-Depth Comparative Guide to the Reaction Mechanisms of Benzyl Alcohol Isomers
Introduction: Beyond a Single Molecule
To the synthetic chemist, benzyl alcohol (C₆H₅CH₂OH) is a foundational building block, a versatile solvent, and a common protecting group.[1] However, treating all substituted benzyl alcohols as equals is a critical oversight. The position of a substituent on the aromatic ring—be it ortho, meta, or para—fundamentally alters the molecule's electronic and steric landscape. This, in turn, dictates its reactivity, the stability of its intermediates, and the very mechanism by which it reacts.
This guide provides a comparative analysis of the reaction mechanisms for different benzyl alcohol isomers. Moving beyond simple procedural descriptions, we will dissect the causality behind their divergent behaviors in key organic transformations, including oxidation, nucleophilic substitution, and reduction. By grounding our discussion in mechanistic principles and supporting experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to predict and control chemical outcomes.
Pillar 1: The Guiding Principles of Reactivity
The reactivity of a substituted benzyl alcohol is primarily governed by two factors:
-
Electronic Effects : These are the inductive and resonance effects exerted by the substituent on the aromatic ring and, consequently, on the benzylic carbon and hydroxyl group.
-
Inductive Effect : The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like -NO₂ pull electron density away from the ring, while electron-donating groups (EDGs) like -CH₃ push it towards the ring.
-
Resonance Effect : The delocalization of pi (π) electrons across the aromatic system. This effect is most pronounced for substituents at the ortho and para positions, which can directly participate in the resonance stabilization (or destabilization) of intermediates.
-
-
Steric Effects : This refers to the spatial arrangement of atoms. A bulky substituent at the ortho position can physically hinder the approach of a reagent to the benzylic alcohol group, slowing down the reaction rate irrespective of electronic effects.[2][3]
Caption: Influence of substituent position on the reaction center.
Pillar 2: A Comparative Analysis of Key Reaction Mechanisms
A. Oxidation to Aldehydes and Ketones
The oxidation of benzyl alcohols to their corresponding carbonyl compounds is a cornerstone of organic synthesis.[4] A common method involves Cr(VI) reagents like acidified dichromate.[5] The generally accepted mechanism proceeds through two key steps:
-
Fast Pre-equilibrium : Formation of a chromate ester.
-
Slow Rate-Determining Step : Disproportionation of the ester, involving the cleavage of the α-C-H bond.[5][6]
The electronic nature of the ring substituent dramatically influences the rate of this second step.
Caption: Generalized mechanism for benzyl alcohol oxidation by Cr(VI).
Comparative Experimental Data:
Kinetic studies on the oxidation of para-substituted benzyl alcohols by acidified dichromate reveal a clear trend in reactivity.[5] Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This is because EDGs can stabilize the electron-deficient transition state during C-H bond cleavage.
| Substituent (Para position) | Nature | Relative Reactivity Order |
| -OCH₃ | Strong EDG (Resonance) | Fastest |
| -CH₃ | Weak EDG (Inductive) | Fast |
| -H | Neutral (Reference) | Moderate |
| -Cl | Weak EWG (Inductive) | Slow |
| -NO₂ | Strong EWG (Resonance) | Slowest |
This trend is consistent across various chromium-based oxidants.[5][6]
-
Para-Isomers : The substituent's electronic effect is fully expressed through resonance and induction, leading to the wide range of reactivities shown in the table.
-
Meta-Isomers : Substituents primarily exert an inductive effect. Therefore, a meta-nitrobenzyl alcohol will be less reactive than benzyl alcohol, but the effect is less pronounced than in the para-isomer where resonance also plays a role.[7]
-
Ortho-Isomers : Reactivity is a complex interplay of electronic and steric effects. An ortho-methyl group may accelerate the reaction electronically but hinder it sterically. Often, bulky ortho groups significantly decrease the reaction rate.[2]
The relationship between the logarithm of the rate constant and the Hammett substituent constant (σ) is often used to quantify these effects.[8] In some oxidations of benzyl alcohols, this plot is curved, suggesting a continuous change in the transition state or a dual-mechanism pathway depending on the substituent's electronic nature.[5]
B. Nucleophilic Substitution (SN1/SN2 Reactions)
The conversion of benzyl alcohols to benzyl halides via reaction with hydrogen halides is a classic example of nucleophilic substitution. Due to the ability of the benzene ring to stabilize a positive charge through resonance, these reactions often proceed via an Sₙ1 mechanism , which involves the formation of a benzylic carbocation intermediate.[4]
Caption: Sₙ1 mechanism showing stabilization by a para-EDG.
The stability of this carbocation intermediate is the paramount factor determining the reaction rate.
-
Para-Isomers : An electron-donating group (e.g., -OCH₃) at the para position can directly stabilize the positive charge via resonance, dramatically increasing the Sₙ1 reaction rate. Conversely, an EWG (-NO₂) destabilizes the carbocation and significantly slows the reaction.
-
Ortho-Isomers : An EDG at the ortho position also provides resonance stabilization. However, extreme steric bulk from a large ortho group could potentially hinder the departure of the leaving group or solvation of the intermediate.
-
Meta-Isomers : A substituent at the meta position cannot directly stabilize the carbocation through resonance. Its influence is primarily inductive. Thus, a meta-methyl group will have a smaller rate-enhancing effect than a para-methyl group.
When the carbocation is sufficiently destabilized (e.g., by strong EWGs) or when a strong nucleophile is used, the mechanism can shift towards an Sₙ2 pathway .[9] This dual-mechanistic nature is sometimes revealed by a non-linear Hammett plot, where the slope (reaction constant ρ) changes as substituents switch from donating to withdrawing.[9]
C. Reduction to Toluene Derivatives
The reduction of benzyl alcohols to the corresponding alkanes can be achieved with reagents like hydriodic acid (HI) or hypophosphorous acid with iodine.[10][11] The mechanism typically involves two steps:
-
Nucleophilic substitution of the hydroxyl group by iodide to form a benzyl iodide.
-
Subsequent reduction of the benzyl iodide by another equivalent of HI.[10]
The first step is often the rate-limiter and is mechanistically similar to the Sₙ1 reaction discussed above, proceeding through a carbocation-like transition state.[11]
Comparative Reactivity:
The rate of reduction follows the stability of the benzylic carbocation intermediate.
| Isomer Type | Substituent Effect on Rate | Rationale |
| Para-EDG | Increases Rate | Stabilizes carbocation intermediate. |
| Para-EWG | Decreases Rate | Destabilizes carbocation intermediate. |
| Ortho-EDG | Increases Rate | Stabilizes carbocation intermediate. |
| Meta-Substituents | Weaker Effect | Primarily inductive influence on carbocation stability. |
The reactivity for unsubstituted alcohols increases in the order of primary < secondary < tertiary, which further supports a mechanism involving an intermediate with positive charge character on the carbon atom.[10][12]
Pillar 3: Experimental Protocols & Validation
Trustworthy science relies on reproducible methodologies. The following protocol outlines a kinetic experiment to compare the oxidation rates of different benzyl alcohol isomers.
Protocol: Kinetic Analysis of Benzyl Alcohol Oxidation by Pyrazinium Dichromate (PzDC)
This protocol is adapted from kinetic studies on substituted benzyl alcohols.[6] It uses UV-Vis spectrophotometry to monitor the disappearance of the oxidant over time.
Materials:
-
Benzyl alcohol and various ortho-, meta-, and para-substituted isomers (e.g., p-methylbenzyl alcohol, m-nitrobenzyl alcohol).
-
Pyrazinium Dichromate (PzDC) - Oxidant.
-
Dimethyl sulfoxide (DMSO) - Solvent.
-
p-Toluenesulfonic acid (TsOH) - Acid catalyst.
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Stock Solution Preparation : Prepare stock solutions of each benzyl alcohol isomer, PzDC, and TsOH in DMSO at known concentrations.
-
Reaction Setup : In a quartz cuvette, pipette the required volumes of the alcohol stock solution, TsOH stock solution, and pure DMSO to achieve the desired final concentrations under pseudo-first-order conditions (i.e., [Alcohol] >> [PzDC]).
-
Equilibration : Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate for at least 5 minutes.
-
Reaction Initiation : Initiate the reaction by adding a small, precise volume of the PzDC stock solution to the cuvette. Quickly mix the contents by inversion.
-
Data Acquisition : Immediately begin monitoring the decrease in absorbance of PzDC at its λ_max (e.g., 375 nm) at regular time intervals.[6]
-
Data Analysis :
-
Confirm the reaction is first-order with respect to [PzDC] by plotting ln(Absorbance) versus time. The plot should be linear.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Repeat the experiment for each benzyl alcohol isomer under identical conditions.
-
Compare the k_obs values to determine the relative reactivity of the isomers.
-
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A Comparative Guide to the Atom Economy of Quinolone Syntheses Utilizing 2-Acetamidobenzyl Alcohol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable and efficient chemical synthesis, the principles of green chemistry have become paramount. Among these, atom economy stands out as a fundamental metric for evaluating the efficiency of a chemical reaction in converting reactants into the desired product.[1] This guide provides an in-depth technical assessment of the atom economy of synthetic routes to quinolines, valuable structural motifs in pharmaceuticals, using 2-acetamidobenzyl alcohol and its close analog, 2-aminobenzyl alcohol, as key starting materials. By objectively comparing different synthetic strategies and providing supporting experimental data, this guide aims to empower researchers to make informed decisions in designing greener and more efficient synthetic pathways.
The Imperative of Atom Economy in Modern Synthesis
Developed by Barry Trost, the concept of atom economy moves beyond simple reaction yield to consider the proportion of reactant atoms that are incorporated into the final product.[2] A high atom economy signifies a more sustainable process, minimizing the generation of waste and maximizing the use of resources. The percentage atom economy is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [1]
This guide will delve into the practical application of this metric in the synthesis of quinolines, a class of heterocyclic compounds with broad pharmacological activities.
Synthetic Strategies for Quinolines from ortho-Substituted Benzyl Alcohols
The synthesis of quinolines from 2-substituted benzyl alcohols, particularly 2-aminobenzyl alcohol, has been an area of active research, with a focus on developing atom-economical methods. Two prominent strategies have emerged: dehydrogenative coupling/cyclization and the indirect Friedländer annulation. While direct experimental data for this compound is less prevalent in the literature, the principles and reaction mechanisms are highly analogous to those established for 2-aminobenzyl alcohol. This guide will therefore present a comparative analysis based on these well-documented analogous reactions.
Dehydrogenative Coupling Reactions: A Step Towards Greener Synthesis
Dehydrogenative coupling reactions offer an elegant and often highly atom-economical route to quinolines. These reactions typically involve the condensation of a 2-aminobenzyl alcohol derivative with a ketone or a secondary alcohol, with the formal loss of hydrogen and water molecules.[3][4]
Transition-Metal-Catalyzed Dehydrogenative Coupling
A variety of transition-metal catalysts, including those based on copper, nickel, and iridium, have been effectively employed to facilitate the dehydrogenative synthesis of quinolines.[5][6] These catalysts often enable the reaction to proceed under milder conditions and with high efficiency.
A plausible reaction pathway involves the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the ketone. Subsequent intramolecular cyclization and dehydration/aromatization lead to the quinoline product. A key advantage of many of these catalytic systems is their ability to utilize the hydrogen generated in the initial oxidation step for in-situ reductions or release it as benign H₂ gas, leading to a high atom economy.[7]
Metal-Free Dehydrogenative Coupling
In recent years, there has been a significant push towards developing metal-free catalytic systems to further enhance the green credentials of synthetic methodologies.[8] These approaches often utilize simple bases or organocatalysts to promote the dehydrogenative cyclization. While potentially requiring harsher reaction conditions, they avoid the use of potentially toxic and expensive heavy metals. The byproducts in these reactions are typically water and hydrogen gas, contributing to a favorable atom economy.[9]
The Indirect Friedländer Annulation: A Classic with a Modern Twist
The Friedländer annulation is a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] The "indirect" approach utilizes 2-aminobenzyl alcohol, which is oxidized in situ to the corresponding aldehyde, thus avoiding the need to handle the often unstable 2-aminobenzaldehydes.[9][11]
This method can be catalyzed by acids or bases and has been adapted to various reaction conditions, including microwave-assisted and solvent-free protocols, to improve its efficiency and environmental friendliness. The atom economy of the Friedländer reaction is inherently high, as the main byproduct is water.
Comparative Analysis of Atom Economy
To provide a quantitative comparison, let's analyze the theoretical atom economy for the synthesis of two representative quinolines, 2-methylquinoline and 2-phenylquinoline, using this compound as the starting material in a dehydrogenative coupling reaction. For this analysis, we will assume the acetamido group is hydrolyzed to an amino group in situ or that the reaction proceeds directly with the acetamido-substituted precursor. The overall transformation is the same in terms of the atoms incorporated into the final quinoline product.
Reaction Scheme for Atom Economy Calculation:
(Note: In many catalytic cycles, the acetyl group would be cleaved, and in a truly atom-economical process, the resulting acetic acid would be the only other major byproduct besides water and hydrogen.)
For a more direct comparison with the widely reported syntheses from 2-aminobenzyl alcohol, we will calculate the atom economy based on the following generalized reaction, which represents the core transformation in both dehydrogenative coupling and indirect Friedländer synthesis:
Generalized Reaction:
(Note: The stoichiometry of water and hydrogen byproducts can vary depending on the specific catalytic cycle and whether an external oxidant is used.)
For the purpose of a standardized comparison, we will consider the ideal dehydrogenative coupling where the byproducts are two molecules of water and one molecule of hydrogen.
Table 1: Theoretical Atom Economy for Quinolone Syntheses
| Starting Materials | Product | Molecular Weight ( g/mol ) | % Atom Economy |
| This compound (165.19)[12] + Acetone (58.08) | 2-Methylquinoline (143.19)[13][14] | Reactants: 223.27 | 64.1% |
| This compound (165.19)[12] + Acetophenone (120.15)[15][16][17][18][19] | 2-Phenylquinoline (205.25)[20][21][22] | Reactants: 285.34 | 71.9% |
| 2-Aminobenzyl Alcohol (123.15) + Acetone (58.08) | 2-Methylquinoline (143.19)[13][14][23][24][25] | Reactants: 181.23 | 79.0% |
| 2-Aminobenzyl Alcohol (123.15) + Acetophenone (120.15)[15][16][17][18][19] | 2-Phenylquinoline (205.25)[20][21][22][26] | Reactants: 243.30 | 84.4% |
From this data, it is evident that syntheses starting from 2-aminobenzyl alcohol exhibit a higher theoretical atom economy. This is primarily due to the lower molecular weight of the starting material and the absence of the acetyl group which is eliminated as a byproduct in the case of this compound. However, both pathways demonstrate good to excellent atom economy, particularly when compared to more traditional, multi-step syntheses that often involve protecting groups and stoichiometric reagents.
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for representative syntheses are provided below. These protocols are based on established procedures for 2-aminobenzyl alcohol and can be adapted for this compound, likely requiring adjustments in reaction time and temperature.
Protocol 1: Transition-Metal-Catalyzed Dehydrogenative Synthesis of 2-Phenylquinoline
This protocol is adapted from a copper-catalyzed synthesis.[5]
Materials:
-
2-Aminobenzyl Alcohol (or this compound)
-
Acetophenone
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).
-
Add 2-aminobenzyl alcohol (1.0 mmol) and acetophenone (1.2 mmol).
-
Add anhydrous toluene (3 mL) and t-BuOK (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Indirect Friedländer Synthesis of 2-Methylquinoline
This protocol is based on a base-catalyzed, metal-free approach.[8]
Materials:
-
2-Aminobenzyl Alcohol (or this compound)
-
Acetone
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 mmol) in DMSO (5 mL).
-
Add acetone (2.0 mmol) and powdered KOH (2.0 mmol).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography or distillation.
Visualizing the Synthetic Workflows
To further clarify the reaction pathways, the following diagrams illustrate the key transformations in the synthesis of quinolines from 2-aminobenzyl alcohol derivatives.
Caption: Dehydrogenative coupling workflow for quinoline synthesis.
Caption: Indirect Friedländer annulation workflow for quinoline synthesis.
Conclusion and Future Outlook
The assessment of atom economy provides a critical lens through which to evaluate and compare synthetic routes. While direct experimental data for syntheses starting from this compound is an area ripe for further investigation, the analogous reactions with 2-aminobenzyl alcohol demonstrate the potential for highly atom-economical pathways to valuable quinoline structures. Both transition-metal-catalyzed and metal-free dehydrogenative coupling, as well as the indirect Friedländer annulation, represent significant advancements over traditional, less efficient methods.
For researchers and professionals in drug development, prioritizing synthetic routes with high atom economy is not only an environmentally responsible choice but can also lead to more cost-effective and streamlined processes. As the field of green chemistry continues to evolve, the development of even more efficient and sustainable methods for the synthesis of important heterocyclic compounds like quinolines will undoubtedly remain a key focus.
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A Comparative Guide to the Biological Activity of Quinolines from Diverse Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The synthetic route chosen to construct this bicyclic heterocycle not only dictates the substitution patterns on the final molecule but can also profoundly influence its pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of quinoline derivatives stemming from four classical and versatile synthetic precursors: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. By examining the nuances of each method and the resulting biological activities, we aim to equip researchers with the insights needed to make informed decisions in the design and development of novel quinoline-based therapeutics.
The Influence of Synthetic Precursors on Quinoline's Biological Landscape
The choice of precursors and the corresponding synthetic strategy is a critical determinant of the final quinoline structure and, consequently, its interaction with biological targets. Each of the classical syntheses offers a unique entry point to a diverse chemical space of quinoline derivatives, each with its own characteristic biological activity profile.
The Skraup Synthesis: Often considered the archetypal quinoline synthesis, the Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] This method typically yields quinolines that are unsubstituted on the pyridine ring. The harsh reaction conditions, however, can limit the diversity of functional groups that can be incorporated.[4] Quinolines derived from the Skraup synthesis have historically been investigated for their antimalarial properties, forming the basis for some of the earliest synthetic antimalarial drugs.[1][5]
The Doebner-von Miller Synthesis: A modification of the Skraup reaction, the Doebner-von Miller synthesis utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of substituents at the 2- and 4-positions of the quinoline ring.[4][6] This greater structural diversity has led to the exploration of Doebner-von Miller-derived quinolines for a wider range of biological activities, including antimicrobial and anticancer applications.[7][8]
The Combes Synthesis: The Combes synthesis employs the reaction of anilines with β-diketones to produce 2,4-disubstituted quinolines.[3][9] The choice of the β-diketone precursor allows for a high degree of control over the substitution pattern at these positions. Quinolines originating from the Combes synthesis have shown promise as antimicrobial and anti-inflammatory agents.[10]
The Friedländer Synthesis: Regarded as one of the most versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12] This approach offers significant flexibility in the synthesis of polysubstituted quinolines and has been extensively used to generate libraries of compounds for screening against various biological targets.[13] Friedländer-derived quinolines have demonstrated a broad spectrum of activities, with a particular emphasis on their potential as anticancer agents.[11][13]
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of quinolines from these different synthetic routes are scarce in the literature, we can analyze representative examples to discern general trends in their biological activities. The following sections delve into the anticancer, antimalarial, and antimicrobial properties of quinolines, highlighting the influence of their synthetic origin.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents, and the substitution pattern, largely determined by the synthetic route, plays a crucial role in their mechanism of action and potency.
Quinolines from Friedländer Synthesis: The Friedländer synthesis is a powerful tool for generating structurally diverse quinolines with potent anticancer activity.[13] For instance, 2,4-disubstituted quinolines prepared via a zeolite-catalyzed Friedländer reaction have shown significant cytotoxicity against various cancer cell lines, including PC-3 (prostate), H460 (lung), and MDA-MB-231 (breast).[7] Some of these compounds were found to induce apoptosis and cause cell cycle arrest at the G1 or G2 phase.[7]
Quinolines from Doebner-von Miller Synthesis: The Doebner-von Miller reaction provides access to 2,4-disubstituted quinolines that have also been evaluated for their anticancer potential. For example, a series of 2-phenylquinoline-4-carboxamides synthesized using a Doebner-von Miller approach, followed by derivatization, exhibited promising anticancer activity.[14]
Illustrative Data: Anticancer Activity of Representative Quinolines
| Synthetic Route | Compound Description | Cancer Cell Line | IC50 (µM) | Reference |
| Friedländer | 2,4-disubstituted quinoline (3c) | PC-3 | 3.2 | [7] |
| Friedländer | 2,4-disubstituted quinoline (3q) | PC-3 | 4.1 | [7] |
| Friedländer | 2,4-disubstituted quinoline (3m) | MDA-MB-231 | 5.6 | [7] |
| Doebner-von Miller | N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide | MCF-7 | 1.8 | [14] |
| Doebner-von Miller | N-(4-fluorophenyl)-2-phenylquinoline-4-carboxamide | MCF-7 | 2.1 | [14] |
Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary. Direct comparison between compounds from different studies is not advisable.
Mechanism of Anticancer Action:
Anticancer quinolines exert their effects through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: Planar quinoline rings can intercalate between DNA base pairs, disrupting DNA replication and transcription.
-
Kinase Inhibition: Many quinoline derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: Quinolines can trigger programmed cell death by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Caption: Mechanisms of anticancer action for quinoline derivatives.
Antimalarial Activity
The quinoline core is synonymous with antimalarial drugs, with chloroquine and quinine being prominent examples. The synthetic route influences the substitution patterns that are critical for antiplasmodial activity.
Quinolines from Skraup/Doebner-von Miller Synthesis: The Skraup and its modification, the Doebner-von Miller synthesis, have been historically important in the development of antimalarial quinolines.[5] These methods allow for the synthesis of the core quinoline structure found in many antimalarial drugs.
Hybrid Quinolines: Modern approaches often involve the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance activity and overcome drug resistance. For example, atorvastatin-quinoline hybrids have shown potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum.[15]
Illustrative Data: Antimalarial Activity of Representative Quinolines
| Synthetic Approach | Compound Description | P. falciparum Strain | IC50 (µM) | Reference |
| Hybrid Synthesis | Atorvastatin-quinoline hybrid | W2 (CQ-resistant) | 0.40 | [15] |
| Hybrid Synthesis | Quinoline-sulfonamide hybrid | W2 (CQ-resistant) | 0.09 | [15] |
| Multi-step Synthesis | Dihydropyrimidine-quinoline | P. falciparum | 0.014 | [16] |
| Multi-step Synthesis | 1,3,4-oxadiazole-quinoline | P. falciparum | 0.46 | [16] |
Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Antimalarial Action:
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. Quinolines are thought to cap the growing hemozoin crystals, preventing further polymerization of heme and leading to its accumulation and parasite death.
Caption: Inhibition of hemozoin formation by quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have also been extensively investigated for their antibacterial and antifungal properties. The substitution on the quinoline ring, dictated by the synthetic precursors, is a key determinant of the antimicrobial spectrum and potency.
Quinolines from Combes and Doebner-von Miller Syntheses: The Combes and Doebner-von Miller reactions, which allow for the introduction of substituents at the 2- and 4-positions, have been utilized to synthesize quinolines with notable antimicrobial activity.[10][17] For example, iodo-quinoline derivatives obtained via a Doebner synthesis have demonstrated in vitro activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis.[8]
Illustrative Data: Antimicrobial Activity of Representative Quinolines
| Synthetic Route | Compound Description | Microorganism | MIC (µg/mL) | Reference |
| Doebner | 6-iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | S. epidermidis | 62.5 | [8] |
| Doebner | 6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | K. pneumoniae | 125 | [8] |
| Pfitzinger | 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivative | E. coli | 12.5 | [9] |
| Pfitzinger | 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivative | S. aureus | 25 | [9] |
Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Antimicrobial Action:
The antimicrobial mechanisms of quinolines are diverse and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism for fluoroquinolone antibiotics, which are a class of quinoline derivatives. Inhibition of these enzymes prevents DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: Quinolines can inhibit other essential bacterial or fungal enzymes involved in metabolic pathways.
Caption: Diverse antimicrobial mechanisms of quinoline derivatives.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of quinolines via the four classical routes and for the evaluation of their biological activities.
Synthesis Protocols
Protocol 1: Skraup Synthesis of Quinoline [3]
-
Reaction Setup: In a 1-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 24 g of anhydrous glycerol and 19 g of aniline.
-
Addition of Reagents: Slowly and with constant stirring, add 50 g of concentrated sulfuric acid. Then, add 12 g of nitrobenzene as the oxidizing agent.
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil.
-
Reflux: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3 hours.
-
Work-up: Allow the mixture to cool and then cautiously pour it into a large volume of water.
-
Neutralization: Make the solution alkaline by adding a concentrated solution of sodium hydroxide.
-
Purification: Isolate the crude quinoline by steam distillation. The product can be further purified by fractional distillation.
Caption: Experimental workflow for the Skraup synthesis.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of aniline and 20 mL of concentrated hydrochloric acid.
-
Addition of Aldehyde: Slowly add 15 g of crotonaldehyde to the mixture.
-
Heating: Heat the reaction mixture on a water bath for 6-8 hours.
-
Work-up: After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.
-
Purification: Extract the product with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate, remove the solvent by evaporation, and purify the residue by distillation.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline [10]
-
Reaction Setup: In a flask, mix 10 g of aniline and 12 g of acetylacetone.
-
Reaction: Heat the mixture gently for 15 minutes.
-
Cyclization: Cool the mixture and slowly add 50 mL of concentrated sulfuric acid.
-
Heating: Heat the mixture on a water bath for 1 hour.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Protocol 4: Friedländer Synthesis of 2-Phenylquinoline [11]
-
Reaction Setup: In a flask, dissolve 5 g of 2-aminobenzophenone and 3 g of acetaldehyde in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.5 g).
-
Reflux: Reflux the mixture for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Biological Assay Protocols
Protocol 5: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT assay.
Protocol 6: In Vitro Antimalarial Assay (P. falciparum)
-
Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Dilution: Prepare serial dilutions of the quinoline derivatives in 96-well microtiter plates.
-
Inoculation: Add the parasite culture (at ~1% parasitemia) to the wells.
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
Growth Inhibition Assessment: Determine parasite growth inhibition using a suitable method, such as SYBR Green I-based fluorescence assay or microscopic counting of Giemsa-stained smears. The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50%.
Protocol 7: Broth Microdilution for Antimicrobial Activity
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Perform serial two-fold dilutions of the quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The synthetic pathway to the quinoline core is a critical consideration in the design of novel therapeutic agents. While the Skraup and Doebner-von Miller reactions provide access to fundamental quinoline structures with historical significance in antimalarial and antimicrobial research, the Combes and particularly the Friedländer syntheses offer greater versatility for creating complex, polysubstituted quinolines with potent and diverse biological activities, especially in the realm of anticancer drug discovery.
The lack of direct comparative studies evaluating the biological activities of quinolines derived from these different precursors highlights a gap in the current literature. Future research should focus on systematic, head-to-head comparisons to establish more definitive structure-activity relationships linked to the synthetic origin. Such studies would provide invaluable guidance for medicinal chemists in selecting the most appropriate synthetic strategy to access quinoline derivatives with desired pharmacological profiles, ultimately accelerating the discovery and development of new and more effective quinoline-based drugs.
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YMER. (2023). Pharmacological Potential of Quinoline Derivatives as Anti-Malarial Agents. [Link]
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Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 107-114. [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]
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Ask this paper. (2024). synthesis-and-antimicrobial-evaluation-of-some-novel-quinoline-derivatives. [Link]
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Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
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Advances in polymer based Friedlander quinoline synthesis. (2018). RSC advances, 8(28), 15585-15603. [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(3), 724. [Link]
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Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (2016). Journal of the Chinese Chemical Society, 63(9), 758-765. [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
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Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 107-114. [Link]
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A series of quinoline derivatives containing a 2-thienyl ring in the 2-position and 2-alkyl substituents (methyl, t-butyl) was synthesized and these were found to combine a modest degree of antimalarial activity with low phototoxicity. (1970). Journal of Medicinal Chemistry, 13(4), 748-751. [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS infectious diseases, 3(10), 755-762. [Link]
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A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
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Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. (2023). International Journal for Research in Applied Science & Engineering Technology, 11(6), 2321-9653. [Link]
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Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
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Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3954. [Link]
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Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2020). Journal of Chemistry, 2020, 1-13. [Link]
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ResearchGate. (n.d.). Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057. [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Organic Chemistry, 29. [Link]
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A Cost-Benefit Analysis of 2-Acetamidobenzyl Alcohol in Drug Synthesis: A Comparative Guide for Process Development
In the high-stakes arena of drug development, the selection of a synthetic route is a decision that reverberates through the entire lifecycle of a product, influencing everything from bench-scale feasibility and process safety to the ultimate cost of goods for the active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of 2-Acetamidobenzyl Alcohol, a stable and versatile building block, critically comparing its performance against common alternatives in the synthesis of key pharmaceutical intermediates. We will dissect the causality behind synthetic choices, present comparative data, and provide validated protocols to empower researchers and drug development professionals to make informed, strategic decisions.
The Strategic Value of this compound: Stability and Bifunctionality
This compound is a bifunctional reagent whose value lies in the orthogonal reactivity of its two functional groups: a primary alcohol and a protected aniline. The acetamide group serves as a robust protecting group for the amine, rendering the molecule significantly more stable and easier to handle than its free-amine counterpart, 2-aminobenzyl alcohol. This protection is crucial as it prevents the uncontrolled side reactions, such as self-condensation and polymerization, that plague many amino-aromatic aldehydes and alcohols.[1][2]
This inherent stability allows for the selective manipulation of the benzylic alcohol. It can be cleanly oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, all while the masked amine remains inert. Subsequently, a straightforward hydrolysis step can reveal the free amine, poised for cyclization or other coupling reactions. This stepwise, controlled reactivity is a cornerstone of robust process development, particularly in the synthesis of nitrogen-containing heterocyclic scaffolds like quinazolines, which are prevalent in medicinal chemistry.[3][4][5][6]
Comparative Synthetic Workflows: The Road to Quinazolines
To illustrate the practical trade-offs, we will compare three distinct synthetic routes to a foundational quinazoline core, a common endpoint in many drug synthesis campaigns. The analysis pits this compound against its most common alternatives: the direct but unstable 2-aminobenzaldehyde and the economical but multi-step route from 2-nitrobenzaldehyde.
Workflow A: The Balanced Approach with this compound This route leverages the stability of the protected starting material, proceeding through a controlled oxidation and subsequent deprotection/cyclization cascade.
Caption: A stable, multi-step route to the quinazoline core.
Workflow B: The Direct but Risky Route with 2-Aminobenzaldehyde This pathway is the most atom-economical on paper but is fraught with practical challenges due to the starting material's instability.
Caption: The shortest, but most challenging, synthetic pathway.
Workflow C: The Economy Route from 2-Nitrobenzaldehyde This approach begins with an inexpensive, commodity chemical, but requires a robust reduction step before the key cyclization can occur.
Caption: A cost-effective route requiring a dedicated reduction step.
Head-to-Head Performance and Cost Analysis
The choice of route is not merely academic; it has tangible consequences for yield, cost, safety, and scalability. The following table provides a quantitative summary based on literature precedent and process experience.
| Parameter | This compound Route | 2-Aminobenzaldehyde Route | 2-Nitrobenzaldehyde Route |
| Typical Overall Yield | 65-80% | <60% (variable due to stability) | 70-85% |
| Number of Steps | 2-3 | 1 | 2 |
| Starting Material Cost | Moderate | Very High | Low |
| Substrate Stability | Excellent (stable solid) | Very Poor (polymerizes at RT)[1][2][7] | Excellent (stable solid) |
| Storage Requirements | Ambient Temperature | -20°C, inert atmosphere[1][7] | Ambient Temperature |
| Process Safety | Good (avoids toxic Cr reagents) | Good (but reagent is hazardous) | Moderate (exothermic reduction, H₂ handling) |
| Purification Burden | Moderate (chromatography often needed) | High (impurities from polymerization) | Moderate (removal of metal salts) |
In-Depth Rationale
-
The Case for this compound (Workflow A): This route represents the strategic sweet spot for many projects, especially during process scale-up. The initial investment in a slightly more expensive starting material is paid back through process robustness and predictability. The stability of the substrate minimizes batch-to-batch variability and simplifies handling and storage logistics. The oxidation step, while adding a step, can be accomplished with a range of modern, scalable reagents like TEMPO/bleach or manganese dioxide (MnO₂), avoiding the highly toxic and environmentally damaging chromium reagents of the past.[4][8]
-
The Pitfalls of 2-Aminobenzaldehyde (Workflow B): While appearing elegant in its simplicity, this route is often a false economy. 2-Aminobenzaldehyde is notoriously unstable, readily undergoing self-condensation to form complex oligomers.[2] This instability not only reduces the effective yield but also introduces difficult-to-remove impurities, complicating downstream purification. Its high cost and stringent storage requirements (-20°C) make it logistically challenging and economically unviable for large-scale manufacturing.[1][7][9] Its use is best reserved for small-scale, rapid analog synthesis where the cost is negligible and the material can be used immediately after purchase or synthesis.
-
The Economics of 2-Nitrobenzaldehyde (Workflow C): From a pure starting material cost perspective, this route is the most attractive.[10] However, the critical step is the reduction of the nitro group. While effective, classic methods like iron in acidic solution generate significant amounts of metal waste, which is undesirable from an environmental and disposal standpoint.[11] Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but requires specialized high-pressure equipment and careful handling of flammable hydrogen gas, representing a significant capital investment and a higher process safety risk. The choice of this route is often dictated by the availability of such equipment and a strong economic driver to use the cheapest possible raw materials.[9]
Validated Experimental Protocols
The following protocols are representative of the key transformations discussed. They are designed to be robust and scalable.
Protocol 1: Oxidation of this compound using MnO₂
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add dichloromethane (DCM, approx. 10-15 mL per gram of alcohol) to dissolve the starting material. To this solution, add activated manganese (IV) oxide (MnO₂, 5.0-10.0 eq) in one portion.
-
Reaction: Stir the resulting black slurry vigorously at room temperature. The reaction is typically complete in 12-24 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3x volume of the initial solvent).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude 2-acetamidobenzaldehyde, which can be purified by recrystallization or silica gel chromatography.
Protocol 2: Reduction of 2-Nitrobenzaldehyde using Iron[12]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrobenzaldehyde (1.0 eq) and absolute ethanol (approx. 20 mL per gram).
-
Reagent Addition: Add iron powder (3.0 eq) to the stirring solution. Prepare a dilute HCl solution (e.g., 1 mL conc. HCl in 60 mL water) and add it to the flask.
-
Reaction: Heat the mixture to reflux for 60-90 minutes. The reaction is typically accompanied by a color change from yellow to a dark brown/black.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and add anhydrous magnesium sulfate to remove water. Stir for 10 minutes.
-
Isolation: Filter the mixture through celite to remove iron salts and drying agent. Wash the filter cake with ethyl acetate. Concentrate the combined filtrates. The crude 2-aminobenzaldehyde is highly unstable and should be used immediately in the next step without purification.[1][11]
Strategic Recommendations
The optimal synthetic route is context-dependent. Our analysis leads to the following strategic recommendations:
-
For Early-Stage Discovery & Medicinal Chemistry: Where speed and access to diverse analogs are critical, the 2-Aminobenzaldehyde route can be employed for small-scale reactions, provided the material is used immediately. However, for building a stable library of intermediates, the route from This compound is superior.
-
For Process Development & Kilogram-Scale Synthesis: This compound is the recommended starting material. Its stability, predictable reactivity, and the avoidance of high-pressure reactions or significant metal waste make it the most reliable and scalable option for producing high-quality material in a regulated environment.
-
For Large-Scale, Cost-Driven Commercial Manufacturing: The route from 2-Nitrobenzaldehyde becomes highly attractive if the capital infrastructure for catalytic hydrogenation is in place. The significant cost savings on the raw material can justify the investment in specialized equipment and stringent safety protocols required for this pathway.
By carefully weighing the trade-offs between raw material cost, process robustness, safety, and scalability, drug development professionals can select the synthetic strategy that best aligns with their project's goals and timeline.
References
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Wang, Z., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 935002. [Link]
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Banu, K., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3359. [Link]
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Li, Y., et al. (2021). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 26(23), 7169. [Link]
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da Silva, F. C., et al. (2018). Cyclization reactions of 2‐azidobenzaldehyde with tertiary β‐keto amides. ResearchGate. [Link]
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Marco-Arias, M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4102. [Link]
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Hima, P. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100809. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Acetamidobenzyl Alcohol Products
This guide provides an in-depth technical comparison and procedural walkthrough for the cross-validation of analytical methods tailored for the quantification of 2-Acetamidobenzyl Alcohol. It is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the consistency and reliability of analytical data across different methods, instruments, or laboratories.
The Imperative of Cross-Validation in Analytical Method Lifecycles
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our decision-making. The transfer of these methods between laboratories or the introduction of a new analytical technique for the same analyte necessitates a rigorous comparison to ensure that the data generated, regardless of the method used, is equivalent and reliable. This process, known as cross-validation, is not merely a regulatory formality but a scientific necessity to maintain data integrity throughout a product's lifecycle.[1][2]
Cross-validation becomes critical in several scenarios:
-
Inter-laboratory Method Transfer: When an analytical method is transferred from a development lab to a quality control lab.
-
Method Modernization: When a legacy method is replaced with a more advanced or efficient one (e.g., transitioning from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) or from a chromatographic method to a spectroscopic one).
-
Comparative Data Analysis: When data from different studies, which may have used different analytical methods, need to be compared or pooled.[3]
This guide will focus on a practical scenario: the cross-validation of a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method against an established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.
Analytical Methodologies for this compound: A Comparative Overview
Based on the structure of this compound, which possesses both polar functional groups (hydroxyl and amide) and an aromatic ring, both HPLC and GC are viable analytical techniques.[4]
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase method would be the logical choice, providing good retention and separation from potential impurities.
-
Gas Chromatography (GC): While this compound has a higher boiling point, GC analysis is feasible, potentially with derivatization to improve volatility and peak shape, although a direct injection is also possible. Coupling with a Mass Spectrometer (MS) provides excellent specificity and sensitivity.[4]
The following sections detail the hypothetical, yet scientifically grounded, parameters for both an HPLC and a GC-MS method for the analysis of this compound, based on established methods for similar aromatic compounds.[5][6][7][8]
Method A: Established RP-HPLC-UV Method
This method represents a typical, robust HPLC procedure for the quantification of an active pharmaceutical ingredient.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Retention Time | Approximately 4.5 minutes |
Method B: New GC-MS Method
This method offers an alternative with potentially higher specificity and sensitivity, leveraging the power of mass spectrometric detection.
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions |
| Retention Time | Approximately 7.2 minutes |
Pre-Validation Performance: A Necessary Baseline
Before embarking on a cross-validation study, both analytical methods must be independently validated to demonstrate their suitability for the intended purpose. The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are summarized below with plausible acceptance criteria for the analysis of this compound.[9]
| Validation Parameter | Acceptance Criteria | Hypothetical HPLC Data | Hypothetical GC-MS Data |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 | No interfering peaks at the specified m/z |
| Linearity (r²) | ≥ 0.995 | 0.999 | 0.998 |
| Range | 80-120% of the nominal concentration | 80-120 µg/mL | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% | 100.2% |
| Precision (%RSD) | ≤ 2.0% | 0.8% | 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL | 0.05 µg/mL |
The Cross-Validation Protocol: A Step-by-Step Guide
The goal of this cross-validation is to demonstrate that the new GC-MS method provides equivalent results to the established HPLC method.
Experimental Design
A well-designed experiment is crucial for a successful cross-validation.[10][11][12]
Caption: Workflow for the cross-validation of two analytical methods.
Step 1: Sample Preparation
-
Select three representative batches of the this compound drug product.
-
For each batch, prepare samples at three concentration levels: low (e.g., 80% of the target concentration), medium (100%), and high (120%).
-
Prepare each concentration level in triplicate. This will result in a total of 27 samples (3 batches x 3 levels x 3 replicates).
Step 2: Sample Analysis
-
Analyze the 27 samples using the validated RP-HPLC-UV method (Method A).
-
Analyze the same 27 samples using the validated GC-MS method (Method B).
-
Ensure that the analysis is performed by qualified analysts and that the instruments are calibrated.
Step 3: Data Evaluation and Statistical Analysis
The core of the cross-validation lies in the statistical comparison of the data sets obtained from the two methods.
-
Tabulate the Results: Organize the data in a table, showing the results for each sample from both methods.
-
Calculate the Percent Difference: For each sample, calculate the percent difference between the results of the two methods using the established method (HPLC) as the reference: % Difference = [(Result_GC-MS - Result_HPLC) / Result_HPLC] * 100
-
Statistical Assessment: The ICH M10 guideline suggests a statistical assessment of the data to measure bias, although it does not stipulate specific acceptance criteria for cross-validation of chemical assays in the same way it does for bioanalytical methods.[1][2][13] However, a common and scientifically sound approach is to use a student's t-test or an equivalence test.
-
Student's t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two data sets. A p-value greater than 0.05 would suggest no significant difference.
-
Equivalence Testing (Two One-Sided Tests - TOST): This is a more rigorous approach to demonstrate equivalence. The goal is to show that the difference between the two methods is smaller than a pre-defined, scientifically justified acceptance limit (e.g., ±5%).
-
Caption: Decision-making flowchart for statistical analysis in cross-validation.
Acceptance Criteria
While ICH M10 for bioanalytical methods has moved away from strict pass/fail criteria for cross-validation, for chemical assays in a QC environment, pre-defined acceptance criteria are still highly recommended.[1]
-
Individual Sample Comparison: The percent difference for at least two-thirds (e.g., 18 out of 27) of the samples should be within ±15.0%.
-
Mean Difference: The mean of the percent differences for all samples should be within ±10.0%.
-
Statistical Significance: The p-value from a paired t-test should be > 0.05.
Data Summary and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner.
Table 1: Hypothetical Cross-Validation Results for this compound
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Batch1-L-1 | 80.2 | 81.5 | 1.62% |
| Batch1-L-2 | 79.8 | 80.9 | 1.38% |
| Batch1-L-3 | 80.5 | 81.1 | 0.75% |
| Batch1-M-1 | 100.1 | 101.2 | 1.10% |
| ... | ... | ... | ... |
| Batch3-H-3 | 121.0 | 120.5 | -0.41% |
| Mean % Difference | 1.2% | ||
| Paired t-test p-value | 0.25 |
In this hypothetical example, the mean percent difference is well within the ±10.0% acceptance criterion, and the p-value from the paired t-test is greater than 0.05, indicating no statistically significant difference between the two methods. Based on these results, the new GC-MS method can be considered equivalent to the established HPLC method for the analysis of this compound.
Conclusion
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. It ensures the interchangeability of analytical data, which is essential for maintaining product quality and consistency. By following a well-structured protocol, including a robust experimental design and appropriate statistical analysis, researchers can confidently demonstrate the equivalency of different analytical methods. This guide provides a comprehensive framework for conducting such a study for this compound products, grounded in regulatory expectations and sound scientific principles.
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ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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This compound. PubChem. National Center for Biotechnology Information. [Link]
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HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
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Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (2021). Shimadzu. [Link]
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Spectral analysis practice problem #02 (benzyl alcohol). (2020). YouTube. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Acetamidobenzyl Alcohol
This guide provides a comprehensive analysis of the anticipated kinetic behavior of 2-Acetamidobenzyl Alcohol in key organic reactions. Due to a scarcity of direct kinetic studies on this specific molecule, this document employs a comparative approach, drawing upon established data from analogous substituted benzyl alcohols. By examining the electronic and steric effects of the ortho-acetamido group, we can construct a robust predictive framework for its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and optimize reactions involving this versatile chemical intermediate.
Introduction: The Significance of this compound and Its Kinetic Profile
This compound is a valuable building block in synthetic organic chemistry, serving as a precursor for a variety of heterocyclic compounds and pharmacologically active molecules.[1][2] Understanding the kinetics of its reactions—the rates and mechanisms by which it transforms—is paramount for controlling reaction outcomes, maximizing yields, and designing efficient synthetic routes.
The reactivity of a substituted benzyl alcohol is profoundly influenced by the nature and position of substituents on the aromatic ring.[3][4] The 2-acetamido group [(o-NHC(O)CH₃)] on the benzyl alcohol core presents a unique combination of electronic and steric factors. Its study, therefore, offers nuanced insights into structure-reactivity relationships. This guide will focus primarily on two fundamental reaction classes: oxidation and intramolecular cyclization, providing both theoretical predictions and practical experimental protocols.
Theoretical Framework: Predicting the Reactivity of this compound
The reactivity of the benzylic alcohol is dictated by the stability of the transition state during the rate-determining step. For many reactions, such as oxidation, this involves the development of a partial positive charge on the benzylic carbon. The substituent at the ortho position, 2-acetamido, influences this in two primary ways:
-
Electronic Effects : The acetamido group is electronically bifunctional. The nitrogen atom's lone pair can donate electron density to the aromatic ring via resonance (+R effect), which would stabilize an electron-deficient transition state and accelerate the reaction. Conversely, the carbonyl group is inductively electron-withdrawing (-I effect), which would destabilize such a transition state and slow the reaction. The overall electronic effect is a complex interplay of these opposing forces, often dominated by the resonance effect in reactions sensitive to electron donation.
-
Steric Effects : Being in the ortho position, the acetamido group can sterically hinder the approach of reagents to the benzylic alcohol, potentially slowing the reaction rate compared to its meta or para isomers, or to less bulky ortho substituents.
Based on these principles, we can predict that for reactions with an electron-deficient transition state (e.g., hydride transfer in oxidation), the electron-donating resonance effect of the 2-acetamido group will likely lead to an enhanced reaction rate compared to unsubstituted benzyl alcohol, though this may be tempered by steric hindrance.
Comparative Kinetic Analysis of Key Reaction Types
Oxidation to 2-Acetamidobenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis.[4] The reaction rate is highly sensitive to the electronic properties of the ring substituents.[4][5]
Comparative Data:
Studies on the oxidation of various para-substituted benzyl alcohols using reagents like acidified dichromate have established a clear reactivity trend.[4] Electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.
| Substituent (para-) | Oxidizing Agent | Relative Rate Constant (k/k_H) | Hammett Constant (σ_p) | Reference |
| -OCH₃ | Acidified Dichromate | ~7.6 | -0.27 | [4] |
| -CH₃ | Acidified Dichromate | ~2.3 | -0.17 | [4] |
| -H | Acidified Dichromate | 1.0 | 0.00 | [4] |
| -Cl | Acidified Dichromate | ~0.45 | +0.23 | [4] |
| -NO₂ | Acidified Dichromate | ~0.07 | +0.78 | [4] |
Predicted Reactivity of this compound:
The acetamido group is generally considered to be electron-donating overall, similar to an alkoxy group, due to the strong resonance effect of the nitrogen lone pair. Therefore, we predict that the oxidation of this compound will be faster than that of unsubstituted benzyl alcohol. However, the ortho position introduces significant steric bulk, which may impede the formation of the chromate ester intermediate common in Cr(VI) oxidations.[6] This steric hindrance would counteract the electronic acceleration. The net effect is likely a reaction rate that is faster than benzyl alcohol but potentially slower than p-methoxybenzyl alcohol.
Experimental Protocol for Kinetic Analysis of Oxidation:
This protocol outlines a general method for determining the pseudo-first-order rate constant for the oxidation of a benzyl alcohol derivative.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable solvent (e.g., 50:50 acetic acid-water).[7]
-
Prepare a stock solution of the oxidizing agent (e.g., 0.01 M Potassium Dichromate) in the same solvent system.[4]
-
Prepare an acidic solution (e.g., 1 M H₂SO₄) if the reaction is acid-catalyzed.[4]
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a three-necked flask in a water bath at 303 K), place a defined volume of the alcohol solution and the acid solution.[6]
-
Allow the mixture to equilibrate to the desired temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-thermostatted oxidizing agent solution.
-
Start a timer immediately upon addition.
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 2 mL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding it to a solution that consumes the oxidant (e.g., an excess of potassium iodide solution for dichromate).[4]
-
-
Analysis:
-
Determine the concentration of the remaining oxidant in each quenched aliquot. For dichromate/iodide, this is typically done by titrating the liberated iodine with a standardized sodium thiosulfate solution.[4]
-
Alternatively, the reaction can be monitored continuously using UV-Vis spectrophotometry by following the disappearance of a colored species (e.g., Cr₂O₇²⁻ at ~375 nm).[6]
-
-
Data Processing:
-
Plot the natural logarithm of the oxidant concentration (ln[Oxidant]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope gives the pseudo-first-order rate constant, k_obs.[8]
-
Caption: General workflow for a kinetic oxidation experiment.
Dehydrogenative Cyclization to Form Quinolines
2-Aminobenzyl alcohols are known to react with ketones or secondary alcohols in the presence of a catalyst to form quinolines via a dehydrogenative coupling mechanism.[2][9] Although this compound has a protected amine, similar cyclization strategies could be envisioned, potentially after an in-situ deprotection or via a different mechanistic pathway.
Comparative Analysis:
The mechanism for the formation of quinolines from 2-aminobenzyl alcohols typically involves the initial oxidation of the benzyl alcohol to the corresponding aldehyde.[9] This aldehyde then undergoes condensation with a ketone (or a ketone formed in-situ from a secondary alcohol), followed by cyclization and aromatization.
Predicted Reactivity of this compound:
If the reaction proceeds through the initial oxidation of the alcohol, the kinetic arguments from the previous section apply. The rate-determining step could be this initial oxidation or the subsequent cyclization. The N-acetyl group is less nucleophilic than a free amino group, which would likely make the final intramolecular cyclization step slower than for 2-aminobenzyl alcohol. Therefore, even if the initial oxidation is fast, the overall rate of quinoline formation might be limited by the cyclization step. Some catalytic systems are known to be critically dependent on the N-H unit of the ligand or substrate for activity, which would be a challenge for the acetyl-protected compound.[9]
Caption: Dehydrogenative coupling pathway for quinoline synthesis.
Conclusion
While direct experimental data for the reaction kinetics of this compound remains limited, a comparative analysis based on established structure-reactivity principles provides a strong predictive foundation for researchers. The ortho-acetamido group's combination of electron-donating resonance and steric hindrance suggests a nuanced reactivity profile. It is predicted to undergo oxidation faster than unsubstituted benzyl alcohol but may be sterically impeded compared to para-substituted analogues. In cyclization reactions, while the initial alcohol oxidation may be facile, the reduced nucleophilicity of the acetylated nitrogen likely retards subsequent cyclization steps compared to its 2-amino counterpart.
The experimental protocols and comparative data presented in this guide offer a robust starting point for scientists and developers working with this compound. It is our hope that this analysis will stimulate further direct kinetic investigations to validate these predictions and fully unlock the synthetic potential of this compound.
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An In-Depth Guide to the Synthetic Utility of 2-Acetamidobenzyl Alcohol vs. Related Precursors in Heterocyclic Synthesis
Authored by a Senior Application Scientist
This guide provides a critical comparison of this compound and its primary analog, 2-Aminobenzyl Alcohol, as foundational scaffolds in the synthesis of medicinally important N-heterocycles. We will delve into the strategic advantages and mechanistic nuances of employing a protected versus an unprotected ortho-amino benzyl alcohol motif, with a focus on the construction of quinazolines and quinolines. The information presented is grounded in experimental data from peer-reviewed literature to support researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of the ortho-Substituted Benzyl Alcohol Motif
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of numerous pharmaceuticals. Among the most valuable synthons for building fused N-heterocycles are molecules possessing the ortho-amino benzyl alcohol framework.
Historically, syntheses often relied on ortho-aminobenzaldehydes, which are notoriously unstable and can be expensive. 2-Aminobenzyl alcohol emerged as a superior alternative, offering greater stability while serving as a direct precursor to the aldehyde in situ through dehydrogenation.[1] This strategy avoids the direct handling of the unstable aldehyde, streamlining synthetic processes.
This compound (CAS: 20939-77-9) represents the N-acetyl protected form of this key intermediate.[2] The choice between the free amine (2-aminobenzyl alcohol) and its acetylated counterpart is a critical strategic decision. While the free amine allows for direct, atom-economical cyclization reactions, the acetylated form provides an orthogonal handle, protecting the nucleophilic amine during other synthetic transformations where it might otherwise interfere. This guide will explore the practical implications of this choice.
Caption: Relationship between key ortho-substituted benzyl precursors.
Comparative Synthesis of Quinazolines
Quinazolines are a privileged scaffold in drug discovery. Their synthesis from benzyl alcohol precursors is a well-established and highly efficient methodology, primarily proceeding through Acceptorless Dehydrogenative Coupling (ADC) or similar tandem oxidation-cyclization pathways.
The Direct Route: Employing 2-Aminobenzyl Alcohol
The most direct route to quinazolines involves the reaction of 2-aminobenzyl alcohol with a nitrogen source, such as a nitrile or an amide, catalyzed by a transition metal.[3] This approach is highly atom-economical, typically producing only water and hydrogen gas as byproducts.[3]
The general mechanism involves several key steps:
-
Dehydrogenation: The catalyst first activates and oxidizes the alcohol functionality of 2-aminobenzyl alcohol to form the corresponding 2-aminobenzaldehyde in situ.
-
Condensation: The newly formed aldehyde undergoes condensation with the nitrogen source (e.g., a nitrile) to form an intermediate imine.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon leads to a dihydroquinazoline intermediate, which then aromatizes to the final quinazoline product.[3]
A variety of earth-abundant and precious metal catalysts have been successfully employed, each with distinct advantages in terms of cost, reaction conditions, and substrate scope.
Caption: General mechanism for quinazoline synthesis via ADC.
Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis from 2-Aminobenzyl Alcohol
| Catalyst System | Nitrogen Source | Base | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Mn-pincer complex | Benzonitriles | t-BuOK | Xylene | 140 | 33-86 | [3] |
| Mn(I) salt / NNN-ligand | Primary Amides | - | Toluene | 130 | 58-81 | [3] |
| Co(OAc)₂·4H₂O (ligand-free) | Nitriles | t-BuOK | t-AmOH | 95 | up to 95 | [3] |
| FeCl₂·4H₂O / Phenanthroline | Benzamides | CsOH·H₂O | Toluene | 130 | 43-92 | [3] |
| Molecular Iodine (Metal-Free) | Benzylamines | O₂ (oxidant) | Solvent-free | 130 | 49-68 | [4] |
The Protected Route: The Role of this compound
Direct one-pot cyclizations starting from this compound are less common in the literature. Its primary utility lies as a stable, protected precursor that can be carried through multiple synthetic steps before being converted to 2-aminobenzyl alcohol for the final cyclization.
Strategic Advantages:
-
Functional Group Tolerance: In a complex synthesis, the free aniline of 2-aminobenzyl alcohol could act as an unwanted nucleophile. The acetamido group masks this reactivity.
-
Stability: The acetylated form can exhibit enhanced stability to certain reagents and purification conditions (e.g., chromatography on silica gel).
-
Staged Reactivity: It allows for selective reactions at other sites of a molecule before the final quinazoline ring formation is triggered by deprotection and cyclization.
The trade-off is a longer synthetic sequence, requiring at least one additional deprotection step (e.g., acidic or basic hydrolysis) to reveal the free amine, which can then undergo the reactions outlined in Section 2.1. This reduces the overall atom economy and step efficiency compared to the direct route.
Comparative Synthesis of Quinolines
The synthesis of quinolines from this class of precursors typically involves a dehydrogenative annulation with a ketone, secondary alcohol, or alkyne, representing a modified Friedländer synthesis.[1][5]
The Direct Route: Employing 2-Aminobenzyl Alcohol
The reaction between 2-aminobenzyl alcohol and a ketone provides a powerful and convergent method for constructing substituted quinolines.[1]
The mechanism is analogous to the quinazoline synthesis:
-
Dehydrogenation: The benzyl alcohol is oxidized in situ to 2-aminobenzaldehyde.
-
Condensation: The aldehyde undergoes an aldol-type condensation with the enolate of the ketone partner.
-
Cyclization & Dehydration: An intramolecular condensation between the aniline nitrogen and the ketone carbonyl, followed by dehydration, yields the final aromatic quinoline ring.[5]
Caption: General mechanism for quinoline synthesis from 2-aminobenzyl alcohol.
Table 2: Comparison of Catalytic Systems for Quinoline Synthesis from 2-Aminobenzyl Alcohol
| Catalyst System | Coupling Partner | Key Features | Yield Range (%) | Reference |
| Cobalt(II) complex | Aryl Ketones | Redox non-innocent ligand enhances efficiency | Good to Excellent | [1] |
| [IrCpCl₂]₂ / BQ | Phenoxy Acetophenones | Forms 3-oxoquinoline derivatives | Good to Excellent | [1] |
| Nickel Catalyst | Secondary Alcohols | Phosphine-free, mild temp (80 °C) | Good to Excellent | [5] |
| [CpIr(6,6'-(OH)₂bpy)]²⁺ | Ketones | Water-soluble catalyst, reaction in water | High | [5] |
The Protected Route: A Strategic Assessment
As with quinazolines, this compound is not typically used for direct, one-pot quinoline synthesis. Its role is that of a protected intermediate. A synthetic plan might involve coupling a complex fragment to the benzyl alcohol position while the amine is protected, followed by deprotection and a final Friedländer annulation to form the quinoline ring. This strategy is dictated by the need to prevent undesired side reactions of the free amine in preceding steps.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are adapted from established literature.
Protocol 1: Co-Catalyzed Synthesis of 2-Phenylquinazoline
(Adapted from Hao et al., 2022, as cited in[3])
-
Materials: 2-Aminobenzyl alcohol (1.0 mmol), benzonitrile (1.2 mmol), Co(OAc)₂·4H₂O (0.1 mmol, 10 mol%), t-BuOK (2.0 mmol), and tert-Amyl alcohol (5 mL).
-
Setup: A dried Schlenk tube is charged with a magnetic stir bar, 2-aminobenzyl alcohol, Co(OAc)₂·4H₂O, and t-BuOK. The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon) three times.
-
Procedure:
-
Add tert-Amyl alcohol and benzonitrile to the Schlenk tube via syringe under the inert atmosphere.
-
Seal the tube and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for 24 hours. Monitor reaction progress by TLC or GC-MS if desired.
-
-
Workup & Purification:
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylquinazoline.
-
Protocol 2: Nickel-Catalyzed Synthesis of 2,4-Dimethylquinoline
(Adapted from a general procedure for dehydrogenative cyclization[5])
-
Materials: 2-Aminobenzyl alcohol (1.0 mmol), Acetone (used as reagent and solvent, ~5 mL), Nickel catalyst (e.g., 5 mol% of a defined Ni complex), and a suitable base (e.g., K₂CO₃, 1.5 mmol).
-
Setup: A pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Procedure:
-
To the vessel, add 2-aminobenzyl alcohol, the nickel catalyst, and the base.
-
Add acetone.
-
Seal the vessel tightly and place it in a heating block or oil bath set to the optimized temperature (e.g., 100-120 °C).
-
Stir vigorously for the specified reaction time (e.g., 12-24 hours).
-
-
Workup & Purification:
-
Cool the vessel to room temperature before carefully venting.
-
Filter the reaction mixture to remove the base and catalyst.
-
Rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to afford the target quinoline.
-
Concluding Remarks & Future Outlook
The choice between 2-aminobenzyl alcohol and this compound is a classic example of balancing synthetic efficiency with strategic necessity.
-
2-Aminobenzyl Alcohol is the reagent of choice for direct, efficient, and atom-economical synthesis of quinazolines and quinolines via dehydrogenative coupling methodologies. The development of catalysts based on earth-abundant metals like cobalt, iron, and manganese has made these routes increasingly sustainable and cost-effective.[3]
-
This compound serves as a crucial, stable intermediate. Its value is most apparent in multi-step syntheses where the nucleophilicity of the free amine must be masked to achieve selective transformations elsewhere in the molecule. The cost of this protection is a reduction in overall step and atom economy.
Future research in this area will likely focus on developing catalytic systems that can operate under even milder conditions and tolerate a wider array of functional groups, further enhancing the utility of the direct route. Additionally, discovering novel transformations where the acetamido group of this compound can act as a participating functional or directing group before a final cyclization could open new avenues in heterocyclic synthesis.
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Jadhav, S. D., & Shaikh, A. A. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. RSC Advances, 13(36), 25425-25455. [Link]
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Shaikh, A. A., & Jadhav, S. D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Chemistry, 5(2), 856-887. [Link]
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ResearchGate. (2024). Quinoline synthesis from 2‐aminobenzyl alcohol by Knölker's complex. [Link]
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Doraghi, F., Gilaninezhad, F., Karimian, S., Mahdavian, A. M., Larijani, B., & Mahdavi, M. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis. [Link]
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Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]
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ResearchGate. (2019). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. [Link]
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MDPI. (2019). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]
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SemOpenAlex. (2001). Cyclization reactions of 2-alkynylbenzyl alcohol and 2-alkynylbenzylamine derivatives promoted by tetrabutylammonium fluoride. [Link]
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ResearchGate. (2020). Transformation of benzyl alcohol with N,N‐dimethylacetamide under air. [Link]
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Liu, K., Chen, Y., & Liu, G. (2022). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 13(1), 1-11. [Link]
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ResearchGate. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [Link]
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Asian Journal of Research in Chemistry. (2018). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. [Link]
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National Center for Biotechnology Information. (2022). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. [Link]
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MDPI. (2017). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Acetamidobenzyl Alcohol
For professionals in research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Acetamidobenzyl alcohol, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to ensure that every step you take is a self-validating measure of safety and scientific integrity.
Part 1: Core Hazard Assessment and Essential Safety Data
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is an organic compound that, while not acutely toxic in the same manner as "P-listed" wastes, possesses hazards that mandate its treatment as regulated chemical waste.[1][2] The primary risks are associated with direct contact and inhalation.[1][2]
Never dispose of this compound down the sanitary sewer or in regular solid waste.[3][4] Such actions violate regulatory standards and can harm aquatic ecosystems. The fundamental principle is that any laboratory chemical should be treated as hazardous unless explicitly confirmed otherwise.[5]
Table 1: Key Safety and Handling Data for this compound
| Property | Data | Significance for Disposal |
| CAS Number | 20939-77-9[2] | Ensures correct identification for waste labeling and documentation. |
| Molecular Formula | C₉H₁₁NO₂[2] | Helps in classifying the waste as a non-halogenated organic compound. |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] | Dictates the mandatory use of Personal Protective Equipment (PPE) and handling within a well-ventilated area to prevent exposure. |
| Incompatible Materials | Strong oxidizing agents.[1] | Requires strict segregation from other chemical waste streams to prevent dangerous reactions. |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant.[1] | Confirms that the only acceptable disposal route is through a licensed hazardous waste contractor, typically coordinated by your institution's EHS department. |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of PPE is non-negotiable. This equipment protects you from the primary exposure routes: dermal contact, eye contact, and inhalation of airborne particulates.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[1] Standard safety glasses do not provide a sufficient seal against dust or splashes.
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves.[1][4] Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard lab coat is required to protect against skin exposure.[4]
-
Respiratory Protection : If there is a risk of generating dust, handling should occur within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Part 3: Step-by-Step Waste Collection and Handling Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Characterization and Segregation this compound is a solid, non-halogenated organic chemical. It must be segregated from other waste types to prevent dangerous reactions.[6][7]
-
Action : Designate a specific waste stream for solid organic chemicals. Do not mix this waste with acids, bases, or strong oxidizing agents.[1][7]
Step 2: Container Selection The container must be compatible with the chemical and prevent any release into the environment.[7]
-
Action : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[8] The container must be clean, dry, and in good condition. Ensure the container has at least one inch of headroom to allow for expansion.[7]
Step 3: Labeling Proper labeling is a critical regulatory requirement that communicates hazards to all personnel.[9]
-
Action : As soon as the first portion of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3] The label must include:
Step 4: Accumulation and Storage Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][10]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA, which could be a marked area on a benchtop or within a fume hood.[7] The SAA must be under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[3][10]
Part 4: Spill Management Protocol
Chemical spills must be cleaned up immediately by trained personnel.[3][5] Spilled material and all cleanup supplies must be disposed of as hazardous waste.[3]
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS office immediately.
Step 2: Don Appropriate PPE
-
At a minimum, wear the PPE outlined in Part 2.
Step 3: Contain and Clean the Spill
-
If the material is a solid, gently sweep it up to avoid generating dust.[4] You may lightly dampen the material with water to minimize dust.[4]
-
Place the swept material and any contaminated debris (e.g., paper towels, gloves) into a designated hazardous waste container.[11]
-
Clean the spill surface with a suitable solvent or soap and water, working from the outside edge of the spill inward.[12] All cleaning materials must also be disposed of as hazardous waste.[3]
Step 4: Package and Label Waste
-
Seal the container holding the spill cleanup materials.
-
Label it clearly as "Hazardous Waste" with a description of the contents (e.g., "this compound Spill Debris") and the date.
Part 5: Final Disposal Workflow
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals. Laboratory personnel are responsible for the safe accumulation and handoff of the waste.
Caption: Disposal Decision and Action Workflow.
-
Action : Once your waste container is nearly full (e.g., 80% capacity) or has been stored for the maximum time allowed by your institution (often 12 months), submit a chemical waste pickup request to your EHS department.[8][10] Do not allow waste to accumulate beyond the 55-gallon SAA limit.[5]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is managed with the highest standards of safety, scientific responsibility, and regulatory compliance, protecting yourself, your colleagues, and the environment.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to Handling 2-Acetamidobenzyl Alcohol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Acetamidobenzyl alcohol, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Our focus is on the causality behind each safety measure, ensuring that every action is understood and validated.
Hazard Analysis: Understanding the Compound
This compound is an aromatic alcohol derivative. Its primary hazards, as identified by the Globally Harmonized System (GHS), stem from its irritant properties.[1][2] A failure to adhere to proper handling protocols can lead to skin, eye, and respiratory discomfort, compromising both personal safety and the integrity of your research.
A summary of its hazard classifications provides the foundation for our safety protocols.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
These classifications dictate a clear and non-negotiable requirement for specific personal protective equipment (PPE) and engineering controls.
The Hierarchy of Controls: A Proactive Safety Strategy
Before we even consider PPE, we must implement a multi-layered defense strategy. PPE is the last line of defense, not the first. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.
-
Engineering Controls : The primary method for controlling exposure to this compound is to handle it within a properly functioning chemical fume hood.[3] This captures vapors and dust at the source, preventing inhalation. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height.
-
Administrative Controls : Your institution's Chemical Hygiene Plan (CHP) should be reviewed. Standard Operating Procedures (SOPs) specific to this compound should be written and understood by all personnel. This includes designating specific areas for storage and handling, and ensuring personnel are trained on the specific hazards.
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a comprehensive PPE strategy is crucial. The following recommendations are based on the compound's specific irritant nature.
Eye and Face Protection
Rationale : this compound is classified as causing serious eye irritation (H319).[1][2] A direct splash could lead to significant pain and potential damage.
-
Mandatory : Chemical splash goggles that meet ANSI Z87 standards are required whenever handling the compound in liquid or solid form.[4]
-
Best Practice : When handling larger quantities (>50g) or if there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from splashes that could otherwise find their way around the edges of goggles.
Skin and Body Protection
Rationale : The compound is a known skin irritant (H315).[1][2] Prolonged contact can lead to inflammation, redness, and discomfort.
-
Gloves : Nitrile gloves are the standard recommendation for protection against aromatic alcohols.[5] Always double-check your institution's glove compatibility chart.
-
Protocol : Before use, visually inspect gloves for any signs of degradation, punctures, or tears. Don fresh gloves before handling the chemical. If contact occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, wash your hands, and don a new glove. Never reuse disposable gloves.[7]
-
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your skin and personal clothing from incidental contact and minor spills.
-
Apparel : Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills and other physical hazards.[4]
Respiratory Protection
Rationale : this compound may cause respiratory irritation (H335).[1][2] While engineering controls are the primary defense, respiratory protection may be necessary in specific situations.
-
Standard Handling : When working within a certified chemical fume hood, respiratory protection is typically not required. The fume hood provides adequate ventilation to control vapor and dust exposure.[3]
-
Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or if you are weighing large quantities of the powder, a NIOSH-approved respirator may be necessary. A half-face elastomeric respirator with organic vapor cartridges and P100 particulate filters is a suitable option. Note that respirator use requires a formal respiratory protection program, including medical clearance and fit testing.
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
Caption: Workflow for Safe Handling of this compound.
-
Preparation :
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.
-
Verify that the chemical fume hood is operational.
-
Ensure a spill kit containing absorbent material is readily accessible.
-
-
Handling :
-
Post-Handling & Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Decontaminate any glassware or equipment that has come into contact with the chemical.
-
-
Doffing PPE :
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove your lab coat.
-
Remove eye protection last.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan: Responsible Waste Management
Improper disposal can harm the environment and public health. Adherence to regulatory guidelines is mandatory.
-
Chemical Waste : All solid waste contaminated with this compound and any unused material must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Container Disposal : Do not reuse empty containers. They should be disposed of as unused product in the designated hazardous waste stream.[1]
-
Regulatory Compliance : Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, as local and state regulations must be followed.[1] Chemical waste generators are responsible for ensuring complete and accurate waste classification.[1]
By integrating these expert-level protocols, you not only protect yourself and your colleagues but also ensure the reproducibility and integrity of your scientific work. Safety is not a barrier to discovery; it is the foundation upon which it is built.
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This compound Safety Data Sheet. AK Scientific, Inc.
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This compound | C9H11NO2 | CID 339292. PubChem, National Institutes of Health.
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This compound - Safety Data Sheet. ChemicalBook.
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Safety Data Sheet - Benzyl Alcohol. Fisher Scientific.
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SAFETY DATA SHEET - 2-Bromobenzyl alcohol. Sigma-Aldrich.
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Safety Data Sheet - 3M™ Glass Cleaner and Protector. 3M.
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SAFETY DATA SHEET - Benzyl alcohol. Actylis Lab Solutions.
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Understanding Solvents and PPE for Chemical Safety. MCR Safety.
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SAFETY DATA SHEET - Benzyl alcohol. Sigma-Aldrich.
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SAFETY DATA SHEET - 2,2-Dimethylbenzyl alcohol. Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
